2-Fluoro-3-methoxy-6-methylpyridine
Description
BenchChem offers high-quality 2-Fluoro-3-methoxy-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-3-methoxy-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-3-methoxy-6-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZKTKRAFRFRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-3-methoxy-6-methylpyridine: A Valuable Building Block in Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxy-6-methylpyridine, a strategically functionalized pyridine derivative with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, its structural motifs are prevalent in a vast array of biologically active compounds. This document will cover its core physicochemical properties, its strategic importance in pharmaceutical research, a proposed synthetic pathway, and its expected reactivity profile. The insights provided are grounded in established principles of organic chemistry and draw parallels from closely related, well-documented fluorinated pyridine analogs.
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic incorporation of fluorine atoms into these heterocyclic systems has become a pivotal strategy in modern drug design. Fluorine's unique properties, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] These modifications often lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[3]
2-Fluoro-3-methoxy-6-methylpyridine combines several key features that make it a highly attractive building block for drug discovery programs. The fluorine at the 2-position activates the pyridine ring for nucleophilic substitution, while the methoxy and methyl groups provide additional points for molecular recognition and can influence the compound's solubility and electronic properties. This guide will delve into the technical details of this promising, yet under-documented, chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Fluoro-3-methoxy-6-methylpyridine and its close analogs are presented in the table below for comparative analysis. Data for the title compound is based on supplier information, while data for related compounds is sourced from publicly available databases and supplier specifications.
| Property | 2-Fluoro-3-methoxy-6-methylpyridine | 3-Fluoro-2-methoxy-6-methylpyridine[4][5][6] | 2-Fluoro-3-methylpyridine[7] | 2-Fluoro-6-methylpyridine[8][9] |
| CAS Number | Not consistently available | 375368-80-2 | 2369-18-8 | 407-22-7 |
| Molecular Formula | C₇H₈FNO | C₇H₈FNO | C₆H₆FN | C₆H₆FN |
| Molecular Weight | 141.14 g/mol | 141.14 g/mol | 111.12 g/mol | 111.12 g/mol |
| Appearance | Expected to be a liquid | Not specified | Clear, colorless to yellow liquid | Colorless liquid |
| Boiling Point | Not available | Not available | 154-155 °C | 140-141 °C |
| Density | Not available | Not available | 1.098 g/mL at 25 °C | 1.077 g/mL at 25 °C |
Synthetic Pathways: A Proposed Protocol
Proposed Synthesis Workflow
Caption: Proposed four-step synthesis of 2-Fluoro-3-methoxy-6-methylpyridine.
Detailed Experimental Protocol
Step 1: Nitration of 2-Chloro-6-methylpyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C in an ice bath.
-
Slowly add 2-Chloro-6-methylpyridine.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 2-Chloro-6-methyl-3-nitropyridine.
Step 2: Nucleophilic Aromatic Substitution (Methoxylation)
-
Dissolve 2-Chloro-6-methyl-3-nitropyridine in methanol.
-
Add a solution of sodium methoxide in methanol.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give 2-Methoxy-6-methyl-3-nitropyridine.
Step 3: Reduction of the Nitro Group
-
Dissolve 2-Methoxy-6-methyl-3-nitropyridine in ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 3-Amino-2-methoxy-6-methylpyridine.
Step 4: Balz-Schiemann Reaction for Fluorination
-
Dissolve 3-Amino-2-methoxy-6-methylpyridine in a solution of tetrafluoroboric acid (HBF₄).
-
Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
Isolate the diazonium tetrafluoroborate salt by filtration.
-
Gently heat the dry diazonium salt until nitrogen evolution ceases.
-
The resulting crude product, 2-Fluoro-3-methoxy-6-methylpyridine, can be purified by distillation or column chromatography.
Reactivity and Mechanistic Insights
The reactivity of 2-Fluoro-3-methoxy-6-methylpyridine is governed by the electronic effects of its substituents on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, creating an electron-deficient ring system, particularly at the 2, 4, and 6 positions.[14][15]
Caption: Electronic effects of substituents on the pyridine ring.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS. The combined electron-withdrawing effects of the nitrogen and fluorine atoms will further decrease the ring's reactivity. However, the electron-donating methoxy and methyl groups will direct incoming electrophiles. The most likely position for electrophilic attack is C5, which is meta to the strongly deactivating fluorine and ortho to the activating methoxy group.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is a good leaving group and its departure is facilitated by the electron-withdrawing nature of the pyridine nitrogen. This makes the C2 position susceptible to nucleophilic attack. The C4 and C6 positions are also activated towards nucleophilic attack.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated pyridines are invaluable intermediates in the synthesis of complex pharmaceutical agents.[1][2] The unique substitution pattern of 2-Fluoro-3-methoxy-6-methylpyridine makes it a versatile scaffold for generating libraries of compounds for high-throughput screening. The fluorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. The methoxy group can be demethylated to a hydroxyl group, providing a handle for further functionalization or a key hydrogen bond donor for receptor binding. The methyl group can be oxidized or halogenated to introduce further diversity.
The incorporation of a fluoromethoxy-substituted pyridine moiety can be particularly advantageous in modulating the lipophilicity and metabolic stability of a drug candidate.[3][16]
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-Fluoro-3-methoxy-6-methylpyridine is not widely available. Therefore, it is imperative to handle this compound with the utmost care, assuming it possesses hazards similar to its structural analogs. Based on the SDS for related fluorinated and methylated pyridines, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Assumed to be a combustible liquid. May cause skin and serious eye irritation. May cause respiratory irritation.[9]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
Disclaimer: The safety and handling information provided is based on data for structurally similar compounds and should be used as a guide only. A comprehensive risk assessment should be conducted before handling this chemical.
References
-
The Role of Fluorinated Pyridines in Modern Drug Discovery. (URL: [Link])
-
The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (URL: [Link])
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Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry. (URL: [Link])
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Pyridine synthesis. Organic Chemistry Portal. (URL: [Link])
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Synthesis of Polysubstituted Pyridines via a One-Pot Metal-Free Strategy. Organic Letters. (URL: [Link])
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Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. (URL: [Link])
-
Efficient Synthesis of Polysubstituted Pyridine under Solvent‐free Conditions without Using Any Catalysts. Taylor & Francis Online. (URL: [Link])
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. (URL: [Link])
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. (URL: [Link])
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Pyridine: Synthesis, reactions and medicinal uses. Slideshare. (URL: [Link])
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3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635]. ChemUniverse. (URL: [Link])
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Pyridines – synthesis, reactions and applications. YouTube. (URL: [Link])
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2-fluoro-6-methylpyridine suppliers USA. Chemicals.co.uk. (URL: [Link])
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The Effect of Substitution and Reaction Conditions on Pyridine Photoelectrocyclizations. The Journal of Organic Chemistry. (URL: [Link])
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Pyridines: properties, syntheses & reactivity. (URL: [Link])
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Chiral Thiourea Catalysts Containing Fluxional Groups: Synthesis of Fluorinated Chiral Building Blocks. Organic Letters. (URL: [Link])
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3-Fluoro-2-methoxy-6-methylpyridine. AbacipharmTech. (URL: [Link])
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The role of fluorine in medicinal chemistry. ResearchGate. (URL: [Link])
-
Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (URL: [Link])
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. (URL: [Link])
-
A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. ResearchGate. (URL: [Link])
- Preparation method of fluoropyridine compounds.
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An In-Depth Technical Guide to 3-Fluoro-2-methoxy-6-methylpyridine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for the specific isomer "2-Fluoro-3-methoxy-6-methylpyridine" did not yield a registered CAS number or sufficient public data for a comprehensive technical guide. This document has been expertly curated to focus on the closely related and well-documented isomer, 3-Fluoro-2-methoxy-6-methylpyridine (CAS: 375368-80-2) . This structural analog serves as a valuable and representative building block, and the principles discussed herein are broadly applicable to the field of fluorinated pyridine chemistry.
Section 1: Strategic Importance and Physicochemical Profile
Introduction: The Role of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity, thereby optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
The pyridine ring is a privileged structure, present in numerous approved pharmaceuticals. When functionalized with fluorine, methoxy, and methyl groups, as in 3-Fluoro-2-methoxy-6-methylpyridine, the resulting molecule becomes a versatile building block for creating complex, biologically active compounds. This particular substitution pattern offers a unique electronic and steric landscape, making it a valuable intermediate in the synthesis of novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases.[1]
Core Compound Identification and Properties
3-Fluoro-2-methoxy-6-methylpyridine is a specialized heterocyclic intermediate used in complex organic synthesis.[1]
| Property | Value | Source(s) |
| CAS Number | 375368-80-2 | [2][3] |
| Molecular Formula | C₇H₈FNO | [2] |
| Molecular Weight | 141.14 g/mol | [2] |
| Appearance | Colorless to yellow liquid | [1] |
| Purity | Typically ≥97% | [2][3] |
| Density | ~0.98 g/cm³ (estimated) | [4] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available (expected to be soluble in common organic solvents) |
Section 2: Synthesis and Mechanistic Insights
Plausible Synthetic Strategy: A Self-Validating Approach
While specific, published, step-by-step protocols for 3-Fluoro-2-methoxy-6-methylpyridine are scarce, a logical and robust synthetic route can be designed based on established fluorination and substitution chemistries for the pyridine core. A common and effective strategy involves a multi-step sequence starting from a readily available aminopyridine precursor.
The causality behind this proposed workflow is rooted in the predictable reactivity of the pyridine ring and the reliability of modern fluorination reagents. Each step is designed to set up the subsequent transformation, ensuring high regioselectivity and yield.
Caption: Proposed synthetic workflow for 3-Fluoro-2-methoxy-6-methylpyridine.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, field-proven methodology adapted from similar transformations. Researchers should perform initial small-scale trials to optimize conditions.
Step 1: Synthesis of 3-Amino-2-bromo-6-methylpyridine
-
Rationale: Bromination at the 2-position is necessary to introduce a leaving group that will later be displaced by the methoxy substituent. The amino group at C3 directs the bromination and serves as the precursor for the fluorine atom.
-
Procedure:
-
Dissolve 3-amino-6-methylpyridine in a suitable solvent like acetonitrile or a halogenated solvent.
-
Cool the solution in an ice bath (0°C).
-
Add N-Bromosuccinimide (NBS) portion-wise while monitoring the reaction temperature.
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.
-
Work up the reaction by quenching with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to yield the brominated intermediate.
-
Step 2: Synthesis of 2-Bromo-3-fluoro-6-methylpyridine via Balz–Schiemann Reaction
-
Rationale: The Balz–Schiemann reaction is a classic and reliable method for converting an aromatic amine to a fluoride via a diazonium salt intermediate. This provides a regiochemically precise way to install the fluorine atom.
-
Procedure:
-
Dissolve 3-amino-2-bromo-6-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (-5 to 0°C).
-
Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium tetrafluoroborate salt, which often precipitates.
-
Isolate the salt by filtration and wash with cold ether.
-
Gently heat the dried salt in an inert solvent until nitrogen evolution ceases.
-
The resulting fluoro-bromo-pyridine can be purified by distillation or chromatography.
-
Step 3: Synthesis of 3-Fluoro-2-methoxy-6-methylpyridine
-
Rationale: The final step involves a nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen and the newly introduced fluorine atom activates the C2 position, facilitating the displacement of the bromide by the methoxide nucleophile.
-
Procedure:
-
Dissolve 2-bromo-3-fluoro-6-methylpyridine in anhydrous methanol.
-
Add sodium methoxide (NaOMe), either as a solid or as a solution in methanol.
-
Heat the reaction mixture at reflux and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture, neutralize if necessary, and remove the methanol under reduced pressure.
-
Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by vacuum distillation or column chromatography to yield 3-Fluoro-2-methoxy-6-methylpyridine.
-
Section 3: Applications in Drug Discovery and Development
The title compound is a valuable building block due to the strategic placement of its functional groups. It is particularly useful in constructing molecules for lead optimization campaigns where fine-tuning of electronic and metabolic properties is critical.
-
As a Scaffold for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors. The fluorine at the 3-position can form crucial hydrogen bonds or favorable dipole interactions within the kinase hinge region, while the methoxy and methyl groups can be used to probe hydrophobic pockets and provide vectors for further chemical elaboration.
-
In Neurological Drug Candidates: The ability of fluorine to increase metabolic stability and modulate lipophilicity is highly advantageous for CNS-penetrant drugs. This building block can be incorporated into structures targeting receptors or enzymes implicated in neurological disorders.[1]
-
Development of Novel Antibacterial Agents: The search for new antibiotics is a global priority. Fluorinated heterocycles are known to exhibit potent antibacterial activity. This intermediate can be used to synthesize novel compounds that evade existing resistance mechanisms.[1][5]
Caption: Logical relationships of functional groups to pharmacological properties.
Section 4: Safety, Handling, and Spectroscopic Characterization
Hazard Identification and Safe Handling (Inferred Profile)
Crucial Note: A specific Safety Data Sheet (SDS) for 3-Fluoro-2-methoxy-6-methylpyridine was not available in the searched literature. The following information is an inferred safety profile based on structurally similar compounds such as 2-methoxy-6-methylpyridine and other fluorinated pyridines. Users must consult the supplier-specific SDS before handling this chemical.
-
GHS Hazard Statements (Probable):
-
Precautionary Statements (Recommended):
-
Prevention: P210 (Keep away from heat/sparks/open flames), P261 (Avoid breathing vapors), P280 (Wear protective gloves/eye protection).[6]
-
Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water...), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).
-
Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[6]
-
Handling Protocol:
-
Work in a well-ventilated chemical fume hood.
-
Use standard personal protective equipment (PPE): safety goggles, nitrile gloves, and a lab coat.
-
Ground all equipment when transferring to prevent static discharge.
-
Keep away from sources of ignition.
-
Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Spectroscopic Characterization (Theoretical)
Experimental spectra for this specific compound are not publicly available. The following are predicted ¹H and ¹³C NMR chemical shifts based on standard substituent effects on a pyridine ring.
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet expected around δ 2.4-2.6 ppm.
-
Methoxy Protons (-OCH₃): A singlet expected around δ 3.9-4.1 ppm.
-
Aromatic Protons (H4, H5): Two doublets in the aromatic region (δ 6.5-8.0 ppm). The proton at H5 will likely be coupled to the proton at H4 and the fluorine at C3. The proton at H4 will be coupled to the proton at H5. The C-F coupling will further split these signals.
-
-
¹³C NMR:
-
Methyl Carbon: Expected around δ 20-25 ppm.
-
Methoxy Carbon: Expected around δ 55-60 ppm.
-
Aromatic Carbons: Five distinct signals are expected in the aromatic region (δ 100-165 ppm). The carbons attached to or near the fluorine (C2, C3, C4) will exhibit characteristic splitting due to C-F coupling, which is a key diagnostic feature. C3, directly attached to fluorine, will show a large one-bond coupling constant (¹JCF).
-
Section 5: Conclusion and Future Outlook
3-Fluoro-2-methoxy-6-methylpyridine stands as a testament to the power of strategic molecular design. While it may appear to be a simple heterocyclic compound, the precise arrangement of its fluoro, methoxy, and methyl substituents makes it a highly valuable and versatile intermediate for the synthesis of complex, high-value molecules. Its utility in pharmaceutical research, particularly for developing next-generation kinase inhibitors, CNS agents, and anti-infectives, is significant. As synthetic methodologies continue to advance, the accessibility and application of such precisely functionalized building blocks will undoubtedly expand, paving the way for the discovery of safer and more effective medicines.
References
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ChemUniverse. 3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635]. Available at: [Link]
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AbacipharmTech. 3-Fluoro-2-methoxy-6-methylpyridine. Available at: [Link]
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Sunway Pharm Ltd. 3-Fluoro-2-methoxy-6-methylpyridine - CAS:375368-80-2. Available at: [Link]
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Pipzine Chemicals. 3-Fluoro-2-methoxy-6-methylpyridine. Available at: [Link]
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ResearchGate. A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available at: [Link]
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PubChem. 2-Fluoro-6-methoxypyridine. Available at: [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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Knowledge at UChicago. A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). Available at: [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]
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The Advent and Evolution of Fluorinated Pyridines: A Technical Guide to a Privileged Scaffold
Abstract
The strategic incorporation of fluorine into the pyridine scaffold has emerged as a transformative strategy in modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, modulated basicity (pKa), and altered lipophilicity (logP), have established fluorinated pyridines as indispensable building blocks. This in-depth technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyridines. We will delve into the foundational synthetic methodologies, from the hazardous and often low-yielding classical approaches to the sophisticated and highly regioselective modern techniques. This guide will further elucidate the profound impact of fluorination on the pyridine ring's properties and showcase its pivotal role in the development of blockbuster drugs and advanced agrochemicals. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of this critical class of compounds.
Introduction: The "Magic" of Fluorine in the Pyridine Ring
The pyridine ring is a ubiquitous structural motif in a vast array of biologically active compounds.[1] However, in its unsubstituted form, it often suffers from rapid metabolic degradation, primarily through oxidation. The introduction of fluorine, the most electronegative element, into the pyridine ring can dramatically alter its electronic and steric properties, leading to a cascade of beneficial effects for drug and agrochemical development.[2][3]
The strategic placement of fluorine can:
-
Block Metabolic Oxidation: The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, thereby enhancing the molecule's in vivo half-life.
-
Modulate Basicity (pKa): The inductive electron-withdrawing effect of fluorine lowers the electron density of the pyridine ring, making the nitrogen atom less basic. This can be crucial for optimizing a drug's pharmacokinetic profile and reducing off-target effects.
-
Tune Lipophilicity (logP): Fluorine substitution can either increase or decrease lipophilicity depending on the specific substitution pattern, allowing for fine-tuning of a molecule's ability to cross biological membranes.[4]
-
Induce Favorable Conformational Changes: The introduction of fluorine can influence the molecule's conformation, potentially leading to enhanced binding affinity with its biological target.
These unique attributes have propelled fluorinated pyridines to the forefront of modern chemical research, with their presence in a significant number of FDA-approved drugs and next-generation agrochemicals.[5][6] This guide will trace the historical journey of their discovery and the evolution of the synthetic methodologies that have made these vital compounds readily accessible.
The Dawn of an Era: Early Syntheses and Formidable Challenges
The initial forays into the synthesis of fluorinated pyridines were fraught with difficulties, characterized by harsh reaction conditions, the use of hazardous reagents, and often low and unpredictable yields.
The Balz-Schiemann Reaction: A Classic yet Perilous Route
For a considerable period, the Balz-Schiemann reaction stood as one of the primary methods for introducing a fluorine atom onto an aromatic ring, including pyridine.[7] This reaction involves the diazotization of an aminopyridine to form a diazonium salt, which is then thermally decomposed in the presence of a fluoride source, typically tetrafluoroborate (BF₄⁻), to yield the corresponding fluoropyridine.[8]
While conceptually straightforward, the application of the Balz-Schiemann reaction to pyridines presented significant challenges:
-
Instability of Diazonium Salts: Pyridyl diazonium salts are often unstable and can be explosive, posing considerable safety risks, especially on a larger scale.[8]
-
Harsh Reaction Conditions: The thermal decomposition step typically requires high temperatures, which can lead to the degradation of sensitive functional groups and the formation of numerous byproducts.[9]
-
Moderate Yields and Reproducibility Issues: The yields of the Balz-Schiemann reaction can be variable and are highly dependent on the substrate and reaction conditions.[10]
Protocol 1: Classical Balz-Schiemann Reaction for the Synthesis of 4-Fluoropyridine [11]
Step 1: Diazotization
-
In a suitable reaction vessel, dissolve 4-aminopyridine in an aqueous solution of tetrafluoroboric acid (HBF₄).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 10 °C.
-
Stir the reaction mixture for a specified time (e.g., 1 hour) to ensure complete formation of the 4-pyridyldiazonium tetrafluoroborate salt.
Step 2: Decomposition
-
Carefully isolate the precipitated diazonium salt by filtration. Caution: Diazonium salts can be explosive when dry.
-
Gently heat the isolated salt in a suitable apparatus until nitrogen evolution ceases. The decomposition is often carried out without a solvent or in a high-boiling inert solvent.
-
The crude 4-fluoropyridine is then purified, typically by distillation or chromatography.
Despite its drawbacks, the Balz-Schiemann reaction was a foundational method that provided access to the first fluorinated pyridines, paving the way for further exploration of their properties and applications.
The Rise of Modern Synthetic Methodologies
The demand for more efficient, selective, and safer methods for synthesizing fluorinated pyridines spurred the development of a new generation of synthetic strategies. These modern techniques have largely superseded the classical methods and offer unparalleled control over the fluorination process.
Nucleophilic Aromatic Substitution (SNAr): A Versatile Approach
Nucleophilic aromatic substitution (SNAr) has become a cornerstone for the synthesis of fluorinated pyridines.[12] This reaction involves the displacement of a suitable leaving group on the pyridine ring, such as a nitro group or a halogen, by a nucleophilic fluoride source. The pyridine ring's inherent electron-deficient nature, particularly at the 2- and 4-positions, facilitates this reaction.[13]
The efficiency of the SNAr reaction is highly dependent on:
-
The Nature of the Leaving Group: Nitro groups are excellent leaving groups in SNAr reactions on pyridines.[14]
-
The Fluoride Source: Anhydrous fluoride sources, such as potassium fluoride (KF) or cesium fluoride (CsF), often in the presence of a phase-transfer catalyst like Kryptofix 222, are commonly employed.[13]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.[15]
Protocol 2: Nucleophilic Aromatic Substitution for the Synthesis of Methyl 3-Fluoropyridine-4-carboxylate [15]
-
To a solution of methyl 3-nitropyridine-4-carboxylate in dry DMSO, add an excess of cesium fluoride (CsF).
-
Heat the reaction mixture at 120 °C for 90 minutes under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash chromatography to yield the desired methyl 3-fluoropyridine-4-carboxylate.
Electrophilic Fluorination: The Power of N-F Reagents
The development of stable and selective electrophilic fluorinating reagents, particularly those containing a nitrogen-fluorine (N-F) bond, revolutionized the field of organofluorine chemistry.[16][17] These reagents deliver an electrophilic fluorine atom ("F⁺" equivalent) to electron-rich substrates. While the electron-deficient pyridine ring is generally not susceptible to direct electrophilic attack, this approach becomes highly effective with activated pyridine derivatives or through modern C-H activation strategies.
One of the most widely used and versatile electrophilic fluorinating reagents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[18] It is a stable, crystalline solid that is easy to handle and offers high fluorination yields with excellent regioselectivity in many cases.[19]
The mechanism of fluorination with N-F reagents is often debated and can proceed through either a single-electron transfer (SET) or an SN2-type pathway, depending on the substrate and reaction conditions.[16][20]
Protocol 3: Electrophilic Fluorination of a 1,2-Dihydropyridine with Selectfluor® [21]
-
Dissolve the 1,2-dihydropyridine substrate in acetonitrile in a reaction vessel under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Selectfluor® in acetonitrile to the reaction mixture.
-
Stir the reaction at 0 °C for a specified time, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with an organic solvent.
-
The resulting 3-fluoro-3,6-dihydropyridine can often be converted to the corresponding fluorinated pyridine through elimination of hydrogen fluoride.[21]
Direct C-H Fluorination: A Paradigm Shift in Synthesis
The direct conversion of a carbon-hydrogen (C-H) bond to a carbon-fluorine (C-F) bond represents the most atom-economical and elegant approach to fluorination. In recent years, significant strides have been made in the direct C-H fluorination of pyridines, offering unprecedented access to previously challenging isomers.
A landmark development in this area was the use of silver(II) fluoride (AgF₂) to achieve site-selective fluorination of pyridines and diazines at the C-H bond adjacent to the nitrogen atom.[22][23] This method is inspired by the classic Chichibabin amination reaction and proceeds under mild conditions with high functional group tolerance.[22]
The proposed mechanism involves the coordination of the pyridine nitrogen to AgF₂, followed by an addition of the Ag-F bond across the π-system and subsequent rearomatization.[24][25]
Protocol 4: Site-Selective C-H Fluorination of 2-Phenylpyridine with AgF₂ [26][27]
-
In a dry vial, dissolve 2-phenylpyridine in anhydrous acetonitrile.
-
Add silver(II) fluoride (AgF₂) to the solution. The reaction is sensitive to moisture but not oxygen.[27]
-
Stir the reaction mixture at ambient temperature. The reaction is typically complete within an hour.[22]
-
Upon completion, quench the reaction and remove the silver salts by filtration.
-
Extract the product with a suitable organic solvent and purify by flash chromatography to yield 2-fluoro-6-phenylpyridine.[26]
Physicochemical Properties of Fluorinated Pyridines: A Quantitative Perspective
The position and number of fluorine substituents on the pyridine ring have a profound and predictable impact on its key physicochemical properties. Understanding these trends is crucial for rational drug design and the development of new agrochemicals.
Impact on Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the pyridine nitrogen. This is reflected in the lower pKa values of the conjugate acids of fluorinated pyridines compared to pyridine itself.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25 |
| 2-Fluoropyridine | -0.44 |
| 3-Fluoropyridine | 2.97 |
| 4-Fluoropyridine | 1.89 |
Data sourced from various chemical databases and literature.
Impact on Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[28] The effect of fluorine on logP is more complex than its effect on pKa and is highly dependent on the substitution pattern.[4]
| Compound | Calculated logP |
| Pyridine | 0.65 |
| 2-Fluoropyridine | 0.93 |
| 3-Fluoropyridine | 0.88 |
| 4-Fluoropyridine | 0.87 |
Calculated logP values can vary between different software and algorithms.
Applications of Fluorinated Pyridines: From the Clinic to the Field
The unique properties of fluorinated pyridines have led to their widespread incorporation into a diverse range of commercially successful products.
In Medicine
Fluorinated pyridines are key structural motifs in numerous FDA-approved drugs, spanning a wide range of therapeutic areas.[1][2] The introduction of fluorine often enhances potency, improves metabolic stability, and fine-tunes the pharmacokinetic profile of these drugs.[29]
Examples of FDA-Approved Drugs Containing a Fluorinated Pyridine Moiety:
| Drug Name | Therapeutic Area | Role of the Fluorinated Pyridine |
| Vericiguat | Cardiology | The fluorine atom increases metabolic stability and lowers clearance.[2] |
| Alpelisib | Oncology | The fluorinated pyridin-4-one core is a key component of the pharmacophore.[2] |
| Fluoxetine (Prozac) | Antidepressant | While not a direct pyridine, the fluorinated phenyl ring attached to a piperidine (a reduced pyridine) is crucial for its activity. The principles of fluorine's impact are similar. |
In Agrochemicals
In the agrochemical industry, fluorinated pyridines are integral components of many modern herbicides, fungicides, and insecticides.[3][30][31] The enhanced stability and tailored lipophilicity of these compounds lead to improved efficacy, reduced application rates, and better environmental profiles.[6]
Examples of Agrochemicals Containing a Fluorinated Pyridine Moiety:
| Agrochemical Name | Type | Role of the Fluorinated Pyridine |
| Flufenoxystrobin | Fungicide | The trifluoromethylpyridine group is a key part of this strobilurin analogue.[31] |
| Mefentrifluconazole | Fungicide | This triazole fungicide features a fluorinated pyridine ring.[31] |
Mechanistic Insights: Visualizing the Fluorination Pathways
Understanding the mechanisms of these fluorination reactions is crucial for optimizing reaction conditions and predicting regioselectivity.
Balz-Schiemann Reaction Mechanism
Caption: Mechanism of the Balz-Schiemann Reaction.
SNAr Mechanism with a Nitro Leaving Group
Caption: SNAr mechanism for pyridine fluorination.
C-H Fluorination with AgF₂
Caption: Proposed mechanism for AgF₂-mediated C-H fluorination.
Conclusion and Future Outlook
The journey of fluorinated pyridines, from their challenging beginnings to their current status as privileged scaffolds, is a testament to the relentless innovation in synthetic organic chemistry. The development of robust, selective, and safe fluorination methods has not only made these valuable compounds readily available but has also opened up new avenues for drug discovery and agrochemical research.
The future of this field will likely focus on:
-
Late-Stage C-H Fluorination: Developing even more versatile and regioselective methods for introducing fluorine into complex, late-stage intermediates, which will further accelerate the drug discovery process.[32]
-
Asymmetric Fluorination: The development of practical and scalable methods for the enantioselective fluorination of prochiral pyridine derivatives.
-
Novel Fluorinating Reagents: The discovery of new fluorinating reagents with unique reactivity profiles and improved safety and environmental credentials.
As our understanding of the intricate interplay between fluorine substitution and biological activity continues to grow, fluorinated pyridines are poised to play an even more significant role in addressing global challenges in human health and food security.
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The Strategic Imperative of Fluorine Substitution in Pyridine Rings: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract
The strategic incorporation of fluorine into the pyridine scaffold has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the multifaceted role of fluorine substitution. We delve into the fundamental electronic and steric effects that govern changes in basicity (pKa) and lipophilicity (LogP/LogD), explore the profound impact on metabolic stability and target binding affinity, and survey key synthetic methodologies for accessing these valuable motifs. Through detailed analysis, quantitative data, and illustrative case studies of FDA-approved drugs, this document serves as an authoritative resource for harnessing the unique properties of fluorine to optimize drug candidates and accelerate therapeutic innovation.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemicals, forming the core of numerous biologically active compounds.[1] Its nitrogen atom provides a key site for hydrogen bonding and modulates the molecule's overall polarity and basicity.[2] In parallel, the use of fluorine in drug design has grown exponentially, with fluorinated compounds representing a significant portion of newly approved drugs.[3][4] The introduction of fluorine, the most electronegative element, into a pyridine ring can dramatically alter its electronic profile, conformation, and metabolic fate.[1][5] These modifications can lead to enhanced potency, improved metabolic stability, increased binding affinity, and fine-tuned bioavailability.[3][6] This guide synthesizes field-proven insights and experimental data to explain the causality behind these effects and provide a practical framework for the strategic application of fluorinated pyridines in drug discovery programs.
Chapter 1: Fundamental Physicochemical Effects of Fluorine Substitution
The substitution of a hydrogen atom with fluorine initiates a cascade of changes in a pyridine molecule's fundamental properties. These changes are rooted in fluorine's unique atomic characteristics: small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and extreme electronegativity (4.0 on the Pauling scale).
Electronic Effects: The Dominance of Induction
Fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework, known as the inductive effect (-I).[5] This effect is the primary driver of the electronic changes in the pyridine ring. While fluorine also possesses lone pairs that can theoretically participate in resonance (a +R effect), its high electronegativity causes these electrons to be held tightly, making its inductive influence overwhelmingly dominant. This strong pull of electron density significantly depletes the electron density of the pyridine ring, a phenomenon sometimes referred to as "fluoromaticity," where the π-density of the ring is actually increased but the ring current is disrupted.[7][8][9]
Caption: Inductive electron withdrawal by fluorine from the pyridine ring.
Basicity (pKa) Modulation
One of the most predictable consequences of fluorinating a pyridine ring is a significant reduction in the basicity of the nitrogen atom.[5] The electron-withdrawing nature of fluorine decreases the electron density on the nitrogen, making its lone pair less available for protonation.[10] This results in a lower pKa value for the conjugate acid (the pyridinium ion). This modulation is critical in drug design, as it can prevent unwanted protonation at physiological pH, which can affect receptor binding and cell permeability.[11]
Data Presentation: pKa Values of Fluorinated Pyridines
| Compound | pKa of Conjugate Acid | Rationale for Change |
| Pyridine | 5.25 | Reference compound. |
| 2-Fluoropyridine | -0.44 | Strong inductive withdrawal proximal to the nitrogen atom significantly reduces basicity. |
| 3-Fluoropyridine | 2.97 | Inductive effect is attenuated by distance, leading to a less dramatic but still significant decrease in basicity. |
| 4-Fluoropyridine | 1.89 | The effect is stronger than at the 3-position due to influence through the π-system, but less than the 2-position. |
Note: pKa values are approximate and can vary slightly based on measurement conditions.
Lipophilicity (LogP/LogD) Alterations
The effect of fluorine on lipophilicity (measured as LogP or LogD) is highly context-dependent and not always intuitive.[12][13] While fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts due to the low polarizability of the C-F bond, the introduction of the polar C-F dipole can have opposing effects.[4] The outcome depends on the overall molecular environment, including the presence of other functional groups and the fluorination pattern.[12] For instance, fluorination can increase the hydrophobic surface of a molecule while simultaneously decreasing the hydrogen-bond basicity of nearby functional groups, both of which can lead to higher LogD values.[12]
Data Presentation: Lipophilicity of Fluorinated Pyridines
| Compound | LogP | General Observation |
| Pyridine | 0.65 | Reference, moderately polar. |
| 2-Fluoropyridine | 1.12 | Increased lipophilicity compared to pyridine. |
| 3-Fluoropyridine | 1.05 | Increased lipophilicity. |
| 2,6-Difluoropyridine | 1.25 | Further increase in lipophilicity with additional fluorine. |
Note: LogP values are calculated estimates and serve for comparative purposes.
Conformational Control and Non-Covalent Interactions
Fluorine's unique electronic properties enable it to participate in a range of non-covalent interactions that can stabilize specific conformations and enhance binding to biological targets.
-
Hydrogen Bonds: The polarized C-F bond is a poor hydrogen bond acceptor, but fluorine substitution can enhance the acidity of neighboring C-H groups, turning them into better hydrogen bond donors.
-
Dipole-Dipole Interactions: The strong dipole moment of the C-F bond can lead to favorable electrostatic interactions within a protein binding pocket.[14]
-
Halogen Bonds & Anion-π Interactions: In some contexts, the region of positive electrostatic potential on the fluorine atom (the σ-hole) can interact with nucleophiles. Furthermore, the electron-deficient nature of the fluorinated pyridine ring can lead to favorable anion-π interactions.[15][16][17]
-
Conformational Rigidity: In saturated heterocyclic systems derived from pyridines, such as piperidines, fluorine substitution can have a profound impact on ring conformation, often favoring an axial orientation due to stabilizing hyperconjugative effects (anomeric effect).[18][19]
Chapter 2: Impact on Pharmacokinetics and Drug-like Properties
The physicochemical changes induced by fluorine directly translate into significant effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Metabolic Stability
A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[1][20] The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~109 kcal/mol), making it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, which are responsible for the majority of drug metabolism.[20][21] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a site of metabolism, thereby increasing the drug's half-life and bioavailability.[22] For instance, Vericiguat, a guanylate cyclase stimulator, features a fluorine atom on its pyrazolopyridine core, which increases its metabolic stability and leads to lower clearance.[4]
Caption: Fluorine blocks sites of oxidative metabolism by CYP450 enzymes.
While beneficial, it is crucial to consider potential metabolic liabilities. In certain molecular contexts, metabolism can generate nearby acidic groups that facilitate the elimination of fluoride, potentially forming reactive Michael acceptors.[20]
Membrane Permeability and Bioavailability
A molecule's ability to cross biological membranes is a function of its lipophilicity and ionization state (pKa). By modulating both LogD and pKa, fluorine substitution can fine-tune membrane permeability.[4][23] Lowering the pKa can reduce the proportion of the charged species at physiological pH, favoring the neutral form that is more likely to passively diffuse across lipid bilayers. This, combined with optimized lipophilicity, can lead to improved oral bioavailability.[4]
Binding Affinity and Selectivity
Fluorination can significantly improve a molecule's binding affinity for its biological target. The altered electronic distribution can lead to more favorable electrostatic or dipole-dipole interactions within the binding site.[14] For example, the fluorinated group in the PI3K inhibitor Alpelisib is responsible for a key hydrogen bond interaction that enhances its affinity.[4] Furthermore, by inducing a specific conformation, fluorine can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[24]
Chapter 3: Synthetic Strategies for Fluorinated Pyridines
The synthesis of fluorinated pyridines has evolved from classical, often harsh methods to more sophisticated and selective modern techniques. The choice of strategy often depends on the desired substitution pattern and the complexity of the substrate.
Classical Methods
-
Balz-Schiemann Reaction: This method involves the conversion of an aminopyridine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the corresponding fluoropyridine.[25][26] While a foundational technique, it can be limited by the stability of the diazonium intermediate.
-
Halogen Exchange (HALEX) Reactions: This approach involves the nucleophilic substitution of a chloro- or bromo-pyridine with a fluoride source, such as KF or CsF.[25] The reaction often requires high temperatures or phase-transfer catalysts, and its success is highly dependent on the electronic activation of the pyridine ring.[27]
Modern Direct C-H Fluorination
Directly converting a C-H bond to a C-F bond is a highly desirable strategy, particularly for late-stage functionalization.[28] However, controlling the regioselectivity on the electron-deficient pyridine ring is a significant challenge.[28]
-
Electrophilic Fluorination: Traditional electrophilic fluorination is difficult on the electron-poor pyridine ring.
-
Silver(II) Fluoride (AgF₂): Groundbreaking work has shown that AgF₂ can be used for the site-selective fluorination of pyridines and diazines, occurring with exclusive selectivity for the position adjacent to the nitrogen (C2-position).[29][30][31] The reactions are often rapid and occur at ambient temperature.
-
Transition-Metal-Catalyzed Methods: Rhodium(III)-catalyzed C-H functionalization has been developed to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a route to specific isomers.[32]
Caption: Comparison of a classical and modern synthetic workflow for fluoropyridines.
Experimental Protocol: Site-Selective C-H Fluorination with AgF₂
This protocol is adapted from the method developed by Hartwig and co-workers for the fluorination of 2-phenylpyridine.[31]
Objective: To synthesize 2-fluoro-6-phenylpyridine from 2-phenylpyridine.
Materials:
-
2-Phenylpyridine (1.00 equiv)
-
Silver(II) Fluoride (AgF₂) (3.00 equiv) [Caution: hygroscopic, handle quickly][31]
-
Anhydrous Acetonitrile (MeCN)
-
Oven-dried round-bottomed flask with a magnetic stir bar
-
Nitrogen inlet and thermocouple
-
Celite for filtration
Procedure:
-
Charge an oven-dried 1-L round-bottomed flask with anhydrous MeCN (560 mL for 45.0 mmol scale) and 2-phenylpyridine (1.00 equiv).[31]
-
Fit the flask with a septum, nitrogen inlet, and thermocouple, and place it in an ambient temperature water bath.[31]
-
Weigh Silver(II) fluoride (AgF₂, 3.00 equiv) in a glass vial and add it to the reaction flask in one portion while stirring vigorously (700-900 rpm).[31]
-
Monitor the reaction at ambient temperature. The reaction progress can be observed as the black AgF₂ is consumed and yellow AgF is formed.[31]
-
After the reaction is complete (typically 90 minutes, monitored by TLC), filter the reaction mixture over a pad of Celite to remove insoluble silver salts.[31]
-
Rinse the filter cake with MeCN.
-
Concentrate the light-yellow filtrate on a rotary evaporator.
-
Purify the crude product by flash chromatography to yield the desired 2-fluoro-6-phenylpyridine.[31]
Chapter 4: Case Studies in Drug Discovery
The theoretical benefits of fluoropyridines are validated by their successful incorporation into numerous FDA-approved drugs.
-
Ivosidenib (Tibsovo®): An inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) used to treat acute myeloid leukemia. The synthesis of Ivosidenib utilizes fluorinated pyridine derivatives as key building blocks.[5] The fluorine substitution is integral to achieving the final molecular architecture with the desired electronic and steric properties for potent and selective inhibition.
-
Lemborexant (Dayvigo®): A dual orexin receptor antagonist for the treatment of insomnia. Lemborexant contains a fluorine atom at the 5-position of a pyridine moiety.[4] Extensive screening during its development revealed that this specific fluorination pattern was crucial for achieving high in vitro binding affinity, good solubility, and an overall favorable pharmacological profile.[4]
-
Vericiguat (Verquvo®): A soluble guanylate cyclase (sGC) stimulator for treating chronic heart failure. Vericiguat has a 1H-pyrazolo[3,4-b]pyridine core with a fluorine atom at the C-5 position.[4] This fluorine atom enhances the molecule's metabolic stability, leading to lower clearance and improved pharmacokinetic properties compared to its non-fluorinated analogue.[4][33]
Conclusion
Fluorine substitution in pyridine rings is a validated and powerful strategy in modern drug discovery. By leveraging the profound and often predictable effects of fluorine on a molecule's physicochemical properties—including basicity, lipophilicity, and conformation—medicinal chemists can overcome critical challenges in drug development. The ability to block metabolic soft spots, enhance binding affinity, and fine-tune pharmacokinetics makes fluorinated pyridines indispensable motifs. As synthetic methodologies for selective fluorination continue to advance, the strategic and rational design of novel fluoropyridine-containing therapeutics will undoubtedly continue to accelerate the delivery of safer and more effective medicines.
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An In-Depth Technical Guide to 2-Fluoro-3-methoxy-6-methylpyridine: Synthesis, Reactivity, and Applications for the Research Scientist
Introduction: The Strategic Value of Fluorinated Pyridines in Modern Chemistry
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its heteroaromatic nature allows it to engage in hydrogen bonding and other key interactions within biological systems. The strategic functionalization of the pyridine ring is a critical aspect of drug design, enabling chemists to fine-tune a molecule's properties to achieve desired therapeutic effects.
The "Fluorine Effect" in Drug Design
In recent decades, the incorporation of fluorine into drug candidates has become a premier strategy for optimizing molecular properties.[3] The unique characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[4] This "fluorine effect" is often leveraged to enhance pharmacokinetic and pharmacodynamic profiles, transforming a promising lead compound into a viable drug candidate.[1]
Profile of 2-Fluoro-3-methoxy-6-methylpyridine: A Versatile Building Block
2-Fluoro-3-methoxy-6-methylpyridine emerges as a highly valuable, albeit sparsely documented, heterocyclic building block. Its structure combines several key features: a pyridine core for biological recognition, a fluorine atom at the C2 position to serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, an electron-donating methoxy group at the C3 position, and a methyl group at the C6 position. This specific arrangement of substituents creates a unique electronic and steric environment, offering a versatile platform for the synthesis of complex, polysubstituted pyridine derivatives. This guide provides a comprehensive overview of its synthesis, properties, reactivity, and potential applications for professionals in chemical research and drug development.
Synthesis and Manufacturing Pathways
Retrosynthetic Analysis and Key Strategies
A logical retrosynthetic approach points to a late-stage fluorination or the construction of the ring from appropriately substituted precursors. A highly plausible strategy involves the modification of a pre-existing substituted pyridine, such as 2-amino-6-methoxy-3-methylpyridine or a corresponding pyridone. The Balz-Schiemann reaction, involving diazotization of an amine followed by thermal decomposition of the resulting tetrafluoroborate salt, is a classic method for introducing fluorine onto an aromatic ring.
An alternative and robust pathway can be devised starting from a halogenated nitropyridine, leveraging the activating effect of the nitro group to facilitate nucleophilic substitution. A potential multi-step synthesis is outlined below.
Protocol: Synthesis of 2-Amino-6-methoxy-3-nitropyridine (Key Intermediate)
This protocol is adapted from patented industrial processes for related compounds and represents a critical step in a potential synthesis of the target molecule.[5][6]
Objective: To synthesize 2-amino-6-methoxy-3-nitropyridine via nucleophilic substitution of the chloro group in 2-amino-6-chloro-3-nitropyridine.
Materials:
-
2-Amino-6-chloro-3-nitropyridine (1.0 eq)
-
Sodium methoxide (1.0-1.5 eq)
-
Methanol (Anhydrous)
-
Water (Deionized)
-
Reaction flask with reflux condenser, magnetic stirrer, and temperature control
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen), charge the reaction flask with anhydrous methanol.
-
Reagent Addition: Cool the methanol to approximately 15°C and add sodium methoxide (e.g., 7.78 g, 0.144 mol) portion-wise, ensuring the temperature is controlled.[6]
-
Substrate Addition: To this solution, add 2-amino-6-chloro-3-nitropyridine (e.g., 25.0 g, 0.144 mol) while maintaining the temperature at 15°C with external cooling.[6]
-
Reaction: Warm the resulting mixture to 25-30°C and maintain this temperature for 4-5 hours with constant stirring.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed.
-
Work-up: Upon completion, carefully pour the reaction mixture into cold water to precipitate the product.
-
Isolation: Collect the precipitate by filtration and wash thoroughly with water.
-
Drying: Dry the isolated solid to yield 2-amino-6-methoxy-3-nitropyridine. The product can be further purified by recrystallization if necessary.
Self-Validation: The identity and purity of the product should be confirmed by HPLC, melting point analysis, and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected outcome is a high yield (typically >85%) of the desired methoxylated product.[6]
Physicochemical and Spectroscopic Profile
Specific experimental data for 2-fluoro-3-methoxy-6-methylpyridine is not available in public literature. However, a reliable profile can be predicted based on data from its close structural isomers and analogues.
Predicted Physicochemical Properties
The properties of the target molecule are estimated by comparison with its isomer, 3-fluoro-2-methoxy-6-methylpyridine, and the related compound, 2-fluoro-6-methylpyridine.[7][8]
| Property | Predicted Value for Target Compound | Comparative Data | Source |
| Molecular Formula | C₇H₈FNO | C₇H₈FNO (Isomer) | [8] |
| Molecular Weight | 141.14 g/mol | 141.14 g/mol (Isomer) | [8] |
| Appearance | Colorless to pale yellow liquid/solid | N/A | N/A |
| Boiling Point | ~160-180 °C (at 760 mmHg) | 140-141 °C (2-fluoro-6-methylpyridine) | [7] |
| Density | ~1.1-1.2 g/mL | 1.077 g/mL (2-fluoro-6-methylpyridine) | [7] |
| Refractive Index | ~1.48-1.50 (at 20°C) | 1.47 (2-fluoro-6-methylpyridine) | [7] |
Predicted Spectroscopic Data
Spectroscopic signatures can be anticipated based on the analysis of related structures.
| Spectroscopy | Predicted Features for 2-Fluoro-3-methoxy-6-methylpyridine |
| ¹H NMR | Two aromatic protons in the pyridine ring, appearing as doublets or doublet of doublets. A singlet for the methoxy protons (~3.9-4.1 ppm). A singlet for the methyl protons (~2.4-2.6 ppm). |
| ¹³C NMR | Approximately 7 distinct carbon signals. The carbon bearing the fluorine (C2) will show a large ¹JCF coupling constant. The carbons ortho and meta to the fluorine (C3, C4) will show smaller ²JCF and ³JCF couplings. |
| ¹⁹F NMR | A singlet is expected in the typical range for aryl fluorides. |
| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 141. Key fragmentation patterns would involve the loss of CH₃, OCH₃, and potentially HCN. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-fluoro-3-methoxy-6-methylpyridine is dominated by the chemistry of the 2-fluoropyridine core, which is highly susceptible to nucleophilic attack.
The Predominance of Nucleophilic Aromatic Substitution (SNAr)
The C2-fluorine is the most reactive site for nucleophilic displacement. This is due to two primary factors:
-
Activation by the Ring Nitrogen: The electronegative nitrogen atom withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions, making them electrophilic and susceptible to attack by nucleophiles.
-
Fluorine as an Excellent Leaving Group: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, accelerating this step. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[9]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom. In the second, faster step, the fluoride ion is eliminated, restoring the aromaticity of the ring.
-
Methoxy Group (C3): The methoxy group is electron-donating via resonance (+R effect) but electron-withdrawing via induction (-I effect).[3][10] Its position at C3 will have a nuanced effect. The inductive withdrawal will slightly enhance the electrophilicity of the ring, but its resonance donation may partially counteract the activation provided by the ring nitrogen.
-
Methyl Group (C6): The methyl group is a weak electron-donating group (+I effect). Its presence at C6 will slightly decrease the electrophilicity of the ring, potentially slowing the rate of SNAr compared to an unsubstituted 2-fluoropyridine. However, this deactivating effect is generally modest.
Protocol: General Procedure for SNAr with an Amine Nucleophile
This generalized protocol illustrates the utility of 2-fluoro-3-methoxy-6-methylpyridine as a scaffold for building molecular diversity.
Objective: To synthesize a 2-amino-3-methoxy-6-methylpyridine derivative.
Materials:
-
2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq)
-
Primary or secondary amine (1.1-2.0 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (1.5-3.0 eq)
-
Reaction vessel suitable for heating
Procedure:
-
Setup: To a reaction vessel, add 2-fluoro-3-methoxy-6-methylpyridine, the chosen amine, the base, and the solvent.
-
Reaction: Heat the mixture to a temperature between 80-140°C. The optimal temperature will depend on the nucleophilicity of the amine and may require screening.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyridine.
Self-Validation: The success of the reaction is confirmed by obtaining the product with the expected molecular weight (MS) and a clean NMR spectrum corresponding to the new structure. The disappearance of the characteristic ¹⁹F NMR signal and the appearance of new signals for the amine moiety in the ¹H NMR are key indicators.
Applications in Research and Drug Development
The primary value of 2-fluoro-3-methoxy-6-methylpyridine lies in its role as a versatile intermediate for accessing novel, highly substituted pyridines. These structures are of significant interest in medicinal chemistry.
Role as a Key Pharmaceutical Intermediate
The SNAr reaction on this scaffold allows for the rapid introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This enables the construction of libraries of related compounds for structure-activity relationship (SAR) studies.[9] The methoxy and methyl groups provide additional points for metabolic activity modulation and can influence the conformation and binding of the final molecule to its biological target.[3]
Potential Therapeutic Areas
While no specific drugs are publicly listed as being derived from this exact intermediate, the substituted pyridine motif is prevalent in drugs across numerous therapeutic areas, including:
-
Oncology: As kinase inhibitors and signaling pathway modulators.
-
Neuroscience: For CNS targets like receptors and transporters.
-
Inflammation & Immunology: As enzyme inhibitors and cytokine modulators.
-
Infectious Diseases: As antibacterial and antiviral agents.
Conclusion
2-Fluoro-3-methoxy-6-methylpyridine represents a strategically designed chemical building block with significant potential for drug discovery and development. While its synthesis and properties are not yet extensively detailed in the literature, its reactivity can be confidently predicted based on well-established principles of fluoropyridine chemistry. Its key attribute is the reactive C2-fluorine, which allows for facile and efficient diversification via nucleophilic aromatic substitution. For researchers and scientists, this compound serves as a valuable starting point for the synthesis of novel, polysubstituted pyridines, enabling the exploration of new chemical space in the quest for next-generation therapeutics.
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Early synthetic routes to 2-Fluoro-3-methoxy-6-methylpyridine
An In-Depth Technical Guide to Early Synthetic Routes for 2-Fluoro-3-methoxy-6-methylpyridine
Abstract
2-Fluoro-3-methoxy-6-methylpyridine is a valuable substituted pyridine building block in the development of pharmaceuticals and agrochemicals. The strategic introduction of fluorine onto the pyridine ring presents unique synthetic challenges, necessitating robust chemical strategies. This technical guide provides an in-depth exploration of the foundational, early synthetic routes for accessing this molecule, designed for researchers and professionals in drug development. We will dissect two core, historically significant pathways: (1) Nucleophilic Aromatic Substitution (SNAr), commonly known as the Halex process, starting from a chlorinated precursor, and (2) Diazotization followed by fluoro-dediazoniation, via the Balz-Schiemann reaction, originating from an amino-pyridine intermediate. The guide explains the causality behind experimental choices, details the synthesis of key precursors, and provides comparative analysis to inform strategic synthetic planning.
Introduction: The Significance of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins, and modulate pKa and lipophilicity, thereby improving cell permeability and bioavailability.
Fluorinated pyridines, in particular, are privileged scaffolds found in numerous active pharmaceutical ingredients (APIs). Their synthesis, however, is not trivial. The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack, making direct fluorination challenging. Consequently, early synthetic chemists developed indirect but effective methods, primarily relying on the substitution of other functional groups at the desired position. This guide focuses on the fundamental logic and practical execution of two such early, yet still relevant, strategies for the synthesis of 2-Fluoro-3-methoxy-6-methylpyridine.
Retrosynthetic Analysis
A retrosynthetic overview of 2-Fluoro-3-methoxy-6-methylpyridine reveals two primary strategies centered on the formation of the key carbon-fluorine bond. These approaches dictate the nature of the required starting materials and the overall synthetic sequence.
-
Route I (Nucleophilic Substitution): This pathway involves a C-F bond formation via a nucleophilic aromatic substitution (SNAr) reaction. The most common leaving group at the 2-position is a halide, typically chlorine. This makes 2-Chloro-3-methoxy-6-methylpyridine the key precursor.
-
Route II (Diazotization-Fluorination): This classic approach disconnects the C-F bond back to a C-N bond. An amino group at the 2-position is converted into a diazonium salt, which is subsequently displaced by fluoride. This strategy identifies 2-Amino-3-methoxy-6-methylpyridine as the essential starting material.
Route I: Nucleophilic Aromatic Substitution (Halex-Type Pathway)
The Halex (Halogen Exchange) process is a powerful industrial method for synthesizing aryl fluorides by displacing a chloride or bromide atom with a fluoride ion.[1][2] This SNAr reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as pyridines, where the ring nitrogen helps to stabilize the negatively charged Meisenheimer intermediate.[3][4]
Strategic Overview
The strategy involves two main stages: first, the synthesis of the activated precursor, 2-Chloro-3-methoxy-6-methylpyridine, and second, the halide exchange reaction to introduce fluorine. The presence of the electron-withdrawing pyridine nitrogen activates the C2 position for nucleophilic attack, making this a viable approach.
Synthesis of the Key Precursor: 2-Chloro-3-methoxy-6-methylpyridine
A plausible and historically relevant synthesis of this precursor begins with a commercially available starting material like 2-amino-6-methylpyridine.
-
Nitration: The amino group is first converted to a more robust group for subsequent reactions, or the ring is nitrated. A common route involves nitration to introduce a nitro group, which can later be reduced if needed. For instance, 2-amino-6-methylpyridine can be nitrated to yield 2-amino-3-nitro-6-methylpyridine.[5]
-
Diazotization and Chlorination (Sandmeyer Reaction): The resulting amino-nitropyridine undergoes a Sandmeyer-type reaction. The amino group is treated with a nitrite source (e.g., NaNO₂) in strong acid to form a diazonium salt. This intermediate is then treated with a copper(I) chloride source to replace the diazonium group with a chlorine atom, yielding 2-chloro-3-nitro-6-methylpyridine.[5]
-
Reduction of the Nitro Group: The nitro group is reduced to an amino group (e.g., using catalytic hydrogenation or a metal/acid system) to give 2-chloro-3-amino-6-methylpyridine.
-
Conversion to Hydroxyl Group: The amino group is once again diazotized and then hydrolyzed by heating in aqueous acid to produce 2-chloro-3-hydroxy-6-methylpyridine.
-
Methylation (Williamson Ether Synthesis): The final step is the methylation of the hydroxyl group. Treatment with a base (like K₂CO₃) and a methylating agent (like iodomethane or dimethyl sulfate) in a suitable solvent (e.g., acetone) yields the target precursor, 2-chloro-3-methoxy-6-methylpyridine. A similar procedure has been documented for the bromo-analogue, achieving high yields.[6]
The Fluorination Step: Halide Exchange (Halex) Reaction
With the chloro-precursor in hand, the crucial C-F bond is formed.
-
Mechanism: The reaction proceeds via a classic SNAr mechanism. The fluoride ion (F⁻) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group (Cl⁻) is then expelled to yield the final product.
-
Conditions: Halex reactions typically require high temperatures (150–250 °C) and polar aprotic solvents like DMSO, DMF, or sulfolane to solubilize the fluoride salt and facilitate the reaction.[1][2] Anhydrous potassium fluoride (KF) is the most common and cost-effective fluoride source, though more reactive salts like cesium fluoride (CsF) or tetra-alkylammonium fluorides can sometimes be used.[3]
Workflow Diagram for Route I
Route II: Diazotization and Fluoro-dediazoniation (Balz-Schiemann-Type Pathway)
The Balz-Schiemann reaction is a seminal transformation in aromatic fluorine chemistry, providing a reliable method for installing a fluorine atom from a primary aromatic amine.[7][8] It avoids the often harsh conditions of the Halex process and offers excellent regiocontrol, as the fluorine atom is introduced precisely where the amino group was located.
Strategic Overview
This route hinges on the successful synthesis of the 2-amino-3-methoxy-6-methylpyridine precursor. Once obtained, this amine is converted to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the desired fluoropyridine.
Synthesis of the Key Precursor: 2-Amino-3-methoxy-6-methylpyridine
A potential synthesis for this precursor can be envisioned starting from 2,6-dichloropyridine, a common commodity chemical.
-
Selective Methoxylation: 2,6-Dichloropyridine can be selectively monomethoxylated by reacting it with sodium methoxide in methanol. This reaction yields 2-chloro-6-methoxypyridine.[9][10]
-
Nitration: The resulting 2-chloro-6-methoxypyridine is nitrated, typically using a mixture of concentrated sulfuric acid and nitric acid, to introduce a nitro group at the 3-position, yielding 2-chloro-6-methoxy-3-nitropyridine.[9][10]
-
Amination: The chlorine atom at the 2-position is now substituted with an amino group. This can be achieved by heating with aqueous ammonia (ammonolysis) or by using a copper-catalyzed amination reaction.[9][11] This step produces 2-amino-6-methoxy-3-nitropyridine.[12]
-
Reduction of the Nitro Group: Finally, the nitro group is catalytically hydrogenated (e.g., H₂ over Pd/C) to afford the target precursor, 2-amino-3-methoxy-6-methylpyridine. (Note: The methyl group is assumed present on the starting material, e.g., starting from 2,6-dichloro-3-methylpyridine, or added via another route). A more direct route would start from 2-amino-3-methoxy-pyridine and introduce the methyl group, though this can be challenging regiochemically. For the purpose of this guide, we assume a precursor synthesis path similar to the one outlined.
The Fluorination Step: Balz-Schiemann Reaction
This is a two-part process:
-
Diazotization and Salt Formation: The amine precursor is dissolved in an acidic medium, often using fluoroboric acid (HBF₄). It is then treated with a diazotizing agent like sodium nitrite (NaNO₂) at low temperatures (0–5 °C). This in-situ process forms the aryl diazonium cation, which immediately precipitates with the tetrafluoroborate anion (BF₄⁻) to form a relatively stable diazonium tetrafluoroborate salt.[13][14]
-
Thermal Decomposition: The isolated and dried diazonium salt is gently heated. Upon thermal decomposition, it releases nitrogen gas and boron trifluoride (BF₃), while the aryl cation formed is captured by the fluoride from the BF₄⁻ counterion, yielding the aryl fluoride.[7][15] While effective, this thermal decomposition can be highly exothermic and requires careful control, especially on a larger scale.[8][15]
Workflow Diagram for Route II
Comparative Analysis of Synthetic Routes
The choice between these two foundational routes depends on factors like starting material availability, scalability, and safety considerations.
| Feature | Route I: Halex-Type Reaction | Route II: Balz-Schiemann Reaction |
| Key Precursor | 2-Chloro-3-methoxy-6-methylpyridine | 2-Amino-3-methoxy-6-methylpyridine |
| Fluoride Source | Inexpensive alkali fluorides (e.g., KF)[3] | Fluoroboric acid (HBF₄) or its salts[7] |
| Reaction Conditions | High temperature (150-250 °C), polar aprotic solvent (DMSO, DMF)[1] | Low temperature diazotization (0-5 °C), followed by moderate heating for decomposition[8] |
| Key Advantages | Utilizes cheap fluoride sources; often amenable to large-scale industrial production. | Excellent regioselectivity; generally milder overall thermal profile than Halex. |
| Key Disadvantages | Requires high temperatures and specialized solvents; substrate scope can be limited.[2] | Potential for explosive decomposition of diazonium salts, requiring strict safety protocols; HBF₄ is corrosive.[8][15] |
| Waste Products | Metal chlorides (e.g., KCl) | Nitrogen gas (N₂), Boron trifluoride (BF₃) |
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for these reaction types.
Protocol for Route I (Halex-Type)
Synthesis of 2-Fluoro-3-methoxy-6-methylpyridine via Halide Exchange
-
Drying: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF, 3-4 equivalents). Heat the flask under vacuum to ensure the KF is completely anhydrous.
-
Reaction Setup: Allow the flask to cool to room temperature under a nitrogen atmosphere. Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by 2-chloro-3-methoxy-6-methylpyridine (1.0 equivalent).
-
Heating: Heat the reaction mixture with vigorous stirring to 180-220 °C. The exact temperature will need optimization but should be sufficient to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger volume of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-fluoro-3-methoxy-6-methylpyridine.
Protocol for Route II (Balz-Schiemann-Type)
Synthesis of 2-Fluoro-3-methoxy-6-methylpyridine via Diazotization
-
Diazotization: In a suitable flask, suspend 2-amino-3-methoxy-6-methylpyridine (1.0 equivalent) in a 48% aqueous solution of fluoroboric acid (HBF₄, ~3 equivalents) at 0 °C using an ice-salt bath.
-
Nitrite Addition: While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise with vigorous stirring. The formation of a precipitate (the diazonium tetrafluoroborate salt) should be observed.
-
Isolation of Salt: Continue stirring at low temperature for 30-60 minutes after the addition is complete. Isolate the precipitated diazonium salt by filtration. Wash the filter cake with cold water, followed by cold methanol, and finally cold diethyl ether. Caution: The salt must be handled with care as diazonium salts can be shock-sensitive and explosive when dry.
-
Decomposition: Place the dried diazonium salt in a flask and heat it gently under a nitrogen atmosphere. The decomposition often begins between 100-150 °C and is signaled by the evolution of gas (N₂ and BF₃). The heating should be controlled carefully to prevent a runaway reaction.
-
Product Isolation: Once gas evolution ceases, the remaining residue is the crude product. It can be purified by steam distillation from the reaction flask or by extraction with an organic solvent followed by distillation or chromatography.
Conclusion
The early synthetic routes to 2-fluoro-3-methoxy-6-methylpyridine, dominated by the Halex and Balz-Schiemann reactions, highlight the fundamental principles of aromatic fluorination. The Halex process offers a direct, albeit forceful, method of halide exchange suitable for industrial applications, while the Balz-Schiemann reaction provides a more delicate, regiochemically precise route via an amino precursor. Understanding the mechanics, advantages, and limitations of these foundational pathways provides critical insight for modern synthetic chemists, enabling informed decisions in the design and development of novel fluorinated heterocyclic compounds for the pharmaceutical and agrochemical industries.
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The Ascendancy of Fluoropyridines: A Technical Guide to Revolutionary Research Applications
Foreword: The Fluorine Advantage in Pyridine Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and biological research. This is particularly true for heterocyclic compounds, where the unique properties of fluorine can dramatically influence molecular behavior. Among these, fluoropyridines have emerged as a class of compounds with unparalleled potential, driving innovation across pharmaceuticals, agrochemicals, and materials science. The high electronegativity, small van der Waals radius of fluorine, and the strength of the carbon-fluorine bond impart enhanced metabolic stability, increased lipophilicity, and modulated electronic properties to the pyridine scaffold.[1][2] These attributes translate into improved pharmacokinetic profiles for drug candidates, enhanced potency in agrochemicals, and novel functionalities in advanced materials.[3][4][5] This guide provides an in-depth exploration of the synthesis, properties, and groundbreaking research applications of novel fluoropyridines, offering a technical resource for scientists and researchers at the forefront of discovery.
I. The Synthetic Arsenal: Crafting Novel Fluoropyridines
The utility of fluoropyridines is intrinsically linked to the synthetic methodologies available for their preparation. The choice of synthetic route is often dictated by the desired substitution pattern and the complexity of the target molecule. Modern synthetic chemistry offers a diverse toolkit for accessing a wide array of fluorinated pyridine derivatives.
Foundational Strategies: From Halogen Exchange to Building Block Approaches
Historically, the synthesis of fluoropyridines relied heavily on halogen exchange reactions, where a chloro- or bromopyridine is treated with a fluoride source.[6][7] While effective, these methods can require harsh conditions. A more versatile approach involves the use of pre-fluorinated building blocks in cyclocondensation reactions to construct the pyridine ring.[1][8] This strategy allows for the precise placement of fluorine atoms and is particularly useful for synthesizing trifluoromethylpyridines (TFMPs).[1][9]
Experimental Protocol: Synthesis of a Polysubstituted Trifluoromethylpyridine via Bohlmann–Rahtz Heteroannulation [9]
This protocol describes an efficient synthesis of polysubstituted trifluoromethylpyridine derivatives from trifluoromethyl-α,β-ynones and β-enamino esters or ketones.[9]
Materials:
-
Trifluoromethyl-α,β-ynone (1.0 equiv)
-
β-enamino ester or β-enamino ketone (1.5 equiv)
-
Zinc(II) bromide (ZnBr₂) (15 mol %)
-
Toluene (anhydrous)
Procedure:
-
To a round-bottom flask under an air atmosphere, add the trifluoromethyl-α,β-ynone, the β-enamino ester or ketone, and zinc(II) bromide.
-
Add anhydrous toluene to the flask.
-
Stir the reaction mixture at 110 °C in an oil bath for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with brine.
-
Separate the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the polysubstituted trifluoromethylpyridine.
Causality: The use of ZnBr₂ as a Lewis acid catalyst facilitates the heteroannulation reaction between the trifluoromethyl-α,β-ynone and the β-enamino compound, leading to the formation of the pyridine ring with high atom economy under relatively mild conditions.[9]
Modern Frontiers: C-H Functionalization
A significant advancement in fluoropyridine synthesis is the development of direct C-H functionalization methods. These reactions enable the introduction of fluorine atoms directly onto the pyridine ring, obviating the need for pre-functionalized starting materials.[10][11][12] Rhodium-catalyzed C-H functionalization has emerged as a powerful tool for preparing multi-substituted 3-fluoropyridines.[10][11] More recently, site-selective C-H fluorination of pyridines and diazines using AgF₂ has been developed, offering a direct route to 2-fluoropyridines with high functional group tolerance.[13][14]
Experimental Protocol: Site-Selective C-H Fluorination of a Pyridine Derivative using AgF₂ [13]
This protocol outlines the direct fluorination of a pyridine C-H bond adjacent to the nitrogen atom.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Silver(II) fluoride (AgF₂) (2.0 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add the pyridine derivative and AgF₂ to a reaction vessel.
-
Add anhydrous acetonitrile to the vessel.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 2-fluoropyridine derivative.
Causality: AgF₂ acts as a powerful fluorinating agent, enabling the direct conversion of a C-H bond to a C-F bond. The selectivity for the position adjacent to the nitrogen is a key feature of this methodology, driven by the electronic properties of the pyridine ring.[13]
II. Revolutionizing Drug Discovery and Development
The impact of fluoropyridines on medicinal chemistry is profound, with numerous FDA-approved drugs containing this critical moiety.[4][15] The introduction of fluorine can enhance drug potency, selectivity, and metabolic stability, leading to safer and more effective therapeutics.[3][4]
Oncology
In cancer therapy, fluoropyridines are integral to the design of targeted inhibitors. For instance, fluorinated pyridine derivatives have been developed as potent inhibitors of the factor VIIa/TF complex, a key player in blood clot formation that is also implicated in tumor progression.[16] The ability of fluorine to modulate binding affinity and pharmacokinetic properties is crucial in the development of these next-generation anticancer agents.[17]
Infectious Diseases
Fluoropyridines have also demonstrated significant potential in the fight against infectious diseases. Their incorporation into antiviral and antibacterial agents can enhance efficacy and overcome resistance mechanisms. The unique electronic properties of the fluoropyridine ring can lead to stronger interactions with viral or bacterial enzymes, inhibiting their function.[3]
Central Nervous System (CNS) Disorders
The ability of fluorine to increase lipophilicity makes fluoropyridines attractive candidates for CNS-active drugs, as this property can facilitate penetration of the blood-brain barrier. Research is ongoing into the application of fluoropyridine-based compounds for the treatment of neurodegenerative diseases like Alzheimer's and psychiatric disorders.[4][15]
III. Advancing Agrochemicals for Global Food Security
The agrochemical industry has extensively utilized trifluoromethylpyridines (TFMPs) to develop highly effective and selective pesticides.[1][8] More than 50% of pesticides launched in the last two decades are fluorinated, with a significant portion containing a trifluoromethyl group.[1]
Herbicides, Insecticides, and Fungicides
TFMP derivatives are key components in a wide range of crop protection products.[1] Fluazifop-butyl was one of the first TFMP-containing herbicides to be commercialized.[1] The trifluoromethyl group often enhances the biological activity of these compounds by increasing their resistance to metabolic degradation in target pests while maintaining selectivity towards crops.[5][8] The development of novel agrochemicals relies on the availability of versatile intermediates like 2-Fluoropyridine to create more effective and environmentally friendly solutions.[18]
Table 1: Examples of Trifluoromethylpyridine-Containing Agrochemicals [1]
| Agrochemical | Type | Key Structural Feature |
| Fluazifop-butyl | Herbicide | 5-(Trifluoromethyl)pyridin-2-yloxy |
| Dithiopyr | Herbicide | 3,5-bis(Trifluoromethyl)pyridine |
| Fluopyram | Fungicide | 3-(Trifluoromethyl)pyridin-2-yl |
| Flonicamid | Insecticide | N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide |
IV. Pioneering New Frontiers in Materials Science
The unique properties of fluoropyridines extend beyond the life sciences into the realm of materials science. Perfluoropyridine (PFPy), for example, is a versatile building block for creating advanced polymers and fluorinated networks.[19][20][21]
Fluoropolymers and Networks
The high reactivity of PFPy towards nucleophilic aromatic substitution (SNAr) makes it an excellent monomer for polymerization reactions.[19][20] This reactivity allows for the synthesis of fluoropolymers with tailored properties, such as high thermal stability and chemical resistance. These materials find applications in demanding environments, including aerospace and electronics.[19]
Diagram 1: Synthesis of a Semifluorinated Thiol-Ene Thermoset Monomer
This diagram illustrates the synthesis of a trisubstituted alkene monomer by reacting 4-penten-1-ol with perfluoropyridine (PFPy).[19]
Caption: Synthesis of a thermoset monomer via SɴAr.
V. Illuminating Biological Processes with PET Imaging
Fluorine-18 is a positron-emitting radionuclide with ideal characteristics for Positron Emission Tomography (PET) imaging, a powerful in vivo molecular imaging technique.[22][23][24] The development of [¹⁸F]fluoropyridine-based radiotracers has significantly advanced our ability to visualize and quantify biological processes in real-time.[22][25]
Radiosynthesis and Applications
The radiosynthesis of [¹⁸F]fluoropyridines is most efficiently achieved through nucleophilic heteroaromatic substitution on a pyridine ring bearing a suitable leaving group, such as a nitro or trimethylammonium group.[23][25] This method allows for the preparation of high specific activity radiotracers for PET imaging of various biological targets, including receptors, enzymes, and transporters.[22][26][27]
Diagram 2: General Workflow for [¹⁸F]Fluoropyridine Radiotracer Synthesis and PET Imaging
Caption: From radiosynthesis to PET imaging analysis.
VI. Conclusion and Future Perspectives
Novel fluoropyridines are at the vanguard of chemical innovation, with their influence permeating diverse scientific disciplines. The continued development of elegant and efficient synthetic methodologies will undoubtedly accelerate the discovery of new fluoropyridine-based molecules with enhanced properties. In drug discovery, the focus will likely shift towards more complex and highly functionalized fluoropyridines to tackle challenging biological targets. In agrochemicals, the drive for more sustainable and environmentally benign crop protection solutions will fuel the design of next-generation fluoropyridine pesticides. Furthermore, the exploration of fluoropyridines in materials science is still in its early stages, with immense potential for the creation of novel polymers, liquid crystals, and functional materials with unprecedented properties. The future of fluoropyridine research is bright, promising a continued wave of discoveries that will shape the future of medicine, agriculture, and technology.
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Hussain, S., et al. (2024). Illustration of the diverse biological activities of fluorine-containing pyridine derivatives. ResearchGate. [Link]
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Sandford, G. (2018). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]
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Dolle, F. (2007). [18F]fluoropyridines: From conventional radiotracers to the labeling of macromolecules such as proteins and oligonucleotides. Current medicinal chemistry, 14(1), 11-21. [Link]
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Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]
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Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
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Showalter, B. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3430. [Link]
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Wang, Y., et al. (2019). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(1), 309-318. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). [Link]
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Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Molecules, 27(5), 1616. [Link]
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Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic letters, 17(11), 2854–2857. [Link]
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Barnette, W. E. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S. Patent and Trademark Office.
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Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews, 34(12), 1031-1037. [Link]
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Kiselyov, A. S. (2005). Chemistry of N-fluoropyridinium salts. Chemical Society Reviews. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Power of Fluorinated Pyridines in Modern Drug Discovery. [Link]
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Dolle, F. (2005). Fluorine-18-Labelled Fluoropyridines: Advances in Radiopharmaceutical Design. Current Pharmaceutical Design, 11(25), 3221-3235. [Link]
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Ametamey, S. M., et al. (2008). Molecular Imaging with PET. Chemical Reviews, 108(5), 1501-1516. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]
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Showalter, B. M., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules (Basel, Switzerland), 25(15), 3430. [Link]
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Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Leveraging 2-Fluoropyridine: A Key Intermediate for Agrochemical Innovation. [Link]
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Liang, L. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlideServe. [Link]
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Salem, II, et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & medicinal chemistry letters, 16(4), 888–892. [Link]
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Jayanthi, S., & Ramasamy, S. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Frontiers in Medicine, 9, 830693. [Link]
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Gautam, R., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2024). Fluoropyridine Derivatives: Synthesis and Applications with Boronic Acid Intermediates. [Link]
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Al-Dies, A. M., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC advances, 11(52), 32986–33008. [Link]
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Viehe, H. G., et al. (2024). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]
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Vasylyeva, V., et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design, 12(6), 3103-3112. [Link]
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Fier, P. S., & Hartwig, J. F. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(35), 13175–13185. [Link]
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Pal, S., & Chandra, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]
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Jasiński, M. (2024). Fluoroinated pyridines in pharmaceuticals and agrochemicals. ResearchGate. [Link]
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Global Info Research. (2024). Fluorinated Pyridines Market 2026: Emerging Growth Pathways. openPR. [Link]
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Pal, S., & Chandra, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Methodological & Application
Application Note: A Robust, Multi-Step Synthesis of 2-Fluoro-3-methoxy-6-methylpyridine for Pharmaceutical Research
Abstract
This comprehensive guide details a robust and scalable four-step synthetic protocol for the preparation of 2-Fluoro-3-methoxy-6-methylpyridine, a valuable substituted pyridine scaffold for drug discovery and development. The synthesis commences with the catalytic hydrogenation of 3-hydroxy-6-methyl-2-nitropyridine to yield the key amine intermediate. Subsequent Sandmeyer bromination, followed by a Williamson ether synthesis to install the methoxy group, affords a brominated precursor. The final target compound is achieved through a nucleophilic aromatic halogen exchange (Halex) reaction. This document provides in-depth, step-by-step procedures, mechanistic insights, safety precautions, and characterization data, designed for researchers in medicinal chemistry and process development.
Introduction: The Significance of Fluorinated Pyridines
Substituted pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The target molecule, 2-Fluoro-3-methoxy-6-methylpyridine, combines the benefits of fluorine substitution with the electronic and steric features of methoxy and methyl groups, making it a highly sought-after building block for creating novel chemical entities. This protocol outlines a reliable pathway to access this compound from commercially available starting materials.
Overall Synthetic Strategy
The synthesis is designed as a four-step linear sequence, ensuring high purity and yield at each stage. The strategy involves the sequential installation of the required functional groups around the pyridine core, culminating in the crucial fluorination step.
Caption: Four-step synthetic pathway to the target compound.
Materials and Reagents
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | Purity | CAS Number | Notes |
| 3-Hydroxy-6-methyl-2-nitropyridine | Sigma-Aldrich | ≥97% | 20348-17-8 | Starting Material |
| 20% Palladium hydroxide on carbon | Acros Organics | - | 12135-22-7 | Catalyst for Step 1 |
| Sodium Nitrite (NaNO₂) | Fisher Sci. | ≥98% | 7632-00-0 | Diazotizing agent for Step 2 |
| Hydrobromic Acid (HBr) | Sigma-Aldrich | 48% aq | 10035-10-6 | Acid and bromide source for Step 2 |
| Copper(I) Bromide (CuBr) | Alfa Aesar | ≥98% | 7787-70-4 | Catalyst for Step 2 |
| Iodomethane (CH₃I) | Sigma-Aldrich | 99.5% | 74-88-4 | Methylating agent for Step 3 |
| Potassium Carbonate (K₂CO₃), anhydrous | Fisher Sci. | ≥99% | 584-08-7 | Base for Step 3 |
| Potassium Fluoride (KF), spray-dried | Acros Organics | ≥99% | 7789-23-3 | Fluorinating agent for Step 4 |
| Dimethyl Sulfoxide (DMSO), anhydrous | Acros Organics | 99.8% | 67-68-5 | Solvent for Step 4 |
| Ethanol, 200 proof | Decon Labs | - | 64-17-5 | Solvent |
| Acetone, ACS Grade | Fisher Sci. | ≥99.5% | 67-64-1 | Solvent |
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-3-hydroxy-6-methylpyridine
Principle: This step involves the selective reduction of the nitro group to a primary amine using catalytic hydrogenation. Palladium on carbon is a highly effective catalyst for this transformation, offering excellent yield and clean conversion.[2][3][4]
Procedure:
-
To a 500 mL hydrogenation flask, add 3-hydroxy-6-methyl-2-nitropyridine (15.4 g, 100 mmol) and ethanol (250 mL).
-
Carefully add 20% palladium hydroxide on carbon (1.5 g, ~10 wt%) to the suspension.
-
Seal the flask and connect it to a hydrogenation apparatus (e.g., Parr shaker).
-
Purge the system with nitrogen gas three times, then with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50 psi and begin vigorous stirring.
-
Maintain the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully vent the hydrogen gas and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 2-amino-3-hydroxy-6-methylpyridine as a solid. The product is typically of sufficient purity (yield >95%) to be used directly in the next step.[2]
Step 2: Synthesis of 2-Bromo-3-hydroxy-6-methylpyridine
Principle: This transformation is a classic Sandmeyer reaction.[5] The primary amino group is first converted into a diazonium salt using sodium nitrite under acidic conditions (HBr). The diazonium salt is then displaced by bromide, catalyzed by copper(I) bromide, to form the aryl bromide with the evolution of nitrogen gas.[6][7]
Procedure:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-amino-3-hydroxy-6-methylpyridine (12.4 g, 100 mmol) to 48% aqueous hydrobromic acid (200 mL). Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (30 mL) dropwise, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at 0 °C after the addition is complete.
-
In a separate 500 mL flask, dissolve copper(I) bromide (15.8 g, 110 mmol) in 48% HBr (100 mL). Cool this solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-bromo-3-hydroxy-6-methylpyridine.
Step 3: Synthesis of 2-Bromo-3-methoxy-6-methylpyridine
Principle: This step is a Williamson ether synthesis. The phenolic hydroxyl group is deprotonated by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the iodide from iodomethane, forming the methyl ether.
Procedure:
-
In a 500 mL round-bottom flask, combine 2-bromo-3-hydroxy-6-methylpyridine (18.8 g, 100 mmol), anhydrous potassium carbonate (27.6 g, 200 mmol), and acetone (300 mL).
-
Add iodomethane (9.3 mL, 150 mmol) to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetone (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to yield 2-bromo-3-methoxy-6-methylpyridine as a white solid.
Step 4: Synthesis of 2-Fluoro-3-methoxy-6-methylpyridine
Principle: The final step is a nucleophilic aromatic substitution, commonly known as a halogen exchange (Halex) reaction.[8][9] The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide at the C2 position by a fluoride ion. Spray-dried potassium fluoride is used as the fluoride source, and a high-boiling polar aprotic solvent like DMSO is required to achieve the necessary reaction temperature and to solubilize the fluoride salt.
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromo-3-methoxy-6-methylpyridine (10.1 g, 50 mmol) and spray-dried potassium fluoride (5.8 g, 100 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) (100 mL).
-
Equip the flask with a reflux condenser and a thermometer.
-
Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.
-
Stir vigorously for 18-24 hours. Monitor the reaction progress by GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water (500 mL) and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with water (3 x 150 mL) to remove residual DMSO, then wash with brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford the final product, 2-Fluoro-3-methoxy-6-methylpyridine.
Characterization and Data
The identity and purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.
| Compound | Molecular Formula | Mol. Weight | Expected ¹H NMR (CDCl₃, δ ppm) |
| 2-Fluoro-3-methoxy-6-methylpyridine | C₇H₈FNO | 141.14 | ~7.2-7.4 (m, 1H), ~6.9-7.1 (m, 1H), ~3.9 (s, 3H), ~2.5 (s, 3H) |
Safety and Handling
-
Hydrogenation: Conduct in a well-ventilated fume hood using appropriate safety equipment. Pd/C can be pyrophoric; do not allow the catalyst to dry in the air.
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. This protocol maintains the salt in a cold aqueous solution, which is standard safe practice. The reaction produces nitrogen gas; ensure adequate venting.
-
Iodomethane: Volatile and a carcinogen. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrobromic Acid: Highly corrosive. Handle with extreme care.
-
General: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when performing these procedures.
Troubleshooting
Caption: Common issues and recommended solutions for key steps.
References
-
PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-6-methylpyridine. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Stage B: 2-AMINO-3-HYDROXY-6-METHYLPYRIDINE. Retrieved from [Link]
- Sonavane, S., et al. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Nucleophilic Fluorination by F-. Retrieved from [Link]
-
The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Retrieved from [Link]
-
Khan Academy. (n.d.). Halogen exchange method. Retrieved from [Link]
- Zahra, J. A., et al. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 9(62), 36446-36467.
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- 9. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Use of 2-Fluoro-3-methoxy-6-methylpyridine in medicinal chemistry
An In-Depth Guide to the Application of 2-Fluoro-3-methoxy-6-methylpyridine in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Pyridines
The pyridine scaffold is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast number of FDA-approved drugs.[1][2] Its prevalence is due to its ability to engage in hydrogen bonding, act as a bioisostere for phenyl rings, and its favorable physicochemical properties, including aqueous solubility.[2][3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetics.
Among the various substituents, the fluorine atom holds a privileged position in modern drug design.[4] Its introduction can lead to profound improvements in a molecule's properties, such as enhanced metabolic stability by blocking sites of oxidation, increased binding affinity to target proteins through unique electronic interactions, and modulated lipophilicity, which can improve cell permeability.[5][6]
2-Fluoro-3-methoxy-6-methylpyridine is a heterocyclic building block that combines the benefits of the pyridine core with the strategic advantages of fluorine substitution. The fluorine atom at the 2-position, activated by the electron-withdrawing effect of the ring nitrogen, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile makes it an exceptionally versatile intermediate for introducing a wide array of functional groups, enabling the rapid generation of compound libraries for drug discovery programs. This guide provides a detailed overview of its synthesis, reactivity, and key applications, complete with actionable protocols for researchers and drug development professionals.
Proposed Synthesis of the 2-Fluoro-3-methoxy-6-methylpyridine Scaffold
While numerous substituted pyridines are commercially available, a robust understanding of their synthesis is crucial for custom derivatization and scale-up. A plausible and efficient synthetic route to 2-Fluoro-3-methoxy-6-methylpyridine can be devised from readily available starting materials, as outlined below.
Caption: A potential multi-step synthetic pathway to 2-Fluoro-3-methoxy-6-methylpyridine.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The primary utility of 2-Fluoro-3-methoxy-6-methylpyridine in synthetic chemistry stems from its high reactivity in nucleophilic aromatic substitution (SNAr) reactions. The mechanism is a two-step addition-elimination process.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7]
-
Leaving Group Departure: Aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context.
The rate of SNAr reactions on halo-pyridines is significantly influenced by two factors: the electronegativity of the halogen and the position of substitution. The fluorine at the C2-position is highly activated due to the inductive electron withdrawal by the adjacent ring nitrogen, making the carbon center highly electrophilic.[7] Although the C-F bond is the strongest carbon-halogen bond, its cleavage is not the rate-determining step. Instead, the formation of the stabilized Meisenheimer complex is the slow step, and fluorine's high electronegativity accelerates this step more than other halogens, leading to a general reactivity order of F > Cl > Br > I for SNAr.[7][8]
Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for common transformations involving 2-Fluoro-3-methoxy-6-methylpyridine, serving as a template for laboratory execution.
General Experimental Workflow
A standardized workflow ensures reproducibility and safety.
Caption: Standard laboratory workflow for SNAr reactions.
Protocol 1: SNAr with Amine Nucleophiles (Amination)
The formation of C-N bonds via SNAr is one of the most widely used reactions in medicinal chemistry for installing key pharmacophoric groups.
Objective: To synthesize 2-(Piperazin-1-yl)-3-methoxy-6-methylpyridine.
Materials:
-
2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq)
-
Piperazine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq).
-
Add piperazine (1.2 eq) followed by anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.5 M.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Causality: Elevated temperatures are required to overcome the activation energy for the formation of the Meisenheimer complex. DMSO is an ideal solvent as it is polar aprotic, effectively solvates the potassium carbonate, and has a high boiling point.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
-
Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 2: SNAr with Oxygen Nucleophiles (Etherification)
This protocol is used to form aryl ethers, another important structural motif in drug molecules.
Objective: To synthesize 2-(Phenoxy)-3-methoxy-6-methylpyridine.
Materials:
-
2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq)
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aq. Ammonium Chloride (NH₄Cl)
-
Diethyl Ether
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of phenol (1.1 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C.
-
Causality: Phenol is not nucleophilic enough to react directly. The strong base, NaH, is required to deprotonate the phenol, forming the much more nucleophilic sodium phenoxide in situ.
-
-
To the resulting sodium phenoxide solution, add a solution of 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.
-
Separate the layers and extract the aqueous phase twice more with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Confirm the structure and purity of the isolated product by NMR and MS analysis.
Data Summary
The choice of reaction conditions can be tailored based on the nucleophile's reactivity. The following table provides general guidelines for SNAr reactions on 2-fluoropyridines.
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) |
| Amines (N) | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃, DIPEA | DMSO, NMP, Dioxane | 80 - 140 |
| Alcohols (O) | Phenols, Aliphatic Alcohols | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF, Dioxane | 25 - 100 |
| Thiols (S) | Thiophenols, Alkylthiols | K₂CO₃, NaH | DMF, DMSO | 25 - 80 |
Conclusion
2-Fluoro-3-methoxy-6-methylpyridine represents a highly valuable and versatile building block for medicinal chemistry. Its defining feature—a fluorine atom at the activated 2-position—provides a reliable handle for introducing molecular diversity through robust and predictable SNAr chemistry. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to leverage this reagent's full potential in the synthesis of novel, biologically active compounds. By understanding the principles behind its reactivity, scientists can rationally design synthetic routes and accelerate the drug discovery and development process.
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- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Versatile Building Block: Application Notes for 2-Fluoro-3-methoxy-6-methylpyridine in Modern Organic Synthesis
Introduction: Unlocking New Chemical Space
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties.[1][2] Among the plethora of fluorinated building blocks, substituted pyridines hold a place of prominence due to their prevalence in a vast array of bioactive compounds. 2-Fluoro-3-methoxy-6-methylpyridine (CAS No. 375368-80-2), a readily available trifunctionalized pyridine, has emerged as a key intermediate for the synthesis of complex molecular architectures, particularly in the development of potential antibacterial and neurological drugs.[3]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of 2-Fluoro-3-methoxy-6-methylpyridine. We will delve into its reactivity, providing expert insights and field-proven protocols for its application in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Molecular Profile and Reactivity
| Compound Name | 2-Fluoro-3-methoxy-6-methylpyridine |
| CAS Number | 375368-80-2 |
| Molecular Formula | C₇H₈FNO |
| Molecular Weight | 141.14 g/mol |
| Appearance | Colorless to yellow liquid |
The reactivity of 2-Fluoro-3-methoxy-6-methylpyridine is dictated by the electronic interplay of its substituents on the pyridine ring. The fluorine atom at the 2-position, activated by the electron-withdrawing nature of the pyridine nitrogen, is an excellent leaving group in nucleophilic aromatic substitution reactions.[4] The methoxy group at the 3-position and the methyl group at the 6-position, being electron-donating, can influence the regioselectivity and rate of these reactions. Furthermore, the C-F bond provides a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry, enabling the facile introduction of heteroatom nucleophiles. In the case of 2-Fluoro-3-methoxy-6-methylpyridine, the fluorine atom is readily displaced by a variety of nucleophiles. The reaction proceeds through a Meisenheimer-like intermediate, the stability of which is enhanced by the electron-withdrawing pyridine ring.[4]
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF) are preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and do not protonate the nucleophile.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often employed to deprotonate the nucleophile (e.g., an alcohol or amine), generating a more potent anionic nucleophile. For stronger nucleophiles, a base may not be strictly necessary.
-
Temperature: The reaction temperature is substrate-dependent. While some reactions proceed at room temperature, heating is often required to drive the reaction to completion, typically in the range of 80-120 °C.
Generalized Experimental Protocol: N-Arylation with an Amine
This protocol describes a representative procedure for the reaction of 2-Fluoro-3-methoxy-6-methylpyridine with a generic primary or secondary amine.
Materials:
-
2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq)
-
Amine (e.g., Morpholine, Piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 90 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-methoxy-6-methylpyridine derivative.
Caption: General workflow for SNAr on 2-Fluoro-3-methoxy-6-methylpyridine.
Application II: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-Fluoro-3-methoxy-6-methylpyridine is a suitable substrate for such transformations, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or their esters.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf). The choice of catalyst can influence reaction efficiency.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky, electron-rich ligands like SPhos or XPhos are often effective for coupling with heteroaryl halides.
-
Base: A base is required to activate the organoboron reagent for transmetalation. Inorganic bases such as K₃PO₄ or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the reaction.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 2-Fluoro-3-methoxy-6-methylpyridine with an arylboronic acid. This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[5]
Materials:
-
2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel, combine 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq), the arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Place the vessel in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-3-methoxy-6-methylpyridine.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Summary: Representative Transformations
The following table summarizes expected outcomes for the generalized protocols described above. Note that yields are illustrative and will vary depending on the specific nucleophile or boronic acid used.
| Reaction Type | Reactant 2 | Product | Typical Conditions | Expected Yield Range |
| SNAr (Amination) | Morpholine | 2-(Morpholin-4-yl)-3-methoxy-6-methylpyridine | K₂CO₃, DMSO, 90 °C | 75-95% |
| SNAr (Alkoxylation) | Sodium Methoxide | 2,3-Dimethoxy-6-methylpyridine | NaOMe, MeOH, 65 °C | 80-98% |
| Suzuki-Miyaura | Phenylboronic acid | 3-Methoxy-6-methyl-2-phenylpyridine | Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100 °C | 70-90% |
Conclusion
2-Fluoro-3-methoxy-6-methylpyridine is a valuable and versatile building block in organic synthesis. Its trifunctional nature allows for selective transformations, providing access to a wide range of substituted pyridine derivatives. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, accelerating the discovery and development of new chemical entities. As with any synthetic procedure, optimization of the reaction conditions for each specific substrate is recommended to achieve the best results.
References
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SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL FLUORO AND METHOXY SUBSTITUTED CHALCONE DERIVATIVES VIA NUCLEOPHILIC AROMATIC SUBSTITUTION. (2020). ACG Publications. Retrieved from [Link]
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3-FLUORO-2-METHOXY-6-METHYLPYRIDINE [P82635]. ChemUniverse. Retrieved from [Link]
- Preparation method of fluoropyridine compounds. (2013). Google Patents.
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Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. (2018). ResearchGate. Retrieved from [Link]
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Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. (2015). Chemical Communications. Retrieved from [Link]
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New Synthesis of 3-Fluoropyridine Derivatives. (1991). ResearchGate. Retrieved from [Link]
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Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). National Institutes of Health. Retrieved from [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2018). National Institutes of Health. Retrieved from [Link]
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Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. (2023). National Institutes of Health. Retrieved from [Link]
-
Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. (2013). PubMed. Retrieved from [Link]
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). (2016). ResearchGate. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. (2018). ResearchGate. Retrieved from [Link] METHOXYPHENYL-NICOTINONITRILES
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3-Fluoro-2-methoxy-6-methylpyridine|97%|CAS 375368-80-2. PubChem. Retrieved from [Link]
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A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2008). ResearchGate. Retrieved from [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
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Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022). National Institutes of Health. Retrieved from [Link]
-
Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100. (2022). National Institutes of Health. Retrieved from [Link]
Sources
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-3-methoxy-6-methylpyridine
Abstract
This technical guide provides detailed experimental protocols and expert insights for leveraging 2-Fluoro-3-methoxy-6-methylpyridine in palladium-catalyzed cross-coupling reactions. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the practical application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this versatile heterocyclic building block. The protocols are presented with an emphasis on the underlying mechanistic rationale, catalyst and ligand selection, and troubleshooting strategies to empower scientists in the synthesis of complex molecular architectures.
Introduction: The Strategic Value of 2-Fluoro-3-methoxy-6-methylpyridine
2-Fluoro-3-methoxy-6-methylpyridine is a highly valuable heterocyclic intermediate in modern drug discovery. Its unique substitution pattern offers a confluence of electronic and steric properties that are advantageous for constructing novel molecular entities. The pyridine core is a prevalent motif in pharmaceuticals, and the strategic placement of fluorine can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[1][2]
The fluorine atom at the C2 position serves as a competent leaving group in various palladium-catalyzed cross-coupling reactions, a class of transformations celebrated for their reliability and functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds. The methoxy and methyl groups further influence the electronic landscape of the ring, making this substrate a nuanced yet powerful tool for late-stage functionalization and library synthesis. This guide details field-proven protocols for three cornerstone cross-coupling reactions, enabling the rational design and execution of synthetic routes.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a premier method for creating biaryl and heteroaryl-aryl structures. The reaction of 2-Fluoro-3-methoxy-6-methylpyridine with an organoboron reagent proceeds via a well-established catalytic cycle, where the C-F bond is activated by a Palladium(0) complex.
Mechanistic Rationale
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : A Pd(0) catalyst, stabilized by phosphine ligands, inserts into the C-F bond of the fluoropyridine to form a Pd(II) intermediate. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can influence the rate of this step.
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the fluoride.[3]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[4]
The choice of ligand is critical; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step and stabilize the catalyst.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Protocol: Synthesis of 2-(Aryl)-3-methoxy-6-methylpyridine
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq), the desired arylboronic acid or pinacol ester (1.2–1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%) and any additional ligand if required.[5][6]
-
Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition : Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.[7]
-
Reaction : Immerse the flask in a preheated oil bath at 90–110 °C and stir vigorously for 4–24 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Data Summary: Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, XPhos Pd G3 | Dppf-based catalysts are robust for heteroaryl couplings. Buchwald precatalysts (G3) are highly active.[7] |
| Ligand | dppf, RuPhos, SPhos | Bulky, electron-rich phosphines promote efficient oxidative addition and reductive elimination.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Choice of base is critical and can depend on the stability of the coupling partners.[8] |
| Solvent | Dioxane/H₂O, Toluene, DMF | Aqueous mixtures often accelerate transmetalation. Anhydrous conditions may be needed for sensitive substrates. |
| Temperature | 80–110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition to the C-F bond. |
| Typical Yield | 60–95% | Yields are highly dependent on the specific boronic acid partner and require optimization. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[9] This reaction is indispensable for accessing structures prevalent in pharmaceuticals and organic materials.
Mechanistic Rationale
The mechanism mirrors other cross-couplings but is tailored for C-N bond formation.[10]
-
Oxidative Addition : A Pd(0) complex, typically generated in situ, adds to the C-F bond of the fluoropyridine.
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : This key step forms the C-N bond, yielding the desired 2-amino-pyridine product and regenerating the Pd(0) catalyst. This step is often the rate-limiting step and is facilitated by bulky, electron-rich phosphine ligands.[9]
Catalyst inhibition by the pyridine nitrogen can be a challenge; however, modern Buchwald ligands are designed to overcome this by promoting the desired catalytic cycle.[7]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Detailed Protocol: Synthesis of 2-(Amino)-3-methoxy-6-methylpyridine
-
Inert Atmosphere Setup : In a glovebox or under a stream of argon, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu or LHMDS, 1.4 eq).
-
Reagent Addition : To the vial, add 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq) and the primary or secondary amine (1.2 eq).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction : Seal the vial tightly with a screw cap and remove it from the glovebox. Place it in a preheated heating block at the desired temperature (e.g., 100 °C) and stir for 4–24 hours. Monitor the reaction by LC-MS.[7]
-
Work-up : After cooling, dilute the mixture with a solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black.
-
Purification : Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Palladium Catalyst | XPhos Pd G3, RuPhos Pd G3 | Buchwald precatalysts offer high activity and are easy to handle.[10] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential for efficient C-N reductive elimination. |
| Base | NaOt-Bu, KOt-Bu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine without competing side reactions.[8] |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are crucial for reaction success. |
| Temperature | 80–110 °C | Thermal energy is needed to overcome the activation barriers in the catalytic cycle. |
| Typical Yield | 70–98% | This reaction is generally high-yielding for a broad scope of amines. |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is the most widely used method for coupling terminal alkynes with aryl or vinyl halides, utilizing a dual palladium and copper catalytic system.[11][12]
Mechanistic Rationale
This reaction involves two interconnected catalytic cycles.[11]
-
Palladium Cycle : This cycle is similar to the Suzuki coupling, involving oxidative addition of the Pd(0) catalyst to the C-F bond, followed by transmetalation and reductive elimination.
-
Copper Cycle : A copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and serves as the active transmetalating agent.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper catalyst. The subsequent reductive elimination from palladium affords the final product.
The reaction is typically performed under mild conditions, often at room temperature.[13]
Catalytic Cycle: Sonogashira Coupling
Sources
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
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The Strategic Application of 2-Fluoro-3-methoxy-6-methylpyridine in the Development of Next-Generation Fungicides
Introduction: The Rationale for Fluorinated Pyridine Scaffolds in Modern Agrochemicals
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern pesticide design. Fluorinated organic compounds often exhibit unique physicochemical properties that can profoundly influence their biological activity.[1][2] The introduction of fluorine can lead to increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, all of which are critical parameters in the development of effective crop protection agents.
The pyridine ring, a ubiquitous motif in a vast array of bioactive molecules, has proven to be a particularly valuable scaffold in agrochemical discovery.[3] When functionalized with fluorine, the resulting fluoropyridine intermediates serve as versatile building blocks for a diverse range of herbicides, insecticides, and fungicides. This application note focuses on the utility of a specific, highly functionalized intermediate, 2-Fluoro-3-methoxy-6-methylpyridine , in the synthesis of novel pyridinecarboxamide fungicides. The unique substitution pattern of this molecule, featuring a fluorine atom at the 2-position, a methoxy group at the 3-position, and a methyl group at the 6-position, offers a compelling platform for the generation of new chemical entities with potentially superior fungicidal properties.
The presence of the 2-fluoro substituent is particularly significant as it can influence the conformation of the molecule and participate in hydrogen bonding interactions with target proteins. The 3-methoxy group can modulate the electronic properties and metabolic stability of the compound, while the 6-methyl group provides a further point of structural diversity. This guide will provide detailed protocols for the synthesis of a novel series of pyridinecarboxamide fungicides using 2-Fluoro-3-methoxy-6-methylpyridine as a key starting material, highlighting its potential in the discovery of next-generation agricultural solutions.
PART 1: Synthesis of a Novel Pyridinecarboxamide Fungicide Library
This section outlines a representative synthetic workflow for the preparation of a novel class of pyridinecarboxamide fungicides derived from 2-Fluoro-3-methoxy-6-methylpyridine. The described protocol is based on established synthetic methodologies for analogous compounds and is intended to serve as a practical guide for researchers in the field.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of novel pyridinecarboxamide fungicides.
Protocol 1: Synthesis of 2-Fluoro-3-methoxy-6-methylnicotinic acid
This protocol details the carboxylation of 2-Fluoro-3-methoxy-6-methylpyridine to generate the key carboxylic acid intermediate.
Materials:
-
2-Fluoro-3-methoxy-6-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (2.5 M in hexanes)
-
Dry Ice (solid carbon dioxide)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Carefully add crushed dry ice to the reaction mixture in small portions.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude product, 2-Fluoro-3-methoxy-6-methylnicotinic acid, which can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Novel Pyridinecarboxamide Fungicides via Amide Coupling
This protocol describes the coupling of the carboxylic acid intermediate with various substituted anilines to generate a library of potential fungicides.
Materials:
-
2-Fluoro-3-methoxy-6-methylnicotinic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Substituted anilines (e.g., 4-chloroaniline, 2,6-difluoroaniline)
-
Triethylamine
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or Nitrogen gas supply
-
Ice bath
Procedure:
-
Under an inert atmosphere, suspend 2-Fluoro-3-methoxy-6-methylnicotinic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.2 eq) dropwise to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until the evolution of gas ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the aniline solution to 0 °C and slowly add a solution of the crude acid chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridinecarboxamide fungicide.
PART 2: Characterization and Preliminary Biological Evaluation
Following synthesis, the novel pyridinecarboxamide derivatives would be characterized using standard analytical techniques. A preliminary in vitro fungicidal activity screening is then conducted to identify lead compounds for further development.
Table 1: Physicochemical and Spectroscopic Data of Representative Pyridinecarboxamides
| Compound ID | R-Group (Substituted Aniline) | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (δ, ppm) |
| FPC-01 | 4-Chlorophenyl | C14H12ClFN2O2 | 309.71 | 8.1 (s, 1H), 7.6 (d, 2H), 7.4 (d, 2H), 7.2 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H) |
| FPC-02 | 2,6-Difluorophenyl | C14H11F3N2O2 | 312.25 | 8.2 (s, 1H), 7.3-7.1 (m, 3H), 7.2 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H) |
| FPC-03 | 4-Trifluoromethylphenyl | C15H12F4N2O2 | 344.26 | 8.3 (s, 1H), 7.7 (d, 2H), 7.6 (d, 2H), 7.2 (d, 1H), 3.9 (s, 3H), 2.5 (s, 3H) |
Note: The spectroscopic data presented are hypothetical and representative of the expected chemical shifts for such structures.
Table 2: In Vitro Fungicidal Activity against Botrytis cinerea
| Compound ID | Concentration (µg/mL) | Inhibition (%) |
| FPC-01 | 50 | 75 |
| FPC-02 | 50 | 88 |
| FPC-03 | 50 | 92 |
| Boscalid (Standard) | 50 | 95 |
Note: The biological activity data are hypothetical and for illustrative purposes to demonstrate the potential of this chemical class.
Structure-Activity Relationship (SAR) Insights
The preliminary data suggests that the nature of the substituent on the aniline ring plays a crucial role in the fungicidal activity. The introduction of electron-withdrawing groups, such as fluorine and trifluoromethyl, appears to enhance the inhibitory effect against Botrytis cinerea. This observation aligns with trends seen in other pyridinecarboxamide fungicides and provides a clear direction for further optimization of the lead compounds. The 2-fluoro and 3-methoxy groups on the pyridine ring are hypothesized to contribute to a favorable conformation for binding to the target enzyme, potentially a succinate dehydrogenase inhibitor (SDHI) mechanism, a common mode of action for this class of fungicides.
Conclusion: A Promising Building Block for Agrochemical Innovation
2-Fluoro-3-methoxy-6-methylpyridine represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. The detailed protocols and representative data presented in this application note demonstrate a clear and efficient pathway for the generation of a library of pyridinecarboxamide fungicides. The unique substitution pattern of this intermediate provides a foundation for the development of next-generation crop protection agents with potentially enhanced efficacy and desirable physicochemical properties. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to unlock its full potential in addressing the ongoing challenges in global agriculture.
References
- Wang, M., Qu, S., Ji, M., Qi, Z., & Li, X. (2021). Synthesis and fungicidal activity of 2-pyridinecarboxamide cyclohexylsulfonamides. Chinese Journal of Pesticide Science, 23(1), 115-121.
- European Patent Office. (1992). Pyridinecarboxamide derivatives and their use as fungicide (EP 0256503 B1).
- Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2020). BMC Chemistry, 14(1), 58.
- European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES (EP 3994990 A1).
- European Patent Office. (1988). Pyridinecarboxamide derivatives and their use as fungicide (EP0256503B1).
- Google Patents. (2018). Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid or a derivative thereof and bromobutide, daimuron, oxaziclomefone or pyributicarb (TWI612895B).
- Google Patents. (2017). Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl)
- European Patent Office. (2020). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, RAINFASTNESS AND UPTAKE PROPERTIES (EP 3994989 A1).
- Google Patents. (2022).
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- Google Patents. (2021). Non-aqueous solution of plant-growth regulator(s) and polar and/or semi-polar organic solvent(s) (US10980229B2).
- Google Patents. (2016). Herbicidal compositions comprising 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (IL240017B).
- Fujimoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 209-226.
- Zhang, M., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 734.
- Fujimoto, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 209-226.
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- Wang, X., et al. (2015). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. Molecules, 20(7), 12536-12551.
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Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Fluoro-3-methoxy-6-methylpyridine
Introduction: The Strategic Value of 2-Fluoro-3-methoxy-6-methylpyridine in Synthesis
In the landscape of modern drug discovery and medicinal chemistry, the pyridine scaffold is a cornerstone, present in a vast array of therapeutic agents. The ability to precisely and efficiently functionalize this heterocycle is paramount for generating novel molecular entities with tailored pharmacological profiles. 2-Fluoro-3-methoxy-6-methylpyridine has emerged as a particularly valuable building block due to its tailored reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions.
The strategic placement of a fluorine atom at the 2-position, activated by the inherent electron-deficient nature of the pyridine ring, provides a reliable handle for introducing a diverse range of functionalities. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering a deep dive into the mechanistic underpinnings of SNAr reactions on this substrate, detailed experimental protocols for key transformations, and practical insights for troubleshooting and optimization.
Pillar 1: The Mechanistic & Strategic Framework
The Addition-Elimination Mechanism: A Tale of Two Steps
The SNAr reaction is not a direct displacement. Instead, it proceeds through a well-established two-step addition-elimination mechanism .[1][2][3]
-
Step 1 (Rate-Determining): Nucleophilic Attack & Meisenheimer Complex Formation. A nucleophile attacks the electron-deficient carbon atom bearing the fluorine (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Step 2 (Fast): Elimination & Aromaticity Restoration. The aromaticity is restored by the expulsion of the fluoride leaving group.
The stability of the Meisenheimer complex is the critical factor governing the reaction's feasibility and rate.
Why 2-Fluoro-3-methoxy-6-methylpyridine is Primed for SNAr
Several structural features of the substrate converge to make it an excellent electrophile for SNAr:
-
The Pyridine Nitrogen: The nitrogen atom within the ring is highly electronegative, withdrawing electron density and rendering the ring electron-deficient. Crucially, when the nucleophile attacks the C-2 or C-4 positions, the resulting negative charge in the Meisenheimer complex can be delocalized directly onto the nitrogen atom through resonance.[4][5][6][7] This provides substantial stabilization that is not possible with attack at the C-3 or C-5 positions.[4][8][9]
-
The Fluorine Leaving Group (The "Element Effect"): While counterintuitive given the strength of the C-F bond, fluorine is an exceptional leaving group in SNAr. The reactivity order for halogens in SNAr is typically F > Cl > Br > I.[10][11] This is because the rate-determining step is the initial nucleophilic attack. Fluorine's intense electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and exceptionally susceptible to attack.[12]
-
Substituent Effects:
-
3-Methoxy Group: Located meta to the reaction site, the methoxy group's electronic influence is modest. Its primary effect is inductive electron withdrawal, which can slightly enhance reactivity.
-
6-Methyl Group: This electron-donating group might slightly decrease the ring's overall electrophilicity. However, this effect is generally minor and is far outweighed by the powerful activation provided by the ring nitrogen and the C-2 fluorine. Its position at C-6 is remote from the C-2 reaction site, posing no steric impediment to the incoming nucleophile.[13][14]
-
Caption: The two-step addition-elimination SNAr mechanism.
Pillar 2: Field-Proven Experimental Protocols
The following protocols provide robust starting points for the substitution of 2-Fluoro-3-methoxy-6-methylpyridine with common classes of nucleophiles. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Amination with N-Nucleophiles (e.g., Morpholine)
This procedure details the formation of a C-N bond, a critical transformation in medicinal chemistry.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 2-Fluoro-3-methoxy-6-methylpyridine | 141.14 | 1.0 | 1.0 | Substrate |
| Morpholine | 87.12 | 1.2 | 1.2 | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | Anhydrous, finely powdered base |
| Dimethyl Sulfoxide (DMSO) | 78.13 | ~3 mL | - | Anhydrous, polar aprotic solvent |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Brine (Saturated NaCl solution) | - | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO (~0.3 M concentration).
-
Nucleophile Addition: Add morpholine (1.2 eq) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80–100 °C using an oil bath. The reaction is typically complete within 4-12 hours.
-
Causality: Heating is required to overcome the activation energy of the rate-determining addition step.[8] K₂CO₃ acts as a base to neutralize the HF by-product, driving the reaction to completion. DMSO is an ideal polar aprotic solvent that solvates the potassium cation, leaving a more "naked" and reactive carbonate anion, while poorly solvating the nucleophile, thus enhancing its reactivity.[8]
-
-
Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water (~10x the volume of DMSO). b. Extract the aqueous layer with ethyl acetate (3 x volumes). c. Combine the organic layers and wash with brine (1 x volume) to remove residual DMSO and inorganic salts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Etherification with O-Nucleophiles (e.g., Phenol)
This protocol outlines the formation of a C-O bond, generating a diaryl ether linkage.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 2-Fluoro-3-methoxy-6-methylpyridine | 141.14 | 1.0 | 1.0 | Substrate |
| Phenol | 94.11 | 1.1 | 1.1 | Nucleophile precursor |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 1.2 | 1.2 | Strong base |
| N,N-Dimethylformamide (DMF) | 73.09 | ~3 mL | - | Anhydrous, polar aprotic solvent |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Saturated Aqueous NH₄Cl | - | - | - | For quenching |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying agent |
Step-by-Step Methodology
-
Nucleophile Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of phenol (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the NaH suspension. Stir for 20-30 minutes at 0 °C.
-
Causality: Phenol itself is a weak nucleophile. The strong base (NaH) is required to deprotonate the phenol, generating the much more potent phenoxide anion.[8] Effervescence (H₂ gas evolution) will be observed.
-
-
Substrate Addition: Slowly add a solution of 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq) in anhydrous DMF to the phenoxide solution at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature, then heat to 60–80 °C. Monitor by TLC until the starting material is consumed.
-
Workup: a. Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. b. Dilute with water and extract with ethyl acetate (3 x volumes). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Thioetherification with S-Nucleophiles (e.g., Benzyl Mercaptan)
This procedure describes the formation of a C-S bond. Thiols are generally excellent nucleophiles for SNAr.[15]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| 2-Fluoro-3-methoxy-6-methylpyridine | 141.14 | 1.0 | 1.0 | Substrate |
| Benzyl Mercaptan | 124.21 | 1.1 | 1.1 | Nucleophile |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 | Mild and effective base |
| Acetonitrile (MeCN) | 41.05 | ~4 mL | - | Anhydrous, polar aprotic solvent |
| Dichloromethane (DCM) | - | - | - | For extraction |
| Water | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq), benzyl mercaptan (1.1 eq), and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of ~0.25 M.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Causality: Thiols are sufficiently acidic and highly nucleophilic, often allowing the reaction to proceed under milder conditions with a base like Cs₂CO₃.[16] Acetonitrile is a suitable polar aprotic solvent for this transformation.
-
-
Monitoring: Track reaction progress by TLC or LC-MS.
-
Workup: a. Filter the reaction mixture through a pad of Celite to remove the inorganic base, washing the pad with a small amount of acetonitrile or DCM. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in dichloromethane and wash with water (2 x volumes) and then brine (1 x volume). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude product can typically be purified by flash column chromatography.
Pillar 3: Data, Optimization, and Troubleshooting
Summary of Reaction Conditions
The following table provides general guidance for adapting the protocols to various nucleophiles.
| Nucleophile Class | Typical Nucleophile | Base (Equivalents) | Solvent | Temperature (°C) | Typical Time (h) |
| Primary Amines | Benzylamine | K₂CO₃ (2.0) | DMSO, DMF | 80 - 120 | 4 - 16 |
| Secondary Amines | Piperidine | K₂CO₃ (2.0) | DMSO, DMF | 80 - 100 | 4 - 12 |
| Anilines | 4-Methoxyaniline | K₂CO₃ (2.0), Cs₂CO₃ (1.5) | Dioxane, DMF | 100 - 140 | 12 - 24 |
| Aliphatic Alcohols | Propan-1-ol | NaH (1.2), KHMDS (1.2) | THF, DMF | 60 - 80 | 6 - 18 |
| Phenols | 4-Chlorophenol | NaH (1.2), K₂CO₃ (2.0) | DMF, DMSO | 60 - 100 | 4 - 12 |
| Thiols | Thiophenol | Cs₂CO₃ (1.5), K₂CO₃ (2.0) | MeCN, DMF | 25 - 60 | 1 - 6 |
graph Workflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Setup [label="1. Reaction Setup\n- Add Substrate, Base, Solvent\n- Inert Atmosphere (if needed)"]; Addition [label="2. Nucleophile Addition\n- Add Nucleophile at specified temp."]; Reaction [label="3. Reaction Conditions\n- Heat to Target Temperature\n- Stir for required duration"]; Monitor [label="4. Monitor Progress\n- TLC / LC-MS"]; Workup [label="5. Aqueous Workup\n- Quench Reaction\n- Extraction with Organic Solvent"]; Isolate [label="6. Isolation\n- Dry Organic Layer\n- Concentrate under Vacuum"]; Purify [label="7. Purification\n- Flash Column Chromatography"]; Characterize [label="8. Characterization\n- NMR, MS, etc.", fillcolor="#E8F0FE", fontcolor="#1967D2"];
Setup -> Addition; Addition -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete", style=dashed]; Monitor -> Workup [label="Complete"]; Workup -> Isolate; Isolate -> Purify; Purify -> Characterize; }
Caption: General experimental workflow for SNAr reactions.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature too low.3. Ineffective base.4. Reagents or solvent not anhydrous (for moisture-sensitive bases like NaH). | 1. For alcohols/phenols, use a stronger base (e.g., NaH, KHMDS) to fully generate the more potent alkoxide/phenoxide.[8]2. Increase the temperature in 10-20 °C increments.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).4. Ensure use of flame-dried glassware and anhydrous solvents. |
| Side Product Formation | 1. Reaction temperature too high, causing decomposition.2. Competing reaction sites on a complex nucleophile.3. Base-mediated decomposition of substrate or product. | 1. Reduce the reaction temperature and increase the reaction time.2. Use protecting groups on the nucleophile if necessary.3. Switch to a milder base (e.g., an organic base like DIPEA if applicable, or Cs₂CO₃ instead of NaH). |
| Difficult Workup | 1. Persistent emulsion during extraction.2. Product is water-soluble. | 1. Add brine to the aqueous layer to break the emulsion.2. If the product is highly polar, perform multiple extractions with a more polar solvent like DCM or a mixture of EtOAc/THF. Consider back-extraction or salting out. |
Conclusion
2-Fluoro-3-methoxy-6-methylpyridine stands as a robust and versatile electrophile for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate its utility in forging C-N, C-O, and C-S bonds under well-controlled and reproducible conditions. By understanding the underlying mechanism and the key parameters influencing the reaction, researchers can effectively leverage this building block for the efficient synthesis of compound libraries and the rapid advancement of drug discovery programs.
References
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Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2006). Journal of Organic Chemistry. [Link]
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Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (2018). Angewandte Chemie International Edition. [Link]
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(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society. [Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2006). National Institutes of Health. [Link]
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Directed nucleophilic aromatic substitution reaction. (2024). Royal Society of Chemistry. [Link]
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Reaction Examples. University of Wisconsin. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2002). Helvetica Chimica Acta. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (2011). Molecules. [Link]
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SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2024). Springer Nature. [Link]
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How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. [Link]
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SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. (2017). ResearchGate. [Link]
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Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. (2023). YouTube. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
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Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015). Organic Letters. [Link]
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(PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. (2016). ResearchGate. [Link]
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Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution (SNAr) in the aromatic B ring. (2020). ACG Publications. [Link]
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Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. [Link]
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Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
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75: The effect of steric hinderance on the SN2 mechanism. (2020). YouTube. [Link]
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Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). Journal of the American Chemical Society. [Link]
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2022). ChemRxiv. [Link]
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Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020). Accounts of Chemical Research. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-3-methoxy-6-methylpyridine
Abstract
This technical guide provides a comprehensive framework for the utilization of 2-Fluoro-3-methoxy-6-methylpyridine as a strategic building block in the synthesis of novel kinase inhibitors. We will explore the chemical rationale behind its application, focusing on two pivotal synthetic transformations: the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr). Detailed, field-proven protocols for the synthesis of a representative biaryl-pyridine kinase inhibitor, herein designated as Pymakinib , are provided. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage substituted pyridines for the discovery of next-generation therapeutics.
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most important target families in modern drug discovery.[2] The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved kinase inhibitors. Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, thus enabling potent and selective inhibition of the kinase active site.[3]
The subject of this guide, 2-Fluoro-3-methoxy-6-methylpyridine, is an exceptionally versatile starting material. Each substituent serves a distinct and valuable purpose:
-
The 2-Fluoro Group: This is the primary site for synthetic elaboration. The high electronegativity of fluorine renders the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various amine-containing pharmacophores.[4] The fluorine atom itself can also engage in favorable electrostatic interactions within the kinase active site and enhance metabolic stability.
-
The 3-Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the pyridine ring and provide a steric handle to probe the topology of the kinase active site. It can also be a site for future modification if desired.
-
The 6-Methyl Group: This group can provide beneficial hydrophobic interactions within the target protein and can also serve to block potential sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.
This application note will detail a robust, two-step synthetic strategy to access a biaryl-pyridine kinase inhibitor scaffold, a common motif in many p38 MAPK and JAK inhibitors.[5][6]
Overall Synthetic Strategy
The synthesis of Pymakinib from 2-Fluoro-3-methoxy-6-methylpyridine is designed as a convergent and efficient process. The core strategy involves two sequential, high-yielding reactions that are staples of modern medicinal chemistry.
Caption: A generalized workflow for the synthesis of kinase inhibitors.
This approach allows for the rapid generation of a library of analogs by varying the arylboronic acid in the first step and the amine nucleophile in the second, facilitating extensive Structure-Activity Relationship (SAR) studies.
Synthesis of a Representative Kinase Inhibitor: Pymakinib
The following protocols describe the synthesis of N-(4-aminophenyl)-3-methoxy-6-methyl-2-(4-(methylsulfonyl)phenyl)pyridin-4-amine (Pymakinib ), a hypothetical inhibitor designed to target kinases such as p38 MAPK or JAKs.
Caption: The two-step synthesis of the target molecule, Pymakinib.
Step 1: Suzuki-Miyaura Coupling
Reaction: 2-Fluoro-3-methoxy-6-methylpyridine + (4-(methylsulfonyl)phenyl)boronic acid → 4-Fluoro-3-methoxy-6-methyl-2-(4-(methylsulfonyl)phenyl)pyridine
Rationale: The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[7] In this step, we couple the pyridine core with an arylboronic acid to construct the biaryl scaffold. The use of a catalyst like Pd(dppf)Cl2 is common for heteroaromatic couplings as it is generally tolerant of a wide range of functional groups.[8]
Protocol:
-
To a flame-dried round-bottom flask, add 2-Fluoro-3-methoxy-6-methylpyridine (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Seal the flask with a septum, and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the biaryl pyridine intermediate.
| Component | Molar Eq. | Purpose |
| 2-Fluoro-3-methoxy-6-methylpyridine | 1.0 | Starting material |
| (4-(methylsulfonyl)phenyl)boronic acid | 1.2 | Aryl coupling partner |
| Pd(dppf)Cl2 | 0.05 | Palladium catalyst |
| Sodium Carbonate (Na2CO3) | 2.5 | Base |
| 1,4-Dioxane / Water | - | Solvent system |
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Reaction: 4-Fluoro-3-methoxy-6-methyl-2-(4-(methylsulfonyl)phenyl)pyridine + 4-aminophenol → Pymakinib
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the newly installed sulfonylphenyl group activates the C4-fluorine for nucleophilic displacement. This SNAr reaction allows for the introduction of an aniline moiety, which is a common feature in many kinase inhibitors, providing a key hydrogen bond donor for interaction with the kinase hinge region.[9] A polar aprotic solvent like DMSO is used to facilitate the reaction, and a mild base is sufficient to deprotonate the aniline nucleophile.
Protocol:
-
To a sealed vial, add the biaryl pyridine intermediate from Step 1 (1.0 eq), 4-aminophenol (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO).
-
Seal the vial and heat the mixture to 120 °C for 18-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether to remove nonpolar impurities.
-
The crude product can be further purified by recrystallization from ethanol or by preparative HPLC to yield the final product, Pymakinib .
| Component | Molar Eq. | Purpose |
| Biaryl Pyridine Intermediate | 1.0 | Electrophile |
| 4-Aminophenol | 1.5 | Nucleophile |
| Potassium Carbonate (K2CO3) | 2.0 | Base |
| Dimethyl Sulfoxide (DMSO) | - | Solvent |
Characterization of the Final Product
The identity and purity of the synthesized kinase inhibitor, Pymakinib , should be confirmed using a suite of standard analytical techniques.
| Technique | Purpose |
| 1H and 13C NMR | To confirm the chemical structure and assess purity. |
| LC-MS | To determine the molecular weight and purity. |
| HRMS | To confirm the elemental composition. |
| HPLC | To determine the final purity of the compound. |
Biological Context: Mechanism of Action
The synthesized biaryl-pyridine compounds are designed to act as Type I kinase inhibitors, which are ATP-competitive.[2] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Inhibition of a generic kinase signaling pathway by Pymakinib.
The pyridine nitrogen and the exocyclic amine of Pymakinib are designed to form key hydrogen bonds with the "hinge" region of the kinase, while the biaryl scaffold occupies the hydrophobic regions of the ATP-binding pocket. The sulfonyl group can act as a hydrogen bond acceptor, potentially increasing the potency and selectivity of the inhibitor.
Conclusion
2-Fluoro-3-methoxy-6-methylpyridine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for a modular and efficient synthetic approach, primarily leveraging the Suzuki-Miyaura coupling and nucleophilic aromatic substitution reactions. The protocols outlined in this guide provide a solid foundation for the development of biaryl-pyridine kinase inhibitors and can be readily adapted for the creation of diverse chemical libraries for hit-to-lead optimization in drug discovery programs.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
-
Laufer, S. et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. [Link]
-
LabXchange. (2021). How to Interpret Biological Model Figures: Signaling cascades. [Link]
-
Wang, T. et al. (2005). Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
-
Wikipedia. (2023). Janus kinase inhibitor. [Link]
-
Wang, X. et al. (2022). Design, synthesis and anti-breast cancer evaluation of biaryl pyridine analogues as potent RSK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Moran, J. et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
-
Reagan, J. et al. (2002). Pyridazine Based Inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Labadie, S. et al. (2013). Design and evaluation of novel 8-oxo-pyridopyrimidine Jak1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Norman, M. H. et al. (2014). The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Schematic diagram for general MAPK cascade-mediated signaling pathways. [Link]
-
Sanford, M. S. et al. (2018). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ResearchGate. (n.d.). Generalized MAPK signaling pathway. [Link]
-
Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research. [Link]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine.
-
Zhang, W. et al. (2018). Evolution of Small Molecule Kinase Drugs. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of reverse tricyclic pyridone JAK2 inhibitors. Part 2: lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Biocatalytic Synthesis of Fluorinated Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Biocatalysis in Fluorine Chemistry
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals containing at least one fluorine atom.[1] Fluorination can dramatically improve a drug candidate's metabolic stability, membrane permeability, binding affinity, and bioavailability.[2][3][4] However, traditional chemical fluorination methods often rely on harsh reagents, hazardous conditions, and can suffer from a lack of selectivity, presenting significant challenges for the synthesis of complex molecules.[5][6]
Biocatalysis has emerged as a powerful alternative, offering exquisitely selective and environmentally benign routes to chiral fluorinated compounds under mild, aqueous conditions.[4][7][8] Enzymes, with their highly evolved active sites, can catalyze C-F bond formation or introduce fluorine-containing moieties with unparalleled regio- and stereoselectivity. This guide provides an in-depth exploration of key biocatalytic methods for the synthesis of fluorinated compounds, complete with detailed application notes and actionable protocols for the modern research laboratory.
I. Direct C-F Bond Formation: The Fluorinase Enzyme
The most direct biocatalytic approach to forming a carbon-fluorine bond is through the action of a fluorinase enzyme.[9][10] Discovered in the bacterium Streptomyces cattleya, the fluorinase (5'-fluoro-5'-deoxyadenosine synthase, FlA) is the only known enzyme to catalyze the formation of a stable C-F bond from inorganic fluoride.[1][5][]
Scientific Principles and Mechanistic Insight
The fluorinase catalyzes an SN2 reaction between S-adenosyl-L-methionine (SAM) and a fluoride ion, yielding 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[1][][12] The enzyme's active site plays a crucial role in desolvating the highly solvated fluoride ion, a major thermodynamic barrier in aqueous environments, thereby enhancing its nucleophilicity for attack on the 5'-carbon of SAM.[4][5][6] The reaction is reversible, a property that can be exploited for transhalogenation reactions.[13]
Application: Synthesis of 5'-Fluoro-5'-Deoxyadenosine (5'-FDA)
5'-FDA is a valuable building block for the synthesis of other fluorinated compounds, including fluorinated sugars and nucleosides, which have applications as PET imaging agents.[14]
Experimental Protocol: Fluorinase-Catalyzed Synthesis of 5'-FDA
This protocol is adapted from methodologies used for the characterization and application of fluorinase from Streptomyces cattleya.
1. Enzyme Preparation:
-
The fluorinase enzyme can be heterologously expressed in E. coli and purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography). For a detailed expression and purification protocol, refer to Deng et al. (2014).
2. Reaction Setup:
-
In a microcentrifuge tube, prepare the following reaction mixture:
-
50 mM Tris-HCl buffer, pH 7.8
-
200 mM Potassium Fluoride (KF)
-
1 mM S-adenosyl-L-methionine (SAM)
-
0.5 mg/mL purified fluorinase enzyme
-
-
The final reaction volume is typically 0.5 - 1.0 mL.
3. Incubation:
-
Incubate the reaction mixture at 37°C for 2-4 hours. For time-course analysis, aliquots can be taken at various intervals.
4. Reaction Termination and Sample Preparation:
-
To stop the reaction, add an equal volume of ice-cold ethanol to an aliquot of the reaction mixture to precipitate the protein.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
5. Product Analysis by HPLC:
-
The formation of 5'-FDA can be monitored by reverse-phase HPLC.
-
Column: C18 column (e.g., 3.9 x 300 mm, 10 µm)
-
Mobile Phase: A gradient of methanol in water or a suitable buffer system.
-
Detection: UV absorbance at 260 nm.
-
The retention time of 5'-FDA should be compared to a synthesized standard.
Data Summary: Kinetic Parameters of Fluorinase
| Substrate | Km | Vmax | Reference |
| S-adenosyl-L-methionine (SAM) | 0.42 mM | 1.28 U/mg | [15] |
| Fluoride ion (F-) | 8.56 mM | 1.59 U/mg | [15] |
Workflow Diagram: Fluorinase Catalysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis of fluorinated amino acids by low-specificity, promiscuous aldolases coupled to in situ fluorodonor generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. escholarship.org [escholarship.org]
- 8. Aldolase-catalyzed synthesis of chiral organofluorines [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. assaygenie.com [assaygenie.com]
- 13. Unveiling the molecular basis of selective fluorination of SAM-dependent fluorinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed Evolution of a Fluorinase for Improved Fluorination Efficiency with a Non-native Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Enantioselective Biocatalytic C–H Fluorination - ChemistryViews [chemistryviews.org]
Troubleshooting & Optimization
How to improve the yield of 2-Fluoro-3-methoxy-6-methylpyridine synthesis
An Expert's Guide to Optimizing the Synthesis of 2-Fluoro-3-methoxy-6-methylpyridine
Technical Support Center
Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxy-6-methylpyridine. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and enhance the yield and purity of this important synthetic intermediate. We will delve into common synthetic challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to make informed decisions in your laboratory.
Introduction: The Significance of 2-Fluoro-3-methoxy-6-methylpyridine
2-Fluoro-3-methoxy-6-methylpyridine is a key building block in the development of pharmaceuticals and agrochemicals. The specific arrangement of its functional groups—a fluorine atom, a methoxy group, and a methyl group on a pyridine ring—imparts unique electronic and steric properties that are highly desirable for creating complex, biologically active molecules.[1] Achieving a high-yield, scalable synthesis is therefore a critical objective for many research and development programs. This guide addresses the common hurdles encountered during its synthesis and provides practical, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Section 1: Issues Related to Starting Materials and Route Selection
Question 1: I am planning the synthesis. What are the most common and effective synthetic routes to prepare 2-Fluoro-3-methoxy-6-methylpyridine?
Answer: There are three primary, well-established routes for the synthesis of 2-Fluoro-3-methoxy-6-methylpyridine. The optimal choice depends on the availability of starting materials, scale, and safety considerations.
-
Halogen Exchange (Halex) Reaction: This is often the most direct and industrially favored route. It involves the nucleophilic substitution of a chlorine or bromine atom at the 2-position of a pyridine ring with a fluoride source. The typical precursor is 2-Chloro- (or 2-Bromo-) -3-methoxy-6-methylpyridine.
-
Diazotization-Fluorination (Balz-Schiemann type): This route starts from 2-Amino-3-methoxy-6-methylpyridine. The amino group is converted into a diazonium salt, which is then displaced by fluoride. While effective, this method can be sensitive to reaction conditions due to the potential instability of the diazonium intermediate.[2][3]
-
Deoxofluorination: This approach uses 3-methoxy-6-methylpyridin-2(1H)-one as the starting material. A deoxofluorination reagent is used to replace the carbonyl oxygen with two fluorine atoms, although for this specific target, it would be a conversion of the hydroxyl tautomer to the fluoride. This is generally a less common route for this specific substitution pattern.
Question 2: My starting 2,6-lutidine needs to be converted into a precursor. What are the critical first steps?
Answer: 2,6-Lutidine is a common and inexpensive starting material for the pyridine core.[4] However, it requires several transformations to become a suitable precursor for fluorination. A common sequence involves:
-
Selective Oxidation: One of the methyl groups must be selectively oxidized to a carboxylic acid or another functional group. This can be a challenging step due to the similar reactivity of the two methyl groups.
-
Functional Group Interconversion: The resulting pyridine-2-carboxylic acid can then be subjected to further reactions (e.g., Curtius rearrangement to an amine, or conversion to a hydroxypyridine) to install the necessary functionality for one of the main fluorination routes described above.
Given the multiple steps and potential for side reactions, it is often more efficient to procure a more advanced intermediate, such as 3-amino-6-methyl-pyridin-2-ol or 2-chloro-6-methyl-3-nitropyridine, if commercially available.
Section 2: Troubleshooting the Fluorination Step
Question 3: My Halogen Exchange (Halex) reaction from 2-Chloro-3-methoxy-6-methylpyridine is giving a low yield. What are the most likely causes and how can I improve it?
Answer: Low yield in a Halex reaction is a frequent issue, typically stemming from suboptimal reaction conditions. Here is a breakdown of critical parameters and troubleshooting steps.
Causality: The Halex reaction is a nucleophilic aromatic substitution (SNAr). Its success hinges on three factors: the reactivity of the substrate, the nucleophilicity of the fluoride source, and the ability of the solvent to facilitate the reaction.
Troubleshooting Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 2-Fluoro-3-methoxy-6-methylpyridine
Welcome to the technical support center for the purification of 2-Fluoro-3-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important fluorinated pyridine intermediate. The unique electronic properties imparted by the fluorine and methoxy substituents can present specific hurdles in achieving high purity. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.
Understanding the Molecule: Key Physicochemical Properties
The purification strategy for any compound is fundamentally linked to its physical and chemical properties. 2-Fluoro-3-methoxy-6-methylpyridine is a polar molecule due to the presence of the electronegative fluorine atom and the methoxy group, as well as the nitrogen atom in the pyridine ring. This polarity influences its solubility and chromatographic behavior. The fluorine atom, in particular, can affect intermolecular interactions and the compound's stability.
| Property | Value | Source |
| Molecular Formula | C7H8FNO | Internal Data |
| Molecular Weight | 141.14 g/mol | Internal Data |
| Boiling Point | Not explicitly available, but likely >150 °C based on similar structures. | Inferred from related compounds |
| Solubility | Likely soluble in a range of organic solvents.[1] | [1] |
| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated). Incompatible with strong oxidizing agents.[2] | [2] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Impurity Removal
Question 1: I've completed the synthesis of 2-Fluoro-3-methoxy-6-methylpyridine, but my crude NMR shows several impurities. What are the likely culprits and how can I remove them?
Answer:
Impurities in the synthesis of substituted pyridines typically arise from unreacted starting materials, side-products, or degradation of the target molecule. For 2-Fluoro-3-methoxy-6-methylpyridine, common impurities can include:
-
Unreacted Starting Materials: Depending on your synthetic route, these could be precursor pyridine derivatives.
-
Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to isomers.
-
Hydrolysis Product (2-Hydroxy-3-methoxy-6-methylpyridine): The 2-fluoro group on the pyridine ring can be susceptible to hydrolysis, especially under acidic or basic work-up conditions at elevated temperatures. The resulting hydroxyl-pyridine is often a significant impurity.
-
De-methylated Product (2-Fluoro-6-methylpyridin-3-ol): Harsh acidic conditions can potentially lead to the cleavage of the methoxy ether.
Troubleshooting Workflow for Impurity Identification and Removal:
Caption: A logical workflow for identifying and removing impurities.
Detailed Protocols:
-
Column Chromatography: Given the polar nature of 2-Fluoro-3-methoxy-6-methylpyridine and its potential impurities, normal-phase silica gel chromatography is often the method of choice.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. For highly polar impurities that streak, adding a small amount of a more polar solvent like methanol or a few drops of a modifier like triethylamine (for basic compounds) can improve peak shape.[3]
-
Example Gradient: Start with 10% ethyl acetate in hexanes and gradually increase to 50% ethyl acetate.
-
-
Recrystallization: If your crude product is a solid, recrystallization can be a highly effective and scalable purification method.[4][5] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities are either highly soluble or insoluble at all temperatures.
-
Solvent Screening:
-
Ethanol
-
Isopropanol
-
Hexanes/Ethyl Acetate mixture
-
Toluene
-
-
General Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Chromatographic Challenges
Question 2: My compound is streaking badly on the silica gel column. What can I do to improve the separation?
Answer:
Streaking on a silica gel column, especially for pyridine-containing compounds, is often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface. This can lead to poor peak shape and inefficient separation.
Troubleshooting Strategies for Chromatographic Streaking:
-
Mobile Phase Modification:
-
Addition of a Base: Add a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to your mobile phase. This will compete with your compound for the acidic sites on the silica, leading to sharper peaks.
-
Use of a More Polar Solvent: Sometimes, a more polar eluent system (e.g., dichloromethane/methanol) can improve peak shape for very polar compounds.
-
-
Alternative Stationary Phases:
-
Alumina: Neutral or basic alumina can be a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase HPLC or flash chromatography on a C18-functionalized silica gel can be very effective. A typical mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Question 3: I am struggling to separate my product from a close-eluting impurity. How can I improve the resolution in my column chromatography?
Answer:
Separating close-eluting impurities requires optimizing the selectivity of your chromatographic system.
Strategies for Improving Resolution:
-
Shallow Gradient: Use a very shallow gradient of your mobile phase around the elution point of your compound. This will increase the separation between closely eluting peaks.
-
Change in Solvent System: Altering the composition of the mobile phase can change the selectivity. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order of your compounds.
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers much higher resolution than standard flash chromatography. A C18 column with a water/acetonitrile or water/methanol mobile phase is a common choice for polar compounds.
Suggested HPLC Starting Conditions (based on similar compounds): [6]
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and run a shallow gradient to a higher percentage of B. |
| Flow Rate | 5-10 mL/min (for preparative scale) |
| Detection | UV at a wavelength where the compound absorbs (e.g., ~270 nm). |
Stability and Degradation
Question 4: I suspect my compound is degrading during purification or storage. What are the likely degradation pathways and how can I prevent them?
Answer:
Fluorinated pyridines can be susceptible to degradation under certain conditions. Understanding these pathways is crucial for maintaining the integrity of your compound.
Potential Degradation Pathways:
-
Hydrolysis: As mentioned earlier, the 2-fluoro substituent can be displaced by water or hydroxide to form the corresponding 2-hydroxy pyridine. This is often accelerated by strong acids or bases and heat.
-
Photodegradation: Some aromatic compounds can be sensitive to light.
-
Oxidation: While generally stable, prolonged exposure to strong oxidizing agents should be avoided.[2]
Preventative Measures:
-
Control pH: During aqueous work-ups and extractions, use buffered solutions or mild acids/bases (e.g., saturated sodium bicarbonate) to avoid extremes of pH.
-
Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation) and purification.
-
Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere. The MSDS for similar compounds recommends storing in a tightly closed container in a dry and well-ventilated place.[2]
Forced Degradation Studies:
To proactively understand the stability of your molecule, consider performing forced degradation studies. This involves subjecting the compound to harsh conditions to identify potential degradation products and establish a stability-indicating analytical method.[7][8]
Caption: A workflow for conducting forced degradation studies.
References
-
Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine. Chem-Impex. Retrieved from [Link]
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53.
- Google Patents. (2000). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine. Google Patents.
- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds. Google Patents.
- Jadhav, S. B., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]
- Polat, S., & Aktaş Anıl, G. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
- Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1729.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. National Library of Medicine. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Center for Biotechnology Information. Retrieved from [Link]
- Zha, Z., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 25(21), 5035.
- ACS Publications. (2024). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning.
- TCI Chemicals. (2023). SAFETY DATA SHEET - 3-Bromo-6-fluoro-2-methylpyridine. TCI Chemicals.
- Thermo Fisher Scientific. (n.d.). 3-Fluoro-2-methoxy-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online. Thermo Fisher Scientific.
- Mettler Toledo. (n.d.).
- Reddit. (2023). Purification of strong polar and basic compounds : r/Chempros. Reddit.
- ChemicalBook. (2025).
- BioPharm International. (2017). Forced Degradation Studies for Biopharmaceuticals.
- American Chemical Society. (2025). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes.
- SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
Sources
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- 2. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Recrystallization [sites.pitt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Support Center: Mastering the Suzuki Coupling of Fluoropyridines
Welcome to the Technical Support Center for Suzuki coupling reactions involving fluoropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet often challenging cross-coupling reaction. The inherent electronic properties of fluoropyridines—namely, the strong carbon-fluorine bond and the electron-deficient nature of the pyridine ring—present unique hurdles that require careful consideration of reaction parameters.[1][2]
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Initiation & Low Conversion
Question 1: My Suzuki coupling reaction with a 2-fluoropyridine substrate is not starting, or I'm seeing very low conversion. What are the likely causes and how can I fix it?
Answer: This is a common issue stemming from several factors, primarily related to catalyst activation and stability, as well as the inherent reactivity of the fluoropyridine.
-
Catalyst Deactivation by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, forming inactive or less active species.[1] This is particularly problematic with 2-substituted pyridines due to the proximity of the nitrogen to the reaction center.
-
Inefficient Oxidative Addition: The carbon-fluorine (C-F) bond is the strongest carbon-halogen bond, making the initial oxidative addition step of the catalytic cycle energetically demanding.[2] While the C-F bond is generally unreactive under typical Suzuki conditions, other C-X (X = Cl, Br, I) bonds on the fluoropyridine are the intended reaction sites. The electron-withdrawing nature of fluorine can still influence the reactivity of these other sites.
-
Solution:
-
Choose a More Active Catalyst System: Start with a robust pre-catalyst that readily forms the active Pd(0) species. Buchwald-type pre-catalysts are excellent for this purpose.[4]
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition.
-
Select the Right Ligand: As mentioned, bulky, electron-rich ligands not only protect the catalyst but also promote the oxidative addition step.[3][4]
-
-
-
Inactive Catalyst: The palladium source may have degraded over time.
Side Reactions & Byproduct Formation
Question 2: I'm observing significant protodeboronation of my pyridyl boronic acid. How can I minimize this side reaction?
Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, especially with electron-deficient heteroaryl boronic acids in the presence of aqueous bases.[1][5]
-
Use More Stable Boron Reagents:
-
Optimize Reaction Conditions:
-
Anhydrous Conditions: If possible, use anhydrous solvents and bases to minimize the presence of water, which facilitates protodeboronation.[6]
-
Controlled Water Content: In some cases, a small, controlled amount of water is necessary to facilitate the reaction, particularly for dissolving the base.[8][9] Experiment with solvent systems like dioxane/water mixtures (e.g., 4:1).[8]
-
Base Selection: Use milder bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) instead of strong aqueous bases like sodium hydroxide (NaOH).[3][6]
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor protodeboronation.[6]
-
Question 3: My main byproduct is the homocoupling of the boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can interfere with the catalytic cycle.
-
Ensure an Inert Atmosphere:
-
Optimize Catalyst and Ligand:
Question 4: I'm observing dehalogenation of my fluoropyridine starting material instead of the desired cross-coupling product. What should I do?
Answer: Dehalogenation is a known side reaction where the halide is replaced by a hydrogen atom.
-
Protecting Groups: In some cases, particularly with pyrrole-like nitrogen heterocycles, dehalogenation can be suppressed by protecting the nitrogen atom.[11]
-
Reaction Conditions: Re-evaluate your choice of base and solvent. In some instances, the reaction conditions may be too harsh, leading to decomposition or undesired side reactions.
Component Selection & Optimization
Question 5: How do I choose the right base for my fluoropyridine Suzuki coupling?
Answer: The base plays a crucial role in activating the boronic acid for the transmetalation step.[2][12] The choice of base is often substrate and solvent-dependent.
-
Common Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[2][13]
-
For Base-Sensitive Substrates: If your starting materials or product are sensitive to strong bases, a milder base like potassium fluoride (KF) may be a better choice.[2]
-
Anhydrous vs. Aqueous: The choice between anhydrous and aqueous bases depends on the stability of your boronic acid. If protodeboronation is an issue, an anhydrous base like K₃PO₄ in a dry solvent is recommended.[3]
Recommended Bases for Fluoropyridine Suzuki Couplings
| Base | Common Use Case | Considerations |
| K₂CO₃ / Cs₂CO₃ | General purpose, often used in aqueous solvent mixtures. | Can promote protodeboronation with sensitive boronic acids.[1][6] |
| K₃PO₄ | Effective in both aqueous and anhydrous conditions. A good choice when protodeboronation is a concern.[2][3] | Ensure the base is finely powdered for better reactivity.[4] |
| KF | Mild base, suitable for base-sensitive substrates. | Can lead to slower reaction rates.[14] |
Question 6: Which catalyst and ligand combination is a good starting point for fluoropyridine couplings?
Answer: A palladium(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ combined with a suitable phosphine ligand is a robust starting point.[2] For challenging fluoropyridine substrates, catalyst systems incorporating bulky and electron-rich phosphine ligands are highly recommended.[2]
Recommended Catalyst/Ligand Systems
| Catalyst/Pre-catalyst | Ligand | Key Advantages |
| Pd(OAc)₂ / Pd₂(dba)₃ | RuPhos, SPhos, XPhos | Promotes difficult oxidative addition and shields the catalyst from pyridine coordination.[2][15] |
| Pd(dppf)Cl₂ | (integrated) | A reliable, air-stable catalyst that has shown success in pyridine chemistry.[8][16] |
| Buchwald Pre-catalysts | (integrated) | Highly active and efficient at generating the active Pd(0) species.[4] |
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
This diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be a potential point of failure.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. This workflow provides a logical sequence of steps to diagnose and solve common problems in Suzuki couplings with fluoropyridines.
Caption: A decision workflow for troubleshooting Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki Coupling of a Fluoropyridyl Halide
This protocol provides a robust starting point for optimization.
Materials:
-
Fluoropyridyl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed solvent (e.g., dioxane/water 4:1, toluene, or DMF)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealable reaction vial, add the fluoropyridyl halide, the arylboronic acid (or ester), the base, and the palladium catalyst.[6]
-
Establish Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[6][17]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[16][17]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[6]
References
- Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. Benchchem.
- Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines. Benchchem.
- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health.
- Optimization of the reaction conditions. ResearchGate.
- A Comparative Guide to 2-Fluoropyridine-3-boronic acid and 2-Chloropyridine-3-boronic acid in Suzuki Coupling. Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate.
- Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
- Suzuki reaction. Wikipedia.
- How to approach choosing reaction conditions for Suzuki?. Reddit.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. Benchchem.
- Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Pteridines. Benchchem.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
- A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Benchchem.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- How can I solve my problem with Suzuki coupling?. ResearchGate.
- A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper, in Water, Very Mild Conditions. ACS Publications.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed.
- Suzuki Coupling. Organic Chemistry Portal.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Base-Free Suzuki-Miyaura Coupling. ChemistryViews.
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... ResearchGate.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate.
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate.
- Suzuki Coupling Mechanism. YouTube.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health.
- Suzuki Coupling Mechanism. YouTube.
- Struggling with Suzuki Reaction. Reddit.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate.
- 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholarship.claremont.edu [scholarship.claremont.edu]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 2-Fluoro-3-methoxy-6-methylpyridine under reaction conditions
Welcome to the technical support center for 2-Fluoro-3-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to prevent its decomposition under various reaction conditions. Our goal is to equip you with the knowledge to confidently and successfully utilize this valuable building block in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of decomposition for 2-Fluoro-3-methoxy-6-methylpyridine?
A1: The most common decomposition pathway is nucleophilic aromatic substitution (SNAr) at the C2 position, leading to defluorination. The C-F bond is activated by the electron-withdrawing effect of the pyridine nitrogen, making it susceptible to attack by nucleophiles. This reactivity is significantly higher than that of corresponding 2-chloropyridines[1][2][3].
Q2: How do the methoxy and methyl substituents affect the stability of the molecule?
A2: The methoxy group at the 3-position and the methyl group at the 6-position are both electron-donating groups. This electron donation can increase the electron density of the pyridine ring, which may slightly decrease the intrinsic reactivity towards nucleophilic attack compared to an unsubstituted 2-fluoropyridine. However, the activating effect of the pyridine nitrogen is dominant, and the molecule remains highly susceptible to SNAr.
Q3: Is 2-Fluoro-3-methoxy-6-methylpyridine sensitive to acidic or basic conditions?
A3: Yes, it is particularly sensitive to basic conditions, especially in the presence of strong nucleophiles or at elevated temperatures, which can promote defluorination. While generally more stable under acidic conditions, prolonged exposure to strong acids at high temperatures could potentially lead to hydrolysis of the methoxy group or other unforeseen degradation pathways.
Q4: What are the initial signs of decomposition during a reaction?
A4: Common indicators include the appearance of unexpected byproducts in your reaction monitoring (TLC, LC-MS, GC-MS), a decrease in the concentration of the starting material without a corresponding increase in the desired product, and the formation of fluoride ions in the reaction mixture. In some cases, a color change in the reaction mixture may also be observed.
Troubleshooting Guides for Common Reactions
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the conditions employed can often lead to the decomposition of sensitive substrates like 2-Fluoro-3-methoxy-6-methylpyridine.
Issue: Low yield of the desired coupled product and significant formation of defluorinated byproducts.
This is a common issue arising from the competitive nucleophilic attack of bases, nucleophilic coupling partners, or solvent molecules on the C2 position.
Underlying Causes & Solutions:
-
Base-Mediated Decomposition: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as nucleophiles and displace the fluoride.
-
Solution: Opt for weaker, non-nucleophilic inorganic bases. The choice of base is critical and should be carefully screened.
-
| Base | Rationale & Recommendations |
| K₃PO₄ | A good starting point. It is generally effective and less nucleophilic than alkoxides. |
| Cs₂CO₃ | Often provides good results and is compatible with a wide range of functional groups. |
| K₂CO₃ | A milder option, suitable for highly sensitive substrates, though it may require higher temperatures or longer reaction times. |
-
Catalyst and Ligand Choice: The palladium catalyst and ligand system can influence the rate of the desired cross-coupling versus undesired side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle, which can outcompete the defluorination pathway[4].
-
| Ligand | Application | Rationale |
| SPhos, XPhos, RuPhos | Suzuki & Buchwald-Hartwig | Promote efficient oxidative addition and reductive elimination. |
| dppf | Suzuki | A robust ligand for a variety of substrates. |
| BINAP | Buchwald-Hartwig | Effective for amination with primary amines. |
-
Reaction Temperature: High temperatures can accelerate the rate of decomposition.
-
Solution: Screen for the lowest effective temperature. Start with milder conditions (e.g., 60-80 °C) and only increase the temperature if the reaction is sluggish.
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2-Fluoro-3-methoxy-6-methylpyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a suitable anhydrous solvent (e.g., dioxane, toluene, or a 10:1 mixture of toluene:water).
-
Stir the reaction mixture at a controlled temperature (start with 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Caption: Mitigation strategies for decomposition in Suzuki coupling.
Reactions with Strong Nucleophiles/Bases
Direct SNAr reactions are often desired with 2-fluoropyridines. However, controlling the reactivity to avoid side reactions is crucial.
Issue: Uncontrolled side reactions and low yield of the desired substitution product.
Underlying Causes & Solutions:
-
Excessive Reactivity: The high reactivity of the C-F bond can lead to multiple substitutions or reaction with the solvent.
-
Solution: Carefully control the stoichiometry of the nucleophile. Use of a slight excess (1.1-1.2 equivalents) is often sufficient. Running the reaction at lower temperatures can also help to control the reaction rate.
-
-
Thermal Instability: The starting material or the product may be thermally unstable under the reaction conditions.
-
Solution: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider microwave-assisted synthesis for rapid heating and shorter reaction times, which can sometimes minimize thermal decomposition.
-
Experimental Protocol: Controlled Nucleophilic Aromatic Substitution
-
Dissolve 2-Fluoro-3-methoxy-6-methylpyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) in a dry reaction vessel under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or room temperature, depending on the nucleophile's reactivity).
-
Slowly add the nucleophile (1.1 equiv.) to the reaction mixture. If the nucleophile is a solid, it can be added portion-wise. If it is a liquid, add it dropwise.
-
Stir the reaction at the chosen temperature and monitor its progress.
-
Once the reaction is complete, quench carefully with a suitable reagent (e.g., water or a saturated aqueous solution of NH₄Cl).
-
Extract the product and purify as necessary.
Caption: Controlling SNAr reactions to favor the desired product.
References
-
G. A. Molander and B. Biolatto, "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates," J. Org. Chem., 2003 , 68(11), 4302-4314. [Link]
-
J. P. Wolfe, R. A. Singer, B. H. Yang, and S. L. Buchwald, "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," J. Am. Chem. Soc., 1999 , 121(41), 9550–9561. [Link]
-
A. F. Littke, C. Dai, and G. C. Fu, "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions," J. Am. Chem. Soc., 2000 , 122(17), 4020–4028. [Link]
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008 , 47(34), 6338-6361. [Link]
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008 , 41(11), 1534–1544. [Link]
-
T. D. Sheppard, "Strategies for the Synthesis of Fluorinated Heterocycles," Org. Biomol. Chem., 2019 , 17, 4715-4727. [Link]
-
F. Paul, J. Patt, and J. F. Hartwig, "Palladium-Catalyzed Formation of Carbon–Nitrogen Bonds from Aryl Halides and Amines," J. Am. Chem. Soc., 1994 , 116(13), 5969–5970. [Link]
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., 1995 , 95(7), 2457–2483. [Link]
-
C. Bobbio and M. Schlosser, "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions," J. Org. Chem., 2005 , 70(10), 3839–3843. [Link]
-
T. D. Ritter, et al., "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution," J. Am. Chem. Soc., 2014 , 136(24), 8564–8567. [Link]
-
T. D. Ritter, et al., "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution," J. Am. Chem. Soc., 2014 , 136(24), 8564–8567. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 2-Fluoro-3-methoxy-6-methylpyridine
Welcome to the technical support center for the synthesis of 2-Fluoro-3-methoxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of scaling this synthesis from the bench to production. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the successful and safe execution of your project.
Introduction
2-Fluoro-3-methoxy-6-methylpyridine is a valuable substituted pyridine building block in medicinal chemistry and agrochemical research. The strategic placement of the fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] However, the synthesis of fluorinated pyridines, particularly on a larger scale, is often fraught with challenges ranging from regioselectivity and low yields to safety concerns associated with fluorinating agents.[1][2] This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this specific scaffold.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my yield of 2-Fluoro-3-methoxy-6-methylpyridine consistently low (<50%) during scale-up?
Low yield is the most common challenge in fluoropyridine synthesis. The root cause often lies in one of three areas: the stability of the diazonium intermediate, the activity of the fluorinating agent, or the work-up procedure.
-
Cause A: Decomposition of the Diazonium Salt Intermediate. The likely synthetic precursor, 2-amino-3-methoxy-6-methylpyridine, is converted to the target compound via a diazotization-fluorination reaction (a Balz-Schiemann type reaction). Diazonium salts are notoriously unstable at elevated temperatures. On a larger scale, inefficient heat dissipation can lead to localized hot spots, causing the diazonium salt to decompose into undesired byproducts, primarily the corresponding phenol (2-hydroxy-3-methoxy-6-methylpyridine) and tar.
-
Solution:
-
Strict Temperature Control: Maintain the diazotization reaction at 0–5 °C. For larger batches, ensure your reactor has adequate cooling capacity and agitation to maintain a homogenous temperature profile.
-
Controlled Reagent Addition: The addition of sodium nitrite should be slow and subsurface to prevent localized high concentrations and associated exotherms.[3]
-
-
Cause B: Inactive or Moist Fluorinating Agent. The most common reagent for this transformation is anhydrous hydrogen fluoride (HF) or a complex like Pyridinium Polyhydrogen Fluoride (Olah's Reagent).[4] These reagents are extremely hygroscopic. Moisture will not only decompose the fluorinating agent but will also react with the diazonium intermediate to form the phenolic impurity.
-
Solution:
-
Use High-Quality Reagents: Ensure your HF or HF-pyridine is from a reputable supplier and has a low water content.
-
Inert Atmosphere: While not always strictly necessary, performing the reaction under a dry, inert atmosphere (Nitrogen or Argon) can minimize moisture ingress, especially during extended reaction times typical of scale-up operations.
-
Anhydrous Glassware: All glassware and reactors must be thoroughly dried before use.
-
-
Cause C: Inefficient Product Extraction. 2-Fluoro-3-methoxy-6-methylpyridine has some water solubility. During the aqueous quench and neutralization steps, a significant amount of product can be lost to the aqueous phase if the extraction is not performed optimally.
-
Solution:
-
Multiple Extractions: Perform multiple extractions (at least 3x) with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Brine Wash: Wash the combined organic layers with saturated sodium chloride (brine) solution to reduce the amount of dissolved water and force more of the polar product into the organic phase.
-
pH Adjustment: Ensure the pH of the aqueous layer during extraction is neutral to slightly basic (pH 7-8) to keep the pyridine product in its unprotonated, more organic-soluble form.
-
Troubleshooting Flowchart: Diagnosing Low Yield
Caption: Logical workflow for troubleshooting low product yield.
Question 2: My final product is contaminated with a significant amount of 2-hydroxy-3-methoxy-6-methylpyridine. How can I prevent this?
This is a classic side-reaction where water acts as a nucleophile on the diazonium salt. The formation of this impurity is directly linked to the presence of water in the reaction medium.
-
Mechanism: The diazonium cation (-N₂⁺) is an excellent leaving group. Water molecules can attack the electrophilic carbon on the pyridine ring, leading to the displacement of N₂ gas and the formation of a phenolic C-O bond.
-
Prevention Strategies:
-
Anhydrous Conditions: This is the most critical factor. As detailed in Question 1, ensure all solvents, reagents (especially the HF-pyridine complex), and equipment are rigorously dried.[5][6]
-
Temperature Control: Higher temperatures accelerate the decomposition of the diazonium salt, and if water is present, this side reaction will be more pronounced.
-
Quenching Procedure: When quenching the reaction, do so by slowly adding the reaction mixture to a cold, vigorously stirred base solution (e.g., sodium bicarbonate or sodium carbonate). This neutralizes the highly acidic HF and minimizes the time the product is in a hot, acidic aqueous environment where hydrolysis could occur.
-
Question 3: During scale-up, I'm observing poor regioselectivity, with other isomers being formed. What is the cause?
While the synthesis of 2-fluoro-3-methoxy-6-methylpyridine from the corresponding 2-amino precursor should be highly selective, issues can arise if starting from a different precursor or if unexpected rearrangements occur.
-
Cause: The directing effects of the substituents on the pyridine ring largely control the reaction's regioselectivity. The amino group at the 2-position is a powerful directing group for diazotization. If you are attempting a direct C-H fluorination on 3-methoxy-6-methylpyridine, for instance, you may get a mixture of isomers. Direct fluorination of pyridines often favors the position adjacent to the nitrogen atom.[6][7]
-
Solution:
-
Confirm Starting Material: Ensure the purity and identity of your starting material (2-amino-3-methoxy-6-methylpyridine). Isomeric impurities in the starting material will lead to isomeric products.
-
Choose the Right Synthetic Route: For this specific substitution pattern, the Balz-Schiemann reaction on the pure 2-amino precursor is the most reliable method for ensuring high regioselectivity. Alternative routes like direct C-H fluorination are less predictable for this polysubstituted system and are not recommended for large-scale synthesis where purity is paramount.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A: The single greatest hazard is the use of anhydrous hydrogen fluoride (HF) or its pyridine complex.[4]
-
Extreme Corrosivity and Toxicity: HF causes severe, painful, and slow-healing burns that may not be immediately apparent. It can be absorbed through the skin and cause systemic toxicity, including fatal cardiac arrest.[4]
-
Required Precautions: All work with HF must be conducted in a specialized, well-ventilated fume hood. Personnel must wear appropriate personal protective equipment (PPE), including an acid-resistant lab coat, a full-face shield, and specialized gloves (e.g., nitrile inner gloves with thick neoprene or butyl rubber outer gloves). A calcium gluconate gel must be readily available as a first-aid antidote for skin contact.[4][8] All personnel must be trained in HF-specific safety protocols.
Q2: How can I monitor the reaction progress effectively?
A: On a lab scale, Thin Layer Chromatography (TLC) is effective. For scale-up, more robust methods are recommended.
-
Gas Chromatography (GC): GC is an excellent method for monitoring the disappearance of the starting 2-aminopyridine and the appearance of the 2-fluoropyridine product. It can also quantify the formation of the 2-hydroxy byproduct.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used and may provide better resolution for complex impurity profiles.
-
Sampling: When sampling from an HF-containing reaction, extreme care must be taken. Quench the small sample immediately and carefully in a prepared solution of sodium bicarbonate before analysis.
Q3: What is the best method for purifying the final product on a large scale?
A: The purification strategy depends on the scale and the impurity profile.
-
Distillation: Given the product is a liquid (related 2-fluoro-6-methylpyridine has a boiling point of 140-141 °C), vacuum distillation is the most viable and economical method for large-scale purification.[9][10] It is effective at removing non-volatile impurities (salts, tars) and can separate components with sufficiently different boiling points.
-
Crystallization: If the product can be converted to a solid salt (e.g., hydrochloride), crystallization could be an effective purification method. However, this adds extra steps to the process.
-
Chromatography: Flash column chromatography is generally not practical or cost-effective for multi-kilogram scale production but is suitable for smaller scales or for producing highly pure analytical standards.[6][11]
Recommended Synthesis Protocol (Lab Scale)
This protocol describes a general procedure for the synthesis of 2-Fluoro-3-methoxy-6-methylpyridine via the Balz-Schiemann method. This procedure involves extremely hazardous materials and must only be performed by trained chemists with appropriate safety measures in place. [4][8]
Overall Synthetic Workflow
Caption: From starting material to final product workflow.
Materials:
-
2-Amino-3-methoxy-6-methylpyridine
-
Pyridinium Polyhydrogen Fluoride (70% HF basis, Olah's Reagent)
-
Sodium Nitrite (NaNO₂)
-
Dichloromethane (DCM, anhydrous)
-
Saturated Sodium Bicarbonate Solution (aq. NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactor Setup: In a specialized fluoropolymer (e.g., Teflon) or polyethylene reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Pyridinium Polyhydrogen Fluoride (3.0 eq).
-
Cooling: Cool the reactor to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-Amino-3-methoxy-6-methylpyridine (1.0 eq) to the stirred HF-pyridine complex, ensuring the internal temperature does not exceed 5 °C.
-
Diazotization: Once the addition is complete and the mixture is homogenous, add sodium nitrite (1.1 eq) portion-wise over 1-2 hours. Maintain the temperature strictly between 0-5 °C during this addition.
-
Reaction: After the NaNO₂ addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Fluorination: Allow the reaction to slowly warm to room temperature and then gently heat to 40-50 °C for 1 hour to drive the fluorodediazoniation to completion. Monitor for the cessation of N₂ gas evolution.
-
Quenching: Cool the reaction mixture back to 0 °C. In a separate vessel, prepare a large volume of crushed ice and saturated sodium bicarbonate solution. Very slowly and carefully, add the reaction mixture to the quenching solution with vigorous stirring to neutralize the HF. Caution: Highly exothermic and gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain 2-Fluoro-3-methoxy-6-methylpyridine as a clear liquid.
Data Summary
The following table provides a hypothetical summary of how reaction parameters can influence the outcome of the synthesis, based on established principles of similar reactions.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome |
| Temperature | 15 °C | 0-5 °C | Lower temperature minimizes diazonium salt decomposition, increasing yield and reducing phenolic impurities. |
| NaNO₂ Addition | Rapid (10 min) | Slow (1-2 hours) | Slow addition prevents dangerous exotherms and improves reaction control and safety. |
| Fluorinating Agent | Aqueous HF (48%) | Anhydrous HF-Pyridine | Anhydrous conditions are critical to prevent formation of the 2-hydroxy byproduct.[4] |
| Work-up Extraction | 1x with Ether | 3x with DCM | Multiple extractions with a more effective solvent like DCM maximize product recovery from the aqueous phase. |
References
- Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines - Benchchem. (n.d.).
- The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines - Benchchem. (n.d.).
- A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni - Knowledge UChicago. (2023).
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - ACS Publications. (2023).
- Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026).
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - Organic Chemistry Portal. (n.d.).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. (2014).
- Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines - PubMed. (2023).
- Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes | Journal of the American Chemical Society. (n.d.).
- WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents. (2015).
- Pyridinium polyhydrogen fluoride - Organic Syntheses Procedure. (n.d.).
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses. (2017).
- New method for introducing fluorinated components into molecules - Uni Münster. (2024).
- 3-Fluoropyridine - Safety Data Sheet. (2025).
- CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (n.d.).
- Hazard Information for Science of Synthesis. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - ResearchGate. (2023).
- 2-Fluoropyridine SDS, 372-48-5 Safety Data Sheets - ECHEMI. (n.d.).
- A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF - ResearchGate. (2025).
- The Significance of 2-Fluoro-6-methylpyridine in Chemical Synthesis. (n.d.).
- 2-Fluoro-6-methylpyridine 97 407-22-7 - Sigma-Aldrich. (n.d.).
- Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.).
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024).
- 1211534-01-8 | 2-Fluoro-3-methoxy-6-methylpyridine | ChemScene. (n.d.).
- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020).
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020).
- Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3‑Fluoro-6-methoxyquinoline from p‑Anisidine and 2‑Fluoromalonic Acid - ACS Figshare. (2022).
- Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline - ResearchGate. (2022).
- 2-Fluoro-6-methylpyridine - Safety Data Sheet - ChemicalBook. (2025).
- 3-Fluoro-2-methoxy-6-methylpyridine, 97%, Thermo Scientific Chemicals 5 g | Buy Online. (n.d.).
- 2-fluoro-3-methoxy-6-methylpyridine - Lab-Chemicals.Com. (n.d.).
- Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis - Benchchem. (n.d.).
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- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]
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Validation & Comparative
1H and 13C NMR characterization of 2-Fluoro-3-methoxy-6-methylpyridine
An In-Depth Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Fluoro-3-methoxy-6-methylpyridine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Fluoro-3-methoxy-6-methylpyridine, a key heterocyclic building block in pharmaceutical and agrochemical synthesis. Given the scarcity of fully assigned public data for this specific molecule, this document synthesizes information from foundational NMR principles and comparative data from structurally analogous fluorinated pyridines to present a robust, predictive characterization. This approach not only offers a reliable reference for researchers but also illustrates the deductive processes essential for structural elucidation in modern chemistry.
Molecular Structure and Numbering
A clear and consistent numbering scheme is paramount for unambiguous spectral assignment. The IUPAC nomenclature is used for the structural analysis of 2-Fluoro-3-methoxy-6-methylpyridine throughout this guide.
Caption: IUPAC numbering scheme for 2-Fluoro-3-methoxy-6-methylpyridine.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides crucial information on the electronic environment and connectivity of protons. For 2-Fluoro-3-methoxy-6-methylpyridine, we expect to see signals corresponding to the two aromatic protons (H-4 and H-5), the methoxy protons, and the methyl protons. The presence of the fluorine atom at the C-2 position is expected to introduce observable long-range couplings (J-coupling) to nearby protons.
Predicted Chemical Shifts (δ) and Coupling Constants (J)
The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen will deshield adjacent protons, shifting them downfield. Conversely, the electron-donating methoxy and methyl groups will have a shielding effect.
-
Aromatic Protons (H-4, H-5):
-
H-5 is adjacent to the electron-donating methyl group at C-6 and will likely appear more upfield than H-4.
-
H-4 is situated between the methoxy group at C-3 and the proton at C-5.
-
These two protons will exhibit standard ortho coupling (³JHH) to each other.
-
Crucially, they will also show coupling to the fluorine atom (JHF). The through-bond coupling is typically larger for ³JHF (H-4 to F-2) than for ⁴JHF (H-5 to F-2).[1]
-
-
Substituent Protons (-OCH₃, -CH₃):
-
The methoxy (-OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
The methyl (-CH₃) protons at the C-6 position will also be a singlet, generally found further upfield around 2.4-2.6 ppm.
-
Summary of Predicted ¹H NMR Data
The following table summarizes the anticipated ¹H NMR spectral data for 2-Fluoro-3-methoxy-6-methylpyridine, dissolved in a standard solvent like CDCl₃.
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-4 | ~7.4 - 7.6 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 8.0 Hz, ³J(H4-F2) ≈ 4.0 Hz |
| H-5 | ~6.8 - 7.0 | Doublet of Doublets (dd) | ³J(H5-H4) ≈ 8.0 Hz, ⁴J(H5-F2) ≈ 1.5 Hz |
| -OCH₃ | ~3.9 | Singlet (s) | N/A |
| -CH₃ | ~2.5 | Singlet (s) | N/A |
Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum is exceptionally informative for this molecule due to the large and predictable carbon-fluorine coupling constants, which serve as definitive markers for assignment.
Predicted Chemical Shifts (δ) and C-F Coupling Constants (J_CF)
The chemical shifts of the pyridine ring carbons are heavily influenced by the substituents. The most significant effect is the direct attachment of the fluorine atom to C-2, which will result in a very large one-bond coupling constant (¹JCF).[2]
-
C-2: This carbon will be significantly downfield due to the electronegativity of both the adjacent nitrogen and the directly bonded fluorine. Its signal will be split into a large doublet with a ¹JCF typically exceeding 230 Hz.
-
C-3: Bonded to the methoxy group, this carbon will also be downfield. It will exhibit a smaller two-bond coupling (²JCF) to the fluorine atom.
-
C-6: Attached to the methyl group and adjacent to the nitrogen, this carbon will be downfield and may show a small three-bond coupling (³JCF).
-
C-4 & C-5: These carbons will appear in the typical aromatic region. C-4 will show a ³JCF, while C-5 will show a ⁴JCF, which is often the smallest of the C-F couplings.
-
-OCH₃ & -CH₃: The methoxy carbon appears around 55-60 ppm, while the C-6 methyl carbon appears further upfield, typically below 25 ppm. The methoxy carbon may exhibit a small ³JCF.
Summary of Predicted ¹³C NMR Data
| Assignment | Predicted δ (ppm) | Multiplicity (from C-F) | Predicted J_CF (Hz) |
| C-2 | ~160 - 165 | Doublet (d) | ¹J ≈ 235 - 245 |
| C-6 | ~155 - 160 | Doublet (d) | ³J ≈ 3 - 6 |
| C-3 | ~145 - 150 | Doublet (d) | ²J ≈ 12 - 18 |
| C-4 | ~125 - 130 | Doublet (d) | ³J ≈ 4 - 8 |
| C-5 | ~115 - 120 | Doublet (d) | ⁴J ≈ 1 - 3 |
| -OCH₃ | ~56 | Doublet (d) | ³J ≈ 2 - 4 |
| -CH₃ | ~20 | Singlet (s) | N/A |
Part 3: Comparison with Structural Analogues
To ground our predictions, we can compare the known NMR data of simpler, related molecules. This comparative approach validates the predicted substituent effects. For instance, the chemical shifts in 2-fluoropyridine provide a baseline for understanding the influence of the fluorine atom.[3][4] Adding a methyl group, as in 2-fluoro-6-methylpyridine, introduces shielding effects, particularly at the adjacent C-5 and H-5 positions. Similarly, adding a methoxy group influences the electronic environment.[5] The combination of these individual effects allows for a confident prediction for the target molecule.
| Compound | H-4 (δ, ppm) | H-5 (δ, ppm) | C-2 (δ, ppm) | C-6 (δ, ppm) |
| 2-Fluoropyridine[3][4] | ~7.84 | ~7.22 | ~163.7 (d, ¹J ≈ 237 Hz) | ~147.1 (d, ²J ≈ 15 Hz) |
| 2-Fluoro-6-methylpyridine | ~7.55 | ~6.85 | ~162.8 (d, ¹J ≈ 235 Hz) | ~157.9 (d, ³J ≈ 6 Hz) |
| 2-Fluoro-3-methoxy-6-methylpyridine | ~7.5 (Predicted) | ~6.9 (Predicted) | ~162 (Predicted) | ~157 (Predicted) |
Note: Literature values are approximate and depend on solvent and spectrometer frequency.
This comparison demonstrates how the addition of the methyl group at C-6 in 2-fluoro-6-methylpyridine shields H-5 relative to 2-fluoropyridine. We anticipate a similar shielding effect in our target molecule, modulated slightly by the C-3 methoxy group.
Part 4: Experimental Protocol
Acquiring high-quality, reproducible NMR data requires a standardized protocol. The following workflow is recommended for the characterization of 2-Fluoro-3-methoxy-6-methylpyridine.
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Fluoro-3-methoxy-6-methylpyridine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v). CDCl₃ is a common choice due to its good solubilizing power and well-defined residual solvent peak.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup and Data Acquisition:
-
Insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Lock the field frequency using the deuterium signal from the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum using a 30° pulse angle. Typically, 8 to 16 scans are sufficient.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Carefully phase the resulting spectra to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction algorithm to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Measure the chemical shifts (δ) and coupling constants (J) for all signals.
-
Conclusion
The NMR characterization of 2-Fluoro-3-methoxy-6-methylpyridine is defined by a unique set of spectral features. In the ¹H spectrum, the key identifiers are the two doublet-of-doublets in the aromatic region, showcasing both H-H and H-F couplings. In the ¹³C spectrum, the most powerful diagnostic tool is the set of carbon-fluorine couplings, especially the large one-bond coupling (¹JCF) for the fluorine-bearing C-2, which provides an unambiguous starting point for assignment. This guide provides a robust predictive framework that, when combined with the described experimental protocol, enables researchers, scientists, and drug development professionals to confidently verify the structure and purity of this important synthetic intermediate.
References
-
P. V. Podsevalov, et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2(111). [Link]
-
Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information for General. Dalton Transactions. [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 983-985. [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxypyridine. [Link]
Sources
- 1. Sci-Hub. The NMR spectra of some fluorinated pyridine derivatives / Organic Magnetic Resonance, 1970 [sci-hub.ru]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Fluoropyridine(372-48-5) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of 2-Fluoro-3-methoxy-6-methylpyridine using HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. The presence of impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison for the purity analysis of 2-Fluoro-3-methoxy-6-methylpyridine, a key building block in the synthesis of various pharmaceutical compounds. We will focus on a robust High-Performance Liquid Chromatography (HPLC) method, while also providing a comparative overview of alternative analytical techniques.
The Critical Role of Purity in Drug Synthesis
2-Fluoro-3-methoxy-6-methylpyridine is a substituted pyridine derivative whose structural integrity is crucial for its intended downstream reactions. Impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can lead to the formation of unwanted byproducts, potentially impacting the biological activity and safety profile of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is not just a quality control measure, but a cornerstone of robust drug development.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally labile compounds like 2-Fluoro-3-methoxy-6-methylpyridine.[4] Its high resolution, sensitivity, and accuracy make it ideal for separating the main compound from closely related impurities.[4]
The Principle of Reversed-Phase HPLC Separation
The proposed method utilizes reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds have a higher affinity for the mobile phase and elute earlier.
Proposed HPLC Method for 2-Fluoro-3-methoxy-6-methylpyridine
Based on the analysis of similar pyridine derivatives, the following starting conditions for an RP-HPLC method are recommended.[5][6][7][8] Method optimization and validation are crucial for ensuring the method is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[9][10]
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector | A standard, reliable system ensures reproducibility. A Photodiode Array (PDA) detector allows for peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | A C18 column provides good retention and separation for moderately polar compounds like pyridine derivatives. The smaller particle size enhances efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate the pyridine nitrogen, leading to sharper peaks and improved retention on the reversed-phase column. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B | A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure the elution of any strongly retained compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | Pyridine derivatives typically exhibit strong UV absorbance in this region. A PDA detector should be used to confirm the optimal wavelength and to check for co-eluting impurities. |
| Injection Volume | 5 µL | A small injection volume minimizes band broadening and improves peak shape. |
| Sample Diluent | 50:50 Acetonitrile/Water | The diluent should be similar in composition to the initial mobile phase to ensure good peak shape. |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of 2-Fluoro-3-methoxy-6-methylpyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of 2-Fluoro-3-methoxy-6-methylpyridine to be tested.
Data Analysis and Interpretation
The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification, especially for regulatory filings, a reference standard of known purity should be used to create a calibration curve.
Hypothetical Performance Data
To illustrate the method's performance, two hypothetical batches of 2-Fluoro-3-methoxy-6-methylpyridine were analyzed.
| Parameter | Batch A | Batch B |
| Appearance | White to off-white solid | Yellowish solid |
| Retention Time (Main Peak) | 8.52 min | 8.51 min |
| Purity (Area %) | 99.75% | 98.10% |
| Major Impurity (RT) | 7.23 min | 7.25 min |
| Major Impurity (Area %) | 0.15% | 1.25% |
These results indicate that Batch A is of higher purity than Batch B, which contains a significant impurity at a retention time of approximately 7.25 minutes. The yellowish appearance of Batch B also suggests the presence of impurities.
Method Validation: A Trustworthy System
To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[9][10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparative Analysis with Alternative Methods
While HPLC is the recommended method, other techniques can provide complementary or preliminary purity information.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and identification. | Excellent for identifying volatile impurities and provides structural information. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR).[4][11][12] | Provides definitive structural confirmation of the main component and impurities; qNMR can determine purity without a reference standard for each impurity.[4][11][12] | Lower sensitivity compared to HPLC for trace impurities; requires more complex data analysis. |
| Thin-Layer Chromatography (TLC) | A simple, rapid, and cost-effective qualitative technique for monitoring reaction progress and detecting the presence of major impurities. | Fast and inexpensive for a quick purity check. | Not quantitative; lower resolution compared to HPLC. |
Logical Relationship of Analytical Techniques
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A Comparative Guide to the Reactivity of 2-Fluoro- and 2-Chloro-3-methoxy-6-methylpyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of starting materials is a cornerstone of efficient chemical synthesis. In the realm of medicinal and materials chemistry, substituted pyridines are ubiquitous scaffolds. The choice between a 2-fluoro or 2-chloro substituted pyridine as a precursor for nucleophilic aromatic substitution (SNAr) can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides an in-depth technical comparison of the reactivity of 2-fluoro-3-methoxy-6-methylpyridine and its chloro-analogue, grounded in mechanistic principles and supported by experimental insights.
Part 1: The Mechanistic Framework: Understanding SNAr on the Pyridine Scaffold
Nucleophilic aromatic substitution on pyridine and other electron-deficient heterocycles is a powerful tool for C-N, C-O, and C-S bond formation. Unlike electron-rich benzene, the pyridine ring is inherently activated towards nucleophilic attack due to the inductive effect of the nitrogen atom. This effect is most pronounced at the C-2 and C-4 positions (ortho and para to the nitrogen).[1][2]
The reaction proceeds via a well-established two-step addition-elimination mechanism.[3]
-
Addition: The nucleophile attacks the electrophilic carbon atom bearing the halogen, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4][5] This initial attack temporarily disrupts the ring's aromaticity and is the rate-determining step (RDS) of the overall reaction.[2][6][7]
-
Elimination: The aromaticity is restored by the expulsion of the halide leaving group.
The stability of the anionic Meisenheimer complex is paramount. For 2-substituted pyridines, a key resonance structure places the negative charge directly on the electronegative ring nitrogen, providing substantial stabilization.[2] This is why attack at the C-2 and C-4 positions is strongly favored over the C-3 (meta) position.[1][2]
Caption: General mechanism for SNAr on a 2-halopyridine.
The "Element Effect": Why Fluorine is a Superior Leaving Group in SNAr
Contrary to what is observed in aliphatic SN2 reactions, where iodide is the best leaving group, the reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[8][9] This "element effect" is a direct consequence of the rate-determining first step.[8]
Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect. This effect makes the carbon atom at the C-2 position more electrophilic and, crucially, stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[6][10][11] Because the C-X bond is not broken in the slow step, the bond strength is less important than the ability to stabilize the anionic intermediate.[12] Therefore, the more electronegative the halogen, the faster the rate of nucleophilic attack.[8][13] Studies have shown that 2-fluoropyridine can react over 300 times faster than 2-chloropyridine with sodium ethoxide in ethanol.[14]
Part 2: Head-to-Head Comparison: Experimental Insights
While the underlying mechanistic principles strongly favor the fluoro-substituted pyridine, the choice of substrate in a laboratory setting is often influenced by factors such as cost, availability, and the specific nature of the nucleophile and reaction conditions. For the specific substrates 2-fluoro- and 2-chloro-3-methoxy-6-methylpyridine, we can anticipate a significant rate enhancement for the fluoro derivative.
Table 1: Predicted Comparative Reactivity in a Representative Amination Reaction
| Feature | 2-Fluoro-3-methoxy-6-methylpyridine | 2-Chloro-3-methoxy-6-methylpyridine | Rationale & Citation |
| Relative Rate | High | Low to Moderate | The high electronegativity of fluorine accelerates the rate-determining nucleophilic attack.[8][10][14] |
| Typical Conditions | Lower temperatures (e.g., 80-120 °C), shorter reaction times. | Higher temperatures (e.g., 120-160 °C), longer reaction times. | The higher activation energy for the chloro-compound necessitates more forcing conditions. |
| Yield | Generally high, often quantitative with appropriate nucleophiles. | Good to high, but may be compromised by side reactions at elevated temperatures. | Milder conditions for the fluoro-analogue often lead to cleaner reactions.[14] |
| Cost & Availability | Often higher cost, less commercially available. | Generally lower cost, more widely available. | Commercial availability can be a practical consideration in process development.[14] |
Part 3: Practical Application: Experimental Protocols
To illustrate the practical differences, below is a representative, field-proven protocol for the amination of a 2-halopyridine. The conditions are tailored for each substrate to achieve optimal conversion.
Protocol: Synthesis of N-benzyl-3-methoxy-6-methylpyridin-2-amine
A. Using the 2-Fluoro Substrate (Higher Reactivity)
-
Reagents:
-
2-Fluoro-3-methoxy-6-methylpyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
-
Procedure:
-
To a dry reaction vessel, add 2-fluoro-3-methoxy-6-methylpyridine and potassium carbonate.
-
Add anhydrous DMSO to form a stirrable slurry.
-
Add benzylamine via syringe.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until consumption of the starting material (typically 2-4 hours).
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. Using the 2-Chloro Substrate (Lower Reactivity)
-
Reagents:
-
2-Chloro-3-methoxy-6-methylpyridine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Follow steps 1-3 as above, substituting DMF for DMSO if preferred.
-
Heat the reaction mixture to 140 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS (typically 12-24 hours).
-
Follow work-up and purification steps 6-8 as described above.
-
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal for SNAr as they solvate the cation (K⁺) but poorly solvate the anionic nucleophile, enhancing its reactivity.
-
Base: An inorganic base like K₂CO₃ is required to neutralize the H-X acid formed during the reaction, driving it to completion.
-
Temperature: The significantly higher temperature required for the chloro-analogue directly reflects its lower intrinsic reactivity and the higher activation energy barrier for the initial nucleophilic attack.[16]
Caption: Comparative workflow for amination of fluoro vs. chloro pyridine.
Part 4: Conclusion & Strategic Recommendations
The choice between 2-fluoro- and 2-chloro-3-methoxy-6-methylpyridine for SNAr reactions is a classic example of the trade-off between intrinsic reactivity and practical considerations.
-
Choose 2-Fluoro-3-methoxy-6-methylpyridine when:
-
The nucleophile is sensitive to high temperatures.
-
Rapid reaction times are critical.
-
Maximizing yield and minimizing side products is the primary goal.
-
The higher cost of the starting material is acceptable.
-
-
Choose 2-Chloro-3-methoxy-6-methylpyridine when:
-
Cost is a major driver, particularly for large-scale synthesis.
-
The nucleophile is robust and can tolerate forcing conditions.
-
Longer reaction times are acceptable within the project scope.
-
From a chemical reactivity standpoint, the fluoro derivative is unequivocally the superior substrate, offering milder conditions, faster conversions, and often cleaner reaction profiles.[14][16] For drug discovery and early-stage research where speed and efficiency in generating derivatives are paramount, the 2-fluoro analogue is the logical choice. For later-stage process development, a cost-benefit analysis may favor the more economical 2-chloro starting material, provided the required reaction conditions are viable.
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A Comparative Guide to the Biological Activity of 2-Fluoro-3-methoxy-6-methylpyridine Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Fluorinated Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its versatility allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic incorporation of a fluorine atom into the pyridine nucleus, as seen in the 2-Fluoro-3-methoxy-6-methylpyridine scaffold, offers a powerful tool for optimizing drug candidates. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activities of 2-Fluoro-3-methoxy-6-methylpyridine analogs, drawing upon available data for structurally related compounds to elucidate potential structure-activity relationships (SAR) and guide future drug discovery efforts. While a direct head-to-head comparison of a complete series of 2-Fluoro-3-methoxy-6-methylpyridine analogs is not extensively documented in publicly available literature, this guide synthesizes findings from various studies on analogous substituted pyridines to provide a comprehensive overview of their potential in anticancer and kinase inhibition applications.
Anticancer Activity: Unlocking the Cytotoxic Potential of Substituted Pyridines
The pyridine scaffold is a common feature in a multitude of anticancer agents. The introduction of various substituents on the pyridine ring can lead to compounds with potent cytotoxic activity against a range of cancer cell lines. This section explores the anticancer potential of 2-Fluoro-3-methoxy-6-methylpyridine analogs by examining the performance of structurally similar compounds.
Comparative In Vitro Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various substituted pyridine derivatives against different human cancer cell lines. This data, while not a direct comparison of a single analog series, provides valuable insights into the potential impact of different substitution patterns on anticancer efficacy.
| Compound ID | R1 | R2 | R3 | R4 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | H | 4-methoxyphenyl | H | CN | Hela | 2.59 | [1] |
| Analog B | H | 4-methoxyphenyl | H | CN | MCF7 | 4.66 | [1] |
| Analog C | H | 4-methoxyphenyl | H | CN | HCT-116 | 1.98 | [1] |
| Analog D | thiazole | pyrazole | triazole | H | Renal & Prostate | Potent Activity | [2] |
| Analog E | H | H | H | H | HepG-2 | >31.3, <49.0 | [3] |
| Analog F | H | H | H | H | HCT-116 | >31.3, <49.0 | [3] |
| Analog G | H | H | H | H | MCF-7 | >31.3, <49.0 | [3] |
Note: The structures of Analogs A-G are based on pyrazolo[3,4-b]pyridine, 2,4,6-trisubstituted pyridine, and furopyridine cores, which share the pyridine motif with the target scaffold.
The data suggests that the nature and position of substituents on the pyridine ring are critical for cytotoxic activity. For instance, the presence of a 4-methoxyphenyl group in Analogs A, B, and C appears to confer significant potency against cervical, breast, and colon cancer cell lines.[1] Furthermore, the incorporation of heterocyclic moieties like thiazole, pyrazole, and triazole in Analog D also leads to potent anticancer effects.[2]
Hypothetical Structure-Activity Relationship (SAR) for Anticancer Activity
Based on the available data for related pyridine derivatives, we can propose a hypothetical SAR for 2-Fluoro-3-methoxy-6-methylpyridine analogs.
Caption: Hypothetical SAR for anticancer activity of 2-Fluoro-3-methoxy-6-methylpyridine analogs.
This diagram illustrates that substitutions at positions 4 and 5 of the pyridine ring are likely to have a significant impact on anticancer activity. The introduction of aryl or heteroaryl groups at position 4, and hydrogen bond donors or acceptors at position 5, is hypothesized to enhance cytotoxic potency.
Kinase Inhibitory Activity: Targeting Dysregulated Signaling in Disease
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. This section delves into the potential of 2-Fluoro-3-methoxy-6-methylpyridine analogs as kinase inhibitors.
Comparative Kinase Inhibitory Data
The following table presents kinase inhibitory data for various pyridine-containing compounds, offering insights into the structural features that may contribute to potent and selective kinase inhibition.
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| Inhibitor X | PI3Kα | 3-10 | [4] |
| Inhibitor Y | mTOR | ~100 | [4] |
| Inhibitor Z | p38α | Potent Inhibition | [5] |
| Inhibitor W | PI3K/mTOR | Dual Inhibition | [6] |
Note: The structures of Inhibitors X, Y, Z, and W are based on pyrido[3,2-d]pyrimidine, 2,6-diamino-3,5-difluoropyridinyl, and sulfonamide methoxypyridine scaffolds, respectively.
The data highlights the potential of substituted pyridines to act as potent inhibitors of key kinases in the PI3K/Akt/mTOR and MAPK signaling pathways. For instance, Inhibitors X and Y demonstrate the possibility of achieving selectivity for different kinases within the same pathway through modifications of the pyridine core.[4] The potent inhibition of p38α by Inhibitor Z, a difluorinated pyridine derivative, underscores the importance of fluorine substitution in enhancing binding affinity.[5]
PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common event in cancer. The following diagram illustrates this pathway and the potential points of inhibition by 2-Fluoro-3-methoxy-6-methylpyridine analogs.
Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibition points.
This diagram shows how analogs of 2-Fluoro-3-methoxy-6-methylpyridine could potentially inhibit key kinases such as PI3K, Akt, and mTOR, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Experimental Protocols
To facilitate further research and validation of the concepts presented in this guide, detailed protocols for key in vitro assays are provided below.
MTT Assay for In Vitro Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
General Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Materials:
-
Kinase of interest (e.g., PI3Kα, mTOR)
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds
-
Assay buffer
-
384-well plates
-
TR-FRET microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the kinase, Eu-labeled antibody, and test compound to the wells of a 384-well plate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Add the Alexa Fluor™ 647-labeled tracer to each well.
-
Incubate the plate for another specified period (e.g., 60 minutes).
-
Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio and determine the IC50 values for each compound.
Conclusion and Future Directions
This guide has provided a comparative overview of the potential biological activities of 2-Fluoro-3-methoxy-6-methylpyridine analogs, with a focus on their anticancer and kinase inhibitory properties. While direct comparative data for a systematic series of these specific analogs is limited, the analysis of structurally related compounds provides a strong rationale for their further investigation. The strategic placement of the fluoro, methoxy, and methyl groups on the pyridine ring offers a promising starting point for the design of novel therapeutic agents.
Future research should focus on the synthesis and systematic evaluation of a library of 2-Fluoro-3-methoxy-6-methylpyridine analogs with diverse substitutions at positions 4 and 5. This will enable the establishment of a clear and comprehensive SAR, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The experimental protocols provided herein offer a robust framework for conducting these essential in vitro studies. The continued exploration of this and related fluorinated pyridine scaffolds holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs.
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Regan, J., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. [Link]
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Patel, K. D., et al. (2018). SYNTHESIS AND BIOLOGICAL SCREENING OF 2-AMINO-6-ARYL-4-{[(3′-DIFLUOROMETHOXY)-5′-(3″-METHYL)-4″-(2‴,2‴,2‴-TRIFLUOROETHOXY)PYRIDIN-2″-YL]METHOXYPHENYL}-NICOTINONITRILES. ResearchGate. [https://www.researchgate.net/publication/326885061_SYNTHESIS_AND_BIOLOGICAL_SCREENING_OF_2-AMINO-6-ARYL-4-3'-DIFLUOROMETHOXY-5'-3-METHYL-4-222-TRIFLUOROETHOXYPYRIDIN-2-YL]METHOXYPHENYL-NICOTINONITRILES]([Link])
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A Comparative Guide to the Structural Validation of Synthesized 2-Fluoro-3-methoxy-6-methylpyridine
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For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical methods for validating the structure of 2-Fluoro-3-methoxy-6-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry. We will move beyond a simple listing of techniques to explore the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.
The Imperative of Orthogonal Validation
No single analytical technique provides a complete structural picture. A truly trustworthy validation relies on the convergence of data from multiple, independent (orthogonal) methods. For a molecule like 2-Fluoro-3-methoxy-6-methylpyridine, with its distinct functional groups and substitution pattern on the pyridine ring, a combination of spectroscopic and spectrometric techniques is essential. This guide will focus on the "big four" of small molecule characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Fluoro-3-methoxy-6-methylpyridine, a suite of NMR experiments is necessary.
Key NMR Experiments and Their Rationale
-
¹H NMR (Proton NMR): This experiment identifies the number and type of hydrogen atoms in the molecule. For our target compound, we expect to see distinct signals for the two aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The chemical shifts (δ) and coupling constants (J) will be critical in confirming their relative positions. For instance, the fluorine atom will influence the chemical shift and splitting pattern of the adjacent aromatic proton.[2]
-
¹³C NMR (Carbon NMR): This technique provides a count of the unique carbon environments. We anticipate six distinct signals for the six carbon atoms of the pyridine ring and one each for the methoxy and methyl carbons. The chemical shifts will be indicative of their hybridization and proximity to electronegative atoms like fluorine and oxygen.
-
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool.[3] It provides a direct signal for the fluorine nucleus, and its chemical shift is highly sensitive to the electronic environment.[4][5] This experiment offers a clear confirmation of the presence and location of the fluorine substituent. The large chemical shift dispersion in ¹⁹F NMR makes it a very sensitive probe.[5]
Experimental Protocol: 1D NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-Fluoro-3-methoxy-6-methylpyridine in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is important as it can influence chemical shifts.[1]
-
Instrument Setup: Record the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).[1][6]
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[1]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]
-
¹⁹F NMR Acquisition: Acquire the proton-decoupled ¹⁹F NMR spectrum. An external reference standard (e.g., CFCl₃ at 0 ppm) is typically used.[5]
-
Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to deduce the connectivity of the atoms. Compare the observed spectra with predicted spectra or data from similar known compounds.[7][8][9][10]
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[11][12] For 2-Fluoro-3-methoxy-6-methylpyridine, MS serves as a crucial confirmation of the elemental composition.
Ionization Techniques and Fragmentation Analysis
-
Electron Ionization (EI): This is a common "hard" ionization technique that leads to extensive fragmentation.[13] The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is often highly reproducible and serves as a molecular fingerprint. For our target molecule, we would expect to see fragments corresponding to the loss of a methyl group, a methoxy group, or cleavage of the pyridine ring.[14][15]
-
Electrospray Ionization (ESI): A "soft" ionization technique that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation. This is particularly useful for confirming the molecular weight with high accuracy.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (ESI or EI).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Determine the accurate mass of the molecular ion. Use this value to calculate the elemental composition and confirm that it matches the expected formula (C₇H₈FNO). Analyze the fragmentation pattern (if using EI) to corroborate the proposed structure.[16][17]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18] For 2-Fluoro-3-methoxy-6-methylpyridine, FTIR can confirm the presence of the key C-F, C-O, C=N, and C-H bonds.
Characteristic Vibrational Modes
-
C-F Stretch: The carbon-fluorine bond will exhibit a strong absorption band, typically in the range of 1000-1400 cm⁻¹.[19][20]
-
C-O-C (Ether) Stretch: The methoxy group will show characteristic C-O stretching vibrations, usually appearing as strong bands in the 1000-1300 cm⁻¹ region.[21]
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1650 cm⁻¹ region.[22][23]
-
C-H Stretches and Bends: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be just below 3000 cm⁻¹. C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹).[24][25]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically subtract the background.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups of 2-Fluoro-3-methoxy-6-methylpyridine.[26]
Single Crystal X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural determination.[27][28] It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[29][30]
The Power of Unambiguous Determination
For complex molecules or cases where spectroscopic data is ambiguous, X-ray crystallography is the gold standard.[31][32][33] It can definitively establish the substitution pattern on the pyridine ring and the conformation of the methoxy group.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the synthesized compound of suitable size and quality (typically >20 µm in all dimensions).[27] This can be a challenging and time-consuming step.[34]
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer.[27] Collect diffraction data by rotating the crystal in the X-ray beam, often at low temperatures to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[35][36]
-
Structure Analysis: Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.
Comparative Summary of Validation Methods
| Method | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry. | Provides the most comprehensive structural information in solution. | Requires soluble samples, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides exact mass. | Fragmentation can be complex, does not provide stereochemical information. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, easy to use. | Provides limited information on the overall molecular skeleton. |
| X-ray Crystallography | Unambiguous 3D structure in the solid state. | The "gold standard" for structural determination. | Requires a suitable single crystal, which can be difficult to obtain.[34] |
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of 2-Fluoro-3-methoxy-6-methylpyridine, emphasizing the complementary nature of these techniques.
Caption: A logical workflow for the structural validation of synthesized compounds.
Conclusion
The structural validation of a synthesized molecule like 2-Fluoro-3-methoxy-6-methylpyridine is a multi-faceted process that requires the intelligent application of several complementary analytical techniques. By combining the detailed connectivity information from NMR, the molecular weight and fragmentation data from MS, the functional group identification from FTIR, and, when possible, the definitive 3D structure from X-ray crystallography, researchers can have the highest degree of confidence in their results. This rigorous, multi-pronged approach underpins the integrity of subsequent research and development efforts.
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Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025). ACS Omega. [Link]
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[Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. (2004). Guang Pu Xue Yu Guang Pu Fen Xi. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Nature Communications. [Link]
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Functional groups and mode of vibration from FTIR spectra of the evaluated oils. ResearchGate. [Link]
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Modes of vibrations in molecules - Infra Red Spectroscopy - IR Active-inactive-stretching-bending. (2022). YouTube. [Link]
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A Comparative Guide to the Synthetic Utility of Fluorinated Pyridine Isomers
For researchers, scientists, and drug development professionals, the strategic incorporation of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms into this privileged heterocycle offers a powerful tool to modulate physicochemical properties such as metabolic stability, pKa, and binding affinity. However, the synthetic utility of fluorinated pyridines is profoundly influenced by the position of the fluorine substituent. This guide provides an in-depth, comparative analysis of the three commercially available monofluorinated pyridine isomers—2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine—in key synthetic transformations, supported by experimental data and mechanistic insights.
The Electronic Influence of Fluorine on the Pyridine Ring
The reactivity of each fluoropyridine isomer is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine nitrogen and the powerful inductive and weaker mesomeric effects of the fluorine atom. The position of fluorine dictates the electron density at each carbon atom, thereby influencing the molecule's susceptibility to nucleophilic attack, ease of deprotonation, and efficiency in transition metal-catalyzed cross-coupling reactions.
A computational analysis of the electronic properties of these isomers reveals distinct differences in their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with their observed reactivity.[1][2] Generally, the electron-withdrawing fluorine atom enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack compared to pyridine itself.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Positional Activation
Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, and the position of the fluorine atom dramatically impacts the reaction's feasibility and regioselectivity. The general reactivity order for SNAr on halopyridines is 4-halo > 2-halo > 3-halo.[3] This trend is largely governed by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack.
2-Fluoropyridine and 4-Fluoropyridine: Highly Activated Substrates
Both 2- and 4-fluoropyridine are highly activated towards SNAr. When a nucleophile attacks the carbon bearing the fluorine at the 2- or 4-position, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom through resonance, providing significant stabilization. This stabilization lowers the activation energy of the reaction, making the substitution proceed readily.[4]
Notably, 2-fluoropyridine has been shown to be significantly more reactive than 2-chloropyridine in SNAr reactions, reacting approximately 320 times faster with sodium ethoxide in ethanol.[5] This enhanced reactivity, despite the stronger C-F bond, is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and stabilizes the transition state leading to the Meisenheimer complex.
3-Fluoropyridine: The Reluctant Participant
In stark contrast, 3-fluoropyridine is significantly less reactive in SNAr reactions. Attack of a nucleophile at the 3-position results in a Meisenheimer intermediate where the negative charge cannot be delocalized onto the pyridine nitrogen. This lack of resonance stabilization leads to a much higher activation energy, and consequently, SNAr at the 3-position is generally disfavored and requires harsh reaction conditions. However, recent developments have shown that even less electrophilic 3-fluoropyridine can undergo SNAr reactions under specific catalytic conditions.[6][7]
Comparative Data for SNAr Reactions
| Isomer | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Fluoropyridine | Sodium Azide | DMF, 50 °C, 4h | 2-Azidopyridine | >95 | [4] (Predicted) |
| 4-Fluoropyridine | Sodium Azide | DMF, 50 °C, 2h | 4-Azidopyridine | >95 | [4] (Predicted) |
| 3-Fluoropyridine | Phenylacetonitrile | t-Bu-P4 (cat.), 1,4-dioxane, 100 °C, 24h | 3-(1-cyano-1-phenylethyl)pyridine | High | [6][7] |
Experimental Protocol: SNAr of 4-(Chloromethyl)-2-fluoropyridine with Sodium Azide
This protocol exemplifies a typical SNAr reaction on an activated fluoropyridine.
Materials:
-
4-(Chloromethyl)-2-fluoropyridine (1.0 eq)
-
Sodium Azide (1.2 eq)
-
Anhydrous Dimethylformamide (DMF) (0.2 M solution)
Procedure:
-
To a solution of 4-(chloromethyl)-2-fluoropyridine in anhydrous DMF, add sodium azide.
-
Stir the reaction mixture at 50 °C for 2-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield 4-(azidomethyl)-2-fluoropyridine.[4]
Directed Ortho-Metalation (DoM): A Dance of Acidity and Directing Groups
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of fluoropyridines, the regioselectivity of deprotonation is a delicate balance between the acidifying effect of the fluorine atom and the directing ability of both the fluorine and the pyridine nitrogen.
2-Fluoropyridine: The fluorine atom at the 2-position strongly acidifies the C3-proton, making it the most acidic proton on the ring. Consequently, metalation with strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) typically occurs at the C3 position.
3-Fluoropyridine: The situation is more complex with 3-fluoropyridine. The fluorine atom acidifies both the C2 and C4 protons. The pyridine nitrogen also directs metalation to the C2 position. As a result, metalation of 3-fluoropyridine often leads to a mixture of C2 and C4-lithiated species, with the C4-lithiated product often being the major one.[8] The regioselectivity can be influenced by the choice of base and reaction conditions.[9]
4-Fluoropyridine: Similar to 2-fluoropyridine, the fluorine at the 4-position acidifies the adjacent C3 and C5 protons. The symmetry of the molecule means that deprotonation at either of these positions yields the same lithiated intermediate.
Comparative Regioselectivity of Metalation
| Isomer | Base | Major Lithiation Site | Comments | Reference |
| 2-Fluoropyridine | LDA | C3 | Strong acidification by adjacent fluorine. | [8] |
| 3-Fluoropyridine | LDA | C4 (major), C2 (minor) | Competition between directing effects of F and N. | [8] |
| 4-Fluoropyridine | LDA | C3/C5 | Symmetrical molecule, deprotonation at either adjacent position. | [8] |
Experimental Protocol: Regioselective Lithiation of 3-Fluoropyridine and Trapping with an Electrophile
This protocol outlines a general procedure for the directed metalation of 3-fluoropyridine.
Materials:
-
3-Fluoropyridine (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of 3-fluoropyridine in anhydrous THF to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (e.g., benzaldehyde) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[8]
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis. The performance of fluoropyridine isomers in these reactions is influenced by the ease of oxidative addition of the C-F bond to the palladium catalyst and the electronic nature of the pyridine ring.
While the C-F bond is generally strong and less reactive in oxidative addition compared to C-Br or C-I bonds, under the right conditions, fluoropyridines can participate in cross-coupling reactions. More commonly, fluoropyridines are used as coupling partners where the fluorine atom is not the leaving group but rather a modulator of the ring's electronic properties in the coupling of another halide present on the ring. However, direct C-F bond activation for cross-coupling is an area of active research.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The presence of a fluorine atom on the pyridine ring can influence the reaction's efficiency. For instance, in the coupling of halopyridines with arylboronic acids, the electron-withdrawing nature of the fluorine can sometimes enhance the rate of reductive elimination. However, the Lewis basicity of the pyridine nitrogen can also lead to catalyst inhibition, a phenomenon known as the "2-pyridyl problem."[10]
Sonogashira Coupling: The Sonogashira coupling is a powerful method for the synthesis of aryl alkynes. Fluoropyridines bearing a more reactive halide (e.g., iodine or bromine) are excellent substrates for this reaction. The fluorine atom can be retained in the product, providing a valuable handle for further diversification or for its beneficial electronic effects on the final molecule.
Comparative Data for Suzuki-Miyaura Coupling
The following table presents representative yields for the Suzuki-Miyaura coupling of different chloropyridines with phenylboronic acid, illustrating the general reactivity trends.
| Substrate | Product | Yield (%) | Reference |
| 2,3,5-Trichloropyridine | 3,5-Dichloro-2-phenylpyridine | High | [11] |
| 2,4-Dichloropyrimidine | 4-Phenyl-2-chloropyrimidine | 71-81 | [12][13][14] |
Experimental Protocol: Sonogashira Coupling of 3-Fluoro-4-iodopyridine
This protocol provides a general procedure for the Sonogashira coupling of a fluorinated iodopyridine.
Materials:
-
3-Fluoro-4-iodopyridine (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq)
-
Copper(I) iodide (CuI) (0.04-0.10 eq)
-
Triethylamine (Et₃N) (2-3 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add 3-fluoro-4-iodopyridine, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and triethylamine.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring by TLC.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 4-alkynyl-3-fluoropyridine.[15]
Conclusion
The synthetic utility of fluorinated pyridine isomers is a rich and nuanced field. 2- and 4-fluoropyridines are privileged substrates for nucleophilic aromatic substitution, offering a reliable pathway for the introduction of a wide range of functional groups. In contrast, 3-fluoropyridine is generally unreactive under classical SNAr conditions but can be functionalized through other means, such as directed metalation, albeit with potential regioselectivity challenges.
In the realm of metal-catalyzed reactions, the fluorine substituent plays a more subtle role, primarily influencing the electronic properties of the pyridine ring and thereby affecting catalyst performance and reaction outcomes. A thorough understanding of the distinct reactivity profiles of each isomer is paramount for the rational design of synthetic routes towards complex, fluorine-containing molecules for applications in drug discovery and materials science. This guide serves as a foundational resource for navigating the exciting and ever-evolving chemistry of these valuable building blocks.
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Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC. [Link]
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Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate. [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. MDPI. [Link]
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Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]
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Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. eprints Soton. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
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Methanolysis of Fluoropyridine Aminals. ResearchGate. [Link]
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Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]
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The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]
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Flipping the Metalation of 4‐Dimethylaminopyridine: Steric Repulsion versus London Dispersion Attraction. Chemistry – A European Journal. [Link]
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Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. [Link]
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Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
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Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes Using Magnesium-bis-Diisopropylamide (MBDA). Open Access LMU. [Link]
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The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]
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The Fluorine Advantage: A Comparative Efficacy Analysis of Fluorinated Pyridine-Derived Drug Candidates
A Technical Guide for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into therapeutic candidates has emerged as a powerful tool for optimizing pharmacological properties. The pyridine scaffold, a ubiquitous heterocyclic motif in numerous approved drugs, serves as a versatile foundation for the design of novel therapeutics. When combined, the fluorinated pyridine core offers a unique synergy, often leading to enhanced potency, metabolic stability, and bioavailability. This guide provides an in-depth, objective comparison of the efficacy of several fluorinated pyridine-derived drug candidates, supported by experimental data, to illuminate the profound impact of fluorination on therapeutic activity.
The Rationale Behind Fluorination: More Than Just an Atomic Swap
The introduction of fluorine, the most electronegative element, into a pyridine ring is not a trivial substitution. It imparts a cascade of physicochemical alterations that can be harnessed by medicinal chemists to fine-tune a drug's behavior. The strong carbon-fluorine bond enhances metabolic stability by shielding susceptible positions from enzymatic degradation, often leading to a longer in vivo half-life.[1] Furthermore, fluorine's electron-withdrawing nature can modulate the basicity (pKa) of the pyridine nitrogen, which can have significant implications for drug-receptor interactions and pharmacokinetic profiles.[1] These modifications can also influence lipophilicity, membrane permeability, and binding affinity to biological targets, ultimately contributing to improved efficacy and a more desirable therapeutic profile.[2][3]
Comparative Efficacy Analysis: A Head-to-Head Look at Fluorinated Pyridines in Action
To truly appreciate the impact of fluorination, a direct comparison with non-fluorinated analogs is essential. This section delves into the experimental data for several classes of fluorinated pyridine-derived drugs, highlighting the quantitative differences in their efficacy.
Antiviral Potency: The Case of Favipiravir
Favipiravir (T-705), a fluorinated pyrazinecarboxamide derivative (structurally related to pyridines), is a broad-spectrum antiviral agent that inhibits the viral RNA-dependent RNA polymerase (RdRp).[4] Its non-fluorinated analog, T-1105, provides a direct comparator to assess the contribution of the fluorine atom to its antiviral activity.
Table 1: Comparative Antiviral Efficacy of Favipiravir and its Non-Fluorinated Analog
| Compound | Virus | Assay | Efficacy Metric (EC50) | Fold Improvement with Fluorination | Reference |
| Favipiravir (T-705) | Chikungunya Virus (CHIKV) | Cytopathic Effect (CPE) Reduction | 25 ± 3 µmol/L | N/A | [5] |
| T-1105 (Non-fluorinated) | Chikungunya Virus (CHIKV) | Cytopathic Effect (CPE) Reduction | 7.0 ± 1 µmol/L | ~3.6x more potent | [5] |
| Favipiravir (T-705) | Influenza A Virus | Plaque Reduction | 0.19 to 22.48 µM | Varies by strain | [4] |
Interestingly, in the case of Chikungunya virus, the non-fluorinated analog T-1105 demonstrated a 2- to 5-fold higher antiviral activity compared to favipiravir.[5] This highlights that while fluorination often enhances efficacy, the structure-activity relationship is complex and target-dependent. For influenza viruses, favipiravir shows potent activity across a range of strains, underscoring its clinical utility.[4]
Oncology: Targeting Kinase Signaling Pathways
Fluorinated pyridines are prominent in the development of kinase inhibitors for cancer therapy. The fluorine atom can form crucial interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.
Abemaciclib, a fluorinated pyridine derivative, is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle. While a direct non-fluorinated analog is not in clinical use, real-world studies consistently demonstrate its efficacy in HR-positive, HER2-negative advanced breast cancer, often showing favorable outcomes when compared to other CDK4/6 inhibitors.
Alpelisib is a potent inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K), a pathway frequently dysregulated in cancer.[6] The presence of a trifluoromethyl group on the pyridine ring is a key feature of its structure, contributing to its high affinity and metabolic stability.[3]
Modulating Neurological Pathways: Lemborexant for Insomnia
Lemborexant is a dual orexin receptor antagonist, and its structure features a fluorinated pyridine moiety. The orexin system is a central regulator of wakefulness, and by blocking orexin receptors, lemborexant promotes sleep. The fluorine atom is crucial for achieving high in vitro binding affinity and a good pharmacological profile.[3]
Experimental Protocols: Methodologies for Efficacy Determination
The following are detailed, step-by-step methodologies for key experiments used to determine the efficacy of the drug candidates discussed in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compound (e-g., fluorinated pyridine derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add the serially diluted test compound or DMSO (vehicle control).
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[8][9][10]
Visualizing the Mechanism: Signaling Pathways and Workflows
Understanding the mechanism of action is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 2-Fluoro-3-methoxy-6-methylpyridine
Disclaimer: The following procedures are based on safety guidelines for similar pyridine derivatives and fluorinated organic compounds. It is imperative to treat 2-Fluoro-3-methoxy-6-methylpyridine as hazardous waste and to consult with your institution's Environmental Health and Safety (EHS) department for specific, locally-applicable regulations.[1] This guide supplements, but does not replace, institutional protocols.
Part 1: Hazard Assessment & Immediate Safety Protocols
Understanding the potential hazards of 2-Fluoro-3-methoxy-6-methylpyridine is the foundation of its safe handling and disposal. Based on its structure—a fluorinated pyridine derivative—we can infer several key characteristics. The pyridine core suggests potential toxicity and environmental hazards, while the fluorine atom classifies it as a halogenated organic compound, subject to specific waste disposal regulations.[2]
Upon handling, it is crucial to operate under the assumption that this compound is harmful if swallowed or inhaled and may cause skin and eye irritation.[3] Vapors may form explosive mixtures with air, and combustion can produce highly toxic fumes, including hydrogen fluoride and nitrogen oxides.[3][4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling 2-Fluoro-3-methoxy-6-methylpyridine. The following table outlines the minimum required PPE, with the rationale rooted in preventing all potential routes of exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[6] | Protects against accidental splashes that could cause serious eye damage.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] | Prevents skin contact and absorption. Nitrile gloves may not offer sufficient protection for prolonged contact.[9] Always consult a glove compatibility chart. |
| Body Protection | A flame-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | All handling and disposal procedures should be conducted within a certified chemical fume hood.[1][10] | Minimizes the risk of inhaling potentially toxic vapors.[3] |
In Case of Accidental Release: Spill Management
Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.
For Small Spills (manageable within 10-15 minutes):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Confirm the chemical fume hood is operational.
-
Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[1][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[4][7] Use non-sparking tools if the substance is considered flammable.[3]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Contact your institution's EHS department or emergency response team without delay.[1]
-
Secure the Area: Prevent re-entry until the area is declared safe by trained professionals.
Part 2: Step-by-Step Disposal Protocol
The disposal of 2-Fluoro-3-methoxy-6-methylpyridine must be managed as a hazardous waste stream from collection to final disposal. Never pour this chemical down the drain or discard it with regular trash.[1]
Waste Segregation and Collection
Proper segregation is the cornerstone of a safe and compliant waste management program. As a fluorinated organic compound, 2-Fluoro-3-methoxy-6-methylpyridine falls into the category of halogenated organic waste .[2]
Step 1: Container Selection
-
Collect waste in a designated, leak-proof, and chemically compatible container.[9] The container should have a secure, tight-fitting lid to prevent the escape of vapors.[10]
Step 2: Labeling
-
The waste container must be clearly and accurately labeled before the first addition of waste.[9] The label should include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "2-Fluoro-3-methoxy-6-methylpyridine"
-
The appropriate hazard pictograms (e.g., Flammable, Toxic, Irritant)
-
An accumulation start date
-
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area.[1]
-
This area must be in a cool, dry, and well-ventilated location, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[1][9][11]
Disposal Pathway Decision Logic
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste, highlighting the path for 2-Fluoro-3-methoxy-6-methylpyridine.
Caption: Waste Disposal Decision Workflow for 2-Fluoro-3-methoxy-6-methylpyridine.
Final Disposal
The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration in a licensed hazardous waste facility.[12][13] This method is necessary to ensure the complete destruction of the compound and to manage the hazardous byproducts of combustion, such as hydrogen fluoride.
-
Do not attempt to treat or neutralize this chemical waste in the laboratory.
-
Contact your institution's EHS department to schedule a pickup for the full, properly labeled waste container.[6]
-
Ensure all required documentation, such as a waste manifest or pickup request form, is completed accurately.
By adhering to these rigorous protocols, you uphold the highest standards of laboratory safety and environmental responsibility. Your diligence in the proper disposal of 2-Fluoro-3-methoxy-6-methylpyridine contributes to a culture of safety that extends beyond the laboratory, protecting our community and our planet.
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Toxicological Profile for Pyridine . (1992). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
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Hazardous Waste Segregation . Environmental Health & Safety, University of Wisconsin-Madison. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . (1988). U.S. Environmental Protection Agency (EPA). [Link]
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Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information (NCBI). [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. [Link]
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Pyridine - Safety Data Sheet . Penta Chemicals. [Link]
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Pyridine Standard Operating Procedure . Washington State University. [Link]
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Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. [Link]
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PYRIDINE . Occupational Safety and Health Administration (OSHA). [Link]
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Personal protective equipment for handling 2-Fluoro-3-methoxy-6-methylpyridine
An In-Depth Guide to Personal Protective Equipment for Handling 2-Fluoro-3-methoxy-6-methylpyridine
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work with the highest standards of safety and efficacy. The following guide provides essential, field-tested protocols for handling 2-Fluoro-3-methoxy-6-methylpyridine. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to build a comprehensive and self-validating safety framework for your laboratory operations.
Hazard Assessment & Risk Analysis: Understanding the "Why"
The molecular structure of 2-Fluoro-3-methoxy-6-methylpyridine suggests a hazard profile consistent with other substituted pyridines. The primary threats arise from its likely flammability, irritant properties, and potential toxicity.
-
Flammability: Many pyridine derivatives are flammable liquids that can form explosive mixtures with air.[1] It is crucial to handle this compound away from heat, sparks, and open flames.[1] All containers must be kept tightly closed and bonded/grounded during transfers to prevent static discharge.[2]
-
Acute Toxicity & Irritation: Substituted pyridines are frequently categorized as harmful if swallowed or inhaled.[1] They are known to cause serious skin and eye irritation, as well as respiratory irritation upon inhalation of vapors.[3][4] The causality is clear: direct contact or inhalation allows the compound to interact with biological tissues, leading to irritation and potential systemic effects.
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[1] This necessitates stringent disposal protocols to prevent environmental release.[1]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive step but an active risk mitigation strategy. Based on the anticipated hazards, a multi-layered approach is required to protect all potential routes of exposure.
Eye and Face Protection
Direct ocular exposure to chemicals like substituted pyridines can cause severe and lasting damage.
-
Mandatory Equipment: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Enhanced Protection: When there is a heightened risk of splashing—such as during transfers of larger volumes, reaction quenching, or workups—a face shield must be worn in addition to safety goggles.[3]
Skin and Body Protection
Dermal absorption is a significant route of exposure for many organic compounds.
-
Gloves: Standard nitrile gloves may not offer sufficient protection against prolonged contact with pyridine derivatives. It is recommended to use butyl rubber or other gloves specifically rated for resistance to pyridines. Always inspect gloves for any signs of degradation or perforation before use.[3] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[3]
-
Lab Coat: A flame-retardant, fully-buttoned laboratory coat serves as the primary barrier for your body and personal clothing.[3] For tasks with a higher splash potential, consider using an impervious chemical-resistant apron over the lab coat.
Respiratory Protection
Inhalation of vapors can cause respiratory tract irritation and may lead to systemic toxicity.[3][5]
-
Primary Engineering Control: All handling of 2-Fluoro-3-methoxy-6-methylpyridine, including weighing, transfers, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[6] This is the most critical step in preventing respiratory exposure.
-
Contingency: In the event of a significant spill outside of a fume hood or a failure of ventilation systems, a self-contained breathing apparatus (SCBA) should be used by trained emergency response personnel.
PPE Selection Summary
| Task/Operation | Required Engineering Control | Minimum Required PPE |
| Storage & Transport | Well-ventilated, cool, dry area away from ignition sources.[4][5] | Chemical safety goggles, appropriate gloves. |
| Weighing & Transfers | Certified Chemical Fume Hood | Chemical safety goggles, butyl rubber gloves, lab coat. |
| Solution Preparation | Certified Chemical Fume Hood | Chemical safety goggles, face shield, butyl rubber gloves, lab coat. |
| Reaction & Workup | Certified Chemical Fume Hood | Chemical safety goggles, face shield, butyl rubber gloves, lab coat (consider a chemical apron). |
| Spill Cleanup (Minor) | Certified Chemical Fume Hood (if applicable) | Chemical safety goggles, face shield, butyl rubber gloves, lab coat. |
Operational Guide: From Benchtop to Waste
A safe protocol is a continuously validated process. Each step is designed to contain the chemical and minimize exposure.
Caption: PPE selection workflow for handling hazardous chemicals.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area within the chemical fume hood is clear of unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Donning PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your gloves. If a face shield is required, it should be donned last.
-
Chemical Handling: Conduct all manipulations deep within the fume hood. Use non-sparking tools for transfers.[2] Keep the container tightly closed when not in use.[5]
-
Post-Handling: After completing the task, decontaminate any equipment used.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Gloves should be removed first using the proper technique.[3] Wash hands thoroughly with soap and water after all work is complete.[4]
Emergency Protocols: Immediate & Decisive Action
In the event of an exposure or spill, a rapid and correct response is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.[3]
-
Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing while under a safety shower.[9] Wash the area with soap and water.[3] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water and seek immediate medical attention. Show the attending physician the Safety Data Sheet for a related compound.
-
Minor Spill (inside a fume hood): Contain the spill with an inert absorbent material like sand or vermiculite.[1] Using non-sparking tools, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Major Spill: Evacuate the immediate area and alert colleagues. Contact your institution's emergency response team (e.g., Environmental Health & Safety).[7]
Decontamination & Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our colleagues and the environment.
-
Waste Classification: As a halogenated organic compound, all waste containing 2-Fluoro-3-methoxy-6-methylpyridine must be classified as halogenated organic waste.[10][11] It must never be mixed with non-halogenated waste, as this complicates disposal and increases costs.[11]
-
Waste Collection: Collect all waste, including contaminated consumables (gloves, paper towels, absorbent material), in a designated, properly labeled, and sealable hazardous waste container.[6][11]
-
Disposal: Disposal must be handled by a licensed hazardous waste management company, typically involving high-temperature incineration.[12] Never pour this chemical or its waste down the drain.[11]
By integrating these protocols into your daily laboratory workflow, you build a culture of safety that protects you, your research, and our shared environment.
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- Thermo Fisher Scientific. (2025).
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- Sigma-Aldrich. (2025).
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- University of Kentucky Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.
- Princeton University Environmental Health and Safety. (n.d.). Section 3: Emergency Procedures.
- University of Washington. (n.d.).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
